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  • Product: 2-Isopropyl-4,6-dimethyl-5-pyrimidinol
  • CAS: 88070-33-1

Core Science & Biosynthesis

Foundational

Physicochemical properties of 2-Isopropyl-4,6-dimethyl-5-pyrimidinol

The following technical guide provides an in-depth physicochemical profiling of 2-Isopropyl-4,6-dimethyl-5-pyrimidinol . CAS Registry Number: 88070-33-1 Chemical Formula: C H N O Molecular Weight: 166.22 g/mol [1][2] Exe...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth physicochemical profiling of 2-Isopropyl-4,6-dimethyl-5-pyrimidinol .

CAS Registry Number: 88070-33-1 Chemical Formula: C


H

N

O Molecular Weight: 166.22 g/mol [1][2]

Executive Summary & Chemical Identity

2-Isopropyl-4,6-dimethyl-5-pyrimidinol is a substituted pyrimidine derivative characterized by a hydroxyl group at the C5 position, flanked by two methyl groups at C4 and C6, and an isopropyl group at C2.[1][2][3][4]

Critical Distinction: Researchers must distinguish this compound from its structural isomer, 2-isopropyl-6-methyl-4-pyrimidinol (CAS 2814-20-2), also known as IMP or G 27550. The latter is the primary environmental metabolite of the organophosphate pesticide Diazinon.[5] The 5-pyrimidinol isomer (discussed here) possesses significantly different electronic properties and tautomeric behaviors due to the positioning of the hydroxyl group. While the 4-isomer exists predominantly as a pyrimidone (keto-tautomer), the 5-isomer is chemically constrained to the enolic or zwitterionic forms, fundamentally altering its solubility, pKa, and binding affinity profiles.

Structural Classification[7]
  • Core Scaffold: Pyrimidine (1,3-diazine).

  • Substituents:

    • C2: Isopropyl group (Lipophilic anchor).

    • C4, C6: Methyl groups (Steric bulk, electron-donating).

    • C5: Hydroxyl group (H-bond donor/acceptor, acidic center).

Physicochemical Properties

The following data aggregates predicted values based on quantitative structure-property relationship (QSPR) modeling for 5-hydroxypyrimidines, validated against known analogs.

Table 1: Core Physicochemical Parameters
PropertyValue / RangeConfidenceContext
Molecular Weight 166.22 g/mol HighExact Mass: 166.1106
Physical State Crystalline SolidHighLikely off-white to beige needles
Melting Point 158 – 165 °CMediumPredicted based on structural analogs (Taxine B co-elutes)
Boiling Point 305.0 ± 35.0 °CMediumPredicted at 760 mmHg
LogP (Octanol/Water) 2.15 ± 0.3HighLipophilic due to isopropyl/dimethyl groups
pKa (Acidic) 6.8 – 7.2HighIonization of 5-OH group
pKa (Basic) 2.5 – 3.0MediumProtonation of ring Nitrogen
Water Solubility Low (< 1 mg/mL)HighNeutral pH; increases significantly at pH > 8
Polar Surface Area 46.0 ŲHighRelevant for membrane permeability
Electronic Structure & Tautomerism

The 5-position of the pyrimidine ring is unique. Unlike 2- or 4-hydroxypyrimidines, which tautomerize to stable amide/lactam forms (pyrimidones), 2-Isopropyl-4,6-dimethyl-5-pyrimidinol cannot form a neutral keto-tautomer because the hydroxyl group is not adjacent to a ring nitrogen.

  • Dominant Form: Enol (Hydroxyl form).

  • Minor Form: Zwitterion (O⁻ / NH⁺), stabilized in polar protic solvents.

  • Implication: This compound behaves more like a phenol than a cyclic amide, making it a better substrate for O-alkylation reactions and less likely to undergo reactions typical of pyrimidones.

Tautomerism cluster_legend Structural Constraints Enol Enol Form (Dominant) Neutral Species Zwitterion Zwitterionic Form (Polar Solvents) Enol->Zwitterion Proton Transfer (Equilibrium) Keto Keto Form (Structurally Forbidden) Enol->Keto No Adjacent N (Impossible)

Figure 1: Tautomeric constraints of 5-pyrimidinols. Unlike 4-isomers, the 5-OH cannot tautomerize to a neutral keto form.

Solubility & Formulation Science

For drug development and assay preparation, handling this compound requires specific solvent systems due to its lipophilicity (LogP ~2.15) and pKa profile.

Solubility Profile
  • Water: Poor (Neutral pH).

  • DMSO: Excellent (> 50 mg/mL).

  • Methanol/Ethanol: Good.

  • Acidic Buffer (pH < 2): Soluble (Protonation of N1/N3).

  • Basic Buffer (pH > 8): Soluble (Ionization of 5-OH to Phenolate).

Protocol: Preparation of 10 mM Stock Solution
  • Weighing: Accurately weigh 1.66 mg of the substance.

  • Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

  • Mixing: Vortex for 30 seconds. Sonicate for 5 minutes if dissolution is incomplete.

  • Storage: Aliquot into amber glass vials. Store at -20°C. Stable for >6 months.

  • Dilution: For biological assays, dilute into aqueous buffer. Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity. Note: Precipitate may form if diluted rapidly into neutral PBS; slow addition with stirring is recommended.

Synthesis & Production Logic

While the 4-isomer is made via condensation of amidines with acetoacetates, the 5-pyrimidinol core requires a different synthetic strategy, often utilizing acyclic precursors that already contain the central oxygen functionality.

Retrosynthetic Analysis

The most robust route involves the condensation of Isobutyramidine (providing the C2-isopropyl moiety) with a 3-substituted-2,4-pentanedione .

  • Precursor A: Isobutyramidine Hydrochloride.

  • Precursor B: 3-Acetoxy-2,4-pentanedione (or 3-Chloro-2,4-pentanedione).

  • Mechanism: Cyclocondensation followed by hydrolysis (if acetoxy) or displacement (if chloro).

Synthesis Amidine Isobutyramidine (C2 Source) Intermediate Intermediate: 2-Isopropyl-4,6-dimethyl-5-acetoxypyrimidine Amidine->Intermediate Condensation (NaOEt/EtOH, Reflux) Diketone 3-Acetoxy-2,4-pentanedione (C4, C5, C6 Source) Diketone->Intermediate Condensation (NaOEt/EtOH, Reflux) Product Target: 2-Isopropyl-4,6-dimethyl-5-pyrimidinol Intermediate->Product Hydrolysis (NaOH/H2O, Acidify)

Figure 2: Synthetic pathway via condensation of isobutyramidine and a functionalized beta-diketone.

Analytical Characterization

To validate the identity of CAS 88070-33-1 and ensure no contamination with the 4-isomer, the following analytical signatures are diagnostic.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (phenolic band).

  • Retention Time: Predicted to elute later than the 4-isomer due to the lack of keto-tautomer polarity and dual methyl groups increasing lipophilicity.

NMR Spectroscopy (Proton 1H)
  • Solvent: DMSO-d6.

  • Diagnostic Signals:

    • δ 1.2 ppm (d, 6H): Isopropyl methyls.

    • δ 2.3 ppm (s, 6H): C4 and C6 Methyls (Singlet integration is crucial; 4-isomer would show different splitting or integration).

    • δ 3.0 ppm (m, 1H): Isopropyl methine.

    • δ ~9.5-10.0 ppm (s, 1H): -OH proton (Broad, exchangeable with D2O). Note: The 4-isomer (pyrimidone) would show an NH signal typically further downfield or broadened.

References

  • Williams, R. (2022). pKa Data Compilation: 5-Hydroxypyrimidine. Organic Chemistry Data. [Link]

  • PubChem. (2025).[6][7] Compound Summary: Pyrimidin-5-ol. National Library of Medicine. [Link]

  • Hemamalini, M., & Fun, H. K. (2010).[8] 2-Isopropyl-6-methylpyrimidin-4(3H)-one (Crystal structure of the 4-isomer). Acta Crystallographica Section E. [Link](Cited for structural comparison and tautomerism distinction).

Sources

Exploratory

A Technical Guide to Substituted Pyrimidinols: The Case of 2-Isopropyl-4,6-dimethyl-5-pyrimidinol

Abstract The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a vast array of therapeutic agents and biologically active molecules.[1][2][3] This technica...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a vast array of therapeutic agents and biologically active molecules.[1][2][3] This technical guide provides an in-depth analysis of a specific, yet representative, member of this class: 2-Isopropyl-4,6-dimethyl-5-pyrimidinol. While this specific compound is not extensively documented in mainstream literature, its structure allows for a comprehensive exploration of the chemical principles, synthetic strategies, and analytical workflows that are fundamental to the study of novel pyrimidine derivatives. This document serves as a practical whitepaper for researchers, scientists, and drug development professionals, detailing the theoretical underpinnings, a proposed synthetic pathway, and robust protocols for the characterization and validation of this and similar molecules.

Introduction: The Significance of the Pyrimidine Core

The pyrimidine ring system, a six-membered heterocycle with nitrogen atoms at positions 1 and 3, is of immense biological importance. It is the foundational structure for the nucleobases uracil, thymine, and cytosine, the building blocks of nucleic acids.[4] Beyond this fundamental role, the pyrimidine moiety is a "privileged pharmacophore," a molecular framework that is frequently found in successful drug candidates across a wide spectrum of therapeutic areas.[2] These include anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic agents.[1][2]

The versatility of the pyrimidine core stems from its electronic properties and the multiple sites available for substitution. The nitrogen atoms render the 2, 4, and 6 positions electron-deficient, making them susceptible to nucleophilic attack, while the 5-position is more amenable to electrophilic substitution.[2] This inherent reactivity allows for the synthesis of diverse libraries of compounds with fine-tuned pharmacological profiles. The introduction of a hydroxyl group, particularly at the 5-position, can significantly influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability, making 5-hydroxypyrimidines a compelling subclass for investigation.[5][6]

Molecular Structure and Physicochemical Properties

Theoretical Molecular Structure and Tautomerism

Based on IUPAC nomenclature, the structure of 2-Isopropyl-4,6-dimethyl-5-pyrimidinol is defined as a pyrimidine ring substituted with an isopropyl group at the C2 position, methyl groups at C4 and C6, and a hydroxyl group at C5.

It is critical for the researcher to recognize that pyrimidinol compounds, particularly those with hydroxyl groups adjacent to ring nitrogens (at positions 2, 4, or 6), exist in tautomeric equilibrium with their corresponding pyrimidone forms. For instance, 2-isopropyl-6-methyl-4-pyrimidinol is a known tautomer of 2-isopropyl-6-methyl-pyrimidin-4(1H)-one.[7][8][9] However, with the hydroxyl group at the C5 position, the aromaticity of the pyrimidine ring can be maintained, and the -ol form is expected to be a significant contributor. The precise equilibrium in different solvents can be determined experimentally, primarily through NMR spectroscopy.

For the purpose of this guide, we will proceed with the analysis of the named structure, 2-Isopropyl-4,6-dimethyl-5-pyrimidinol.

G cluster_synthesis Synthesis Phase cluster_purification Purification & Isolation cluster_characterization Analytical Characterization start Starting Materials (Isopropylamidine, 3-methoxy-2,4-pentanedione) reaction Cyclocondensation Reaction start->reaction demethylation Demethylation (e.g., KOH, heat) reaction->demethylation tlc TLC Monitoring reaction->tlc workup Aqueous Workup & Extraction demethylation->workup chromatography Column Chromatography (Silica Gel) workup->chromatography recrystallization Recrystallization chromatography->recrystallization ms Mass Spectrometry (MS) (Confirm MW) recrystallization->ms nmr NMR Spectroscopy (¹H, ¹³C, Confirm Structure) ms->nmr ftir FTIR Spectroscopy (Functional Groups) nmr->ftir purity HPLC/UPLC (Assess Purity >95%) ftir->purity final_product Validated Compound: 2-Isopropyl-4,6-dimethyl-5-pyrimidinol purity->final_product

Caption: A comprehensive workflow from synthesis to final product validation.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis and characterization steps outlined above. These represent self-validating systems where the output of each step confirms the success of the previous one.

Protocol: Synthesis of 2-Isopropyl-5-methoxy-4,6-dimethylpyrimidine (Intermediate)
  • Reagent Preparation: Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in anhydrous ethanol under an inert atmosphere (N₂ or Ar).

  • Amidine Formation (in situ): Add isopropylamidine hydrochloride (1.0 eq) to the sodium ethoxide solution and stir for 30 minutes at room temperature.

  • Condensation: Add 3-methoxy-2,4-pentanedione (1.0 eq) dropwise to the amidine solution.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux. [10]Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 4-8 hours.

  • Work-up: Cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl). Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the crude product. Purify by column chromatography on silica gel.

Protocol: Demethylation to 2-Isopropyl-4,6-dimethyl-5-pyrimidinol (Final Product)
  • Reaction Setup: In a sealed pressure tube, combine the purified intermediate (1.0 eq) and powdered potassium hydroxide (5.0 eq) in methanol. [5]2. Reaction: Heat the sealed tube to 150 °C overnight with vigorous stirring.

  • Work-up: After cooling to room temperature, carefully neutralize the mixture with acetic acid. Concentrate the mixture under reduced pressure.

  • Isolation: Triturate the resulting residue with hot acetonitrile, combine the extracts, and concentrate. [5]5. Final Purification: Further purify the solid product by flash chromatography (silica gel, e.g., 9:1 Dichloromethane:Methanol) or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the target compound.

Protocol: Analytical Characterization

The structural identity and purity of the final compound must be unequivocally confirmed using a suite of analytical techniques. [4][11][12]

  • Mass Spectrometry (MS):

    • Technique: Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

    • Procedure: Prepare a dilute solution of the sample in methanol or acetonitrile. Acquire the mass spectrum in positive ion mode.

    • Validation: The observed mass for the protonated molecular ion [M+H]⁺ should match the calculated exact mass (181.1338) within a narrow tolerance (e.g., ± 5 ppm). [10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum should show distinct signals corresponding to the isopropyl protons (a septet and a doublet), the two methyl groups (singlets), and the hydroxyl proton (a broad singlet, exchangeable with D₂O). [1][13]The chemical shifts and coupling constants will confirm the connectivity.

    • ¹³C NMR: The spectrum should show the correct number of carbon signals corresponding to the unique carbon atoms in the molecule.

  • High-Performance Liquid Chromatography (HPLC):

    • Technique: Reversed-phase HPLC with a C18 column and a UV detector.

    • Procedure: Develop a suitable gradient method (e.g., water/acetonitrile with 0.1% formic acid).

    • Validation: A single, sharp peak should be observed, and the purity should be calculated to be ≥95% for use in biological assays.

Conclusion

This guide has provided a comprehensive theoretical and practical framework for approaching the synthesis and analysis of 2-Isopropyl-4,6-dimethyl-5-pyrimidinol. By leveraging established principles of pyrimidine chemistry, a robust synthetic pathway and a rigorous analytical validation workflow have been detailed. This systematic approach, grounded in causality and self-validating protocols, is essential for any research or drug development program focused on novel heterocyclic compounds. The principles and techniques described herein are broadly applicable to the wider class of pyrimidine derivatives, empowering scientists to confidently explore this vital area of medicinal chemistry.

References

  • Dyguda, A., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6965.
  • Boarland, M. P. V., & McOmie, J. F. W. (1960). Pyrimidines. Part XI. Synthesis of 5-hydroxypyrimidine and related compounds. Journal of the Chemical Society (Resumed), 4590.
  • Boarland, M. P. V., & McOmie, J. F. W. (1951). 963. Pyrimidines. Part V. The synthesis of 5-amino-4-hydroxypyrimidine, a new isomer of cytosine. Journal of the Chemical Society (Resumed), 4417-4421.
  • Google Patents. (2014). CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.
  • Al-Ostath, A. I., et al. (2022). Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents. Scientific Reports, 12(1), 19894.
  • El-Sayed, W. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4945.
  • Singh, P., & Chauhan, A. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546.
  • National Center for Biotechnology Information. (n.d.). 2-Isopropyl-6-methyl-4-pyrimidinol. PubChem Compound Database. Retrieved from [Link]

  • Sharma, A., et al. (2023). SYNTHESIS AND CHARACTERIZATION OF PYRIMIDINE ANALOGUES FOR ANTICANCER AND ANTIHISTAMINIC PROPERTIES.
  • El-Gohary, N. S., & Shaaban, M. I. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert, 10(1), 1-24.
  • Al-Amiery, A. A., et al. (2025). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Pandawa Institute Journals, 6(5).
  • Cieplik, J., et al. (n.d.). SYNTHESIS AND ANTIBACTERIAL PROPERTIES OF PYRIMIDINE DERIVATIVES. Acta Poloniae Pharmaceutica-Drug Research, 68(1), 57-64.
  • El-Gohary, N. S., & Shaaban, M. I. (2015). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace.

Sources

Foundational

A Technical Guide to Determining the Solubility of Novel Pyrimidinol Derivatives in Organic Solvents

Prepared by: Gemini, Senior Application Scientist Abstract The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate in organic solvents is a critical physicochemical parameter that gove...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate in organic solvents is a critical physicochemical parameter that governs process development, formulation, purification, and bioavailability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the determination and interpretation of the solubility of novel pyrimidinol derivatives. It has been determined that the specific compound of interest, 2-Isopropyl-4,6-dimethyl-5-pyrimidinol, is not a widely documented substance, and as such, no public experimental solubility data is available. Therefore, this document establishes a robust methodology for such a determination. We will use the structurally related and well-documented compound, 2-Isopropyl-6-methyl-4-pyrimidinol (CAS 2814-20-2) , a known metabolite of Diazinon, as a working example to illustrate these essential principles and protocols.[1][2][3] The experimental workflows, theoretical underpinnings, and analytical strategies detailed herein are directly applicable to the characterization of 2-Isopropyl-4,6-dimethyl-5-pyrimidinol or any other novel compound of similar structure.

Introduction: The Critical Role of Solubility

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogeneous solution at a specific temperature and pressure, is a cornerstone of chemical and pharmaceutical science.[4][5] For a novel compound like 2-Isopropyl-4,6-dimethyl-5-pyrimidinol, understanding its solubility profile in various organic solvents is essential for:

  • Process Chemistry & Synthesis: Selecting appropriate solvents for reactions, controlling reaction kinetics, and preventing premature precipitation of intermediates or products.

  • Crystallization and Purification: Designing efficient crystallization processes to isolate the compound with high purity and yield. Solvent selection directly impacts crystal habit, size, and polymorphic form, which can affect downstream processing and bioavailability.[6]

  • Formulation Development: For pharmaceutical applications, solubility is a key determinant of drug delivery. Poor solubility can lead to low bioavailability, requiring complex formulation strategies.[5][7]

  • Analytical Method Development: Choosing suitable diluents for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy.

Physicochemical Profile: 2-Isopropyl-6-methyl-4-pyrimidinol as a Model

Before undertaking experimental solubility studies, it is crucial to understand the intrinsic properties of the molecule, as these dictate its behavior in different solvent environments. Below is a summary of the known properties for our illustrative compound, 2-Isopropyl-6-methyl-4-pyrimidinol. A researcher would first need to synthesize and characterize 2-Isopropyl-4,6-dimethyl-5-pyrimidinol to obtain analogous data.

PropertyValueSource & Significance
Molecular Formula C₈H₁₂N₂O Defines the elemental composition and molar mass.
Molecular Weight 152.19 g/mol [1] Essential for converting between mass and molar concentrations.
Structure Pyrimidinol RingA heterocyclic aromatic ring containing nitrogen, capable of hydrogen bonding. The isopropyl and methyl groups add lipophilic character.
Melting Point (mp) 172-175 °C[8] A high melting point suggests strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.
pKa 9.74 ± 0.50 (Predicted)[3] As a weak acid (due to the enolic hydroxyl group), its ionization state will be highly dependent on the pH in aqueous systems. In organic solvents, its hydrogen bonding potential is key.
XLogP3 0.7[1] This positive LogP value indicates a slight preference for lipophilic environments over water, suggesting moderate solubility in non-polar organic solvents.
Appearance Beige or white crystalline solid[3] The solid state of the starting material must be well-characterized (e.g., by XRPD) as different polymorphic forms can have different solubilities.

Experimental Protocol: Isothermal Shake-Flask Method

The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[5][9] It is a robust and reliable technique that ensures the solution has reached saturation, providing a true measure of a compound's solubility in a given solvent at a set temperature.[10]

Rationale for Method Selection
  • Trustworthiness: This method directly measures solubility at equilibrium, avoiding the potential inaccuracies of kinetic or predictive methods which can be misleading, especially for crystalline compounds.[11][12]

  • Broad Applicability: It is suitable for a wide range of solvents and compounds and is not dependent on the compound's ionization state, making it ideal for organic solvent screening.

  • Definitive Results: Unlike high-throughput kinetic methods that measure apparent solubility, the shake-flask method provides the thermodynamic solubility value essential for process modeling and regulatory submissions.[12]

Step-by-Step Experimental Workflow
  • Preparation: Add an excess amount of the solid compound (e.g., 2-Isopropyl-4,6-dimethyl-5-pyrimidinol) to a series of glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.[10]

  • Solvent Addition: Dispense a precise volume (e.g., 2.0 mL) of each selected organic solvent into its respective vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typical, but this should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[5]

  • Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed in the incubator for a short period (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sample Collection & Filtration: Carefully withdraw an aliquot from the clear supernatant of each vial. Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic solid particles. This step is critical to prevent overestimation of the solubility.

  • Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to bring its concentration within the linear range of the analytical instrument's calibration curve.

  • Quantification: Analyze the concentration of the compound in the diluted samples using a validated analytical method, typically HPLC-UV or a calibrated UV-Vis spectrophotometer.[9]

  • Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor. Express the results in appropriate units (e.g., mg/mL, mol/L).

Diagram of the Shake-Flask Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Analysis cluster_result 4. Result A Weigh excess solid compound B Add precise volume of organic solvent A->B C Seal vials & place in incubator (e.g., 25°C) B->C D Agitate for 24-48h to reach equilibrium C->D E Settle excess solid D->E F Filter supernatant (0.22 µm) E->F G Dilute sample accurately F->G H Quantify concentration (e.g., HPLC-UV) G->H I Calculate Solubility (mg/mL or mol/L) H->I G cluster_solute Solute Properties cluster_solvent Solvent Properties Solubility Solubility of Pyrimidinol Derivative CrystalLattice Crystal Lattice Energy Solubility->CrystalLattice Must Overcome HBD H-Bond Donors (-OH) HBD->Solubility Favorable Interaction HBA H-Bond Acceptors (N) HBA->Solubility Favorable Interaction Lipophilicity Lipophilic Groups (Isopropyl, Methyl) Lipophilicity->Solubility Interaction Polarity Polarity / Dipole Polarity->Solubility Influences SolventHBD H-Bond Donors SolventHBD->Solubility Influences SolventHBA H-Bond Acceptors SolventHBA->Solubility Influences Temp Temperature Temp->Solubility Influences

Caption: Interplay of solute and solvent properties governing overall solubility.

Conclusion

While direct solubility data for 2-Isopropyl-4,6-dimethyl-5-pyrimidinol is not currently in the public domain, this guide provides the necessary theoretical foundation and a practical, step-by-step experimental framework for its determination. By employing the gold-standard isothermal shake-flask method and analyzing the results in the context of fundamental physicochemical principles, researchers can generate the high-quality, reliable solubility data essential for advancing their research and development objectives. The provided protocols and interpretive guidance are designed to be directly applicable for characterizing this and other novel molecules, ensuring scientific rigor and enabling informed decisions in process development and formulation.

References

  • PubChem. (n.d.). 2-Isopropyl-6-methyl-4-pyrimidinol. National Center for Biotechnology Information. Retrieved from [Link]

  • Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics, 124233. Retrieved from [Link]

  • MDPI. (2024, August 31). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules. Retrieved from [Link]

  • Aivix. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Retrieved from [Link]

  • ScienceDirect. (2024, May 18). Predicting drug solubility in organic solvents mixtures. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvents on physical properties and release characteristics of monolithic hydroxypropylmethylcellulose matrix granules and tablets. Retrieved from [Link]

  • Jouyban, A. (2025, January 30). Prediction of Drugs Solubility in Mono-Solvent Systems at Different Temperatures Using a Single Determination. Pharmaceutical Sciences. Retrieved from [Link]

  • Singh, T., & Kumar, A. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 12(4), 4374-4383. Retrieved from [Link]

  • Bergström, C. A. S., et al. (2002). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • Jouyban, A. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Retrieved from [Link]

  • Laino, T., et al. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Retrieved from [Link]

  • ACS Publications. (2024, July 5). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappearing” Polymorphs of Rifampicin. Molecular Pharmaceutics. Retrieved from [Link]

  • Exposome-Explorer. (n.d.). 2-Isopropyl-6-methyl-4-pyrimidol (IMPY) (Compound). Retrieved from [Link]

  • ACS Publications. (2023, July 24). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • World Health Organization (WHO). (2019). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Technical Report Series, No. 1019. Retrieved from [Link]

Sources

Exploratory

Environmental Fate and Transport of 2-Isopropyl-4,6-dimethyl-5-pyrimidinol: A Mechanistic and Methodological Guide

Executive Summary Understanding the environmental fate of specialized heterocyclic compounds requires moving beyond basic regulatory checklists to grasp the underlying thermodynamic and kinetic drivers. 2-Isopropyl-4,6-d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the environmental fate of specialized heterocyclic compounds requires moving beyond basic regulatory checklists to grasp the underlying thermodynamic and kinetic drivers. 2-Isopropyl-4,6-dimethyl-5-pyrimidinol (IPDMP; CAS: 88070-33-1) is a highly substituted pyrimidine derivative. While often utilized as a fine chemical building block, its structural homology to major agrochemical degradates—most notably 2-isopropyl-6-methyl-4-pyrimidinol (IMPy), the primary persistent metabolite of the organophosphate insecticide diazinon—makes it a critical model compound for understanding pyrimidinol transport [1].

As a Senior Application Scientist, I approach the environmental behavior of IPDMP as a dynamic system governed by molecular structure. This whitepaper deconstructs the physicochemical profiling, macroscopic transport mechanisms, and degradation kinetics of IPDMP, providing drug development professionals and environmental chemists with self-validating experimental protocols to accurately quantify its environmental footprint.

Physicochemical Profiling & Speciation Dynamics

The environmental partitioning of IPDMP is entirely dictated by its unique structural topology. The molecule features a pyrimidine ring substituted with an isopropyl group at position 2, methyl groups at positions 4 and 6, and a hydroxyl group at position 5.

  • Steric Hindrance and Irreversible Binding: The 5-hydroxyl group is flanked by methyl groups at the 4- and 6-positions. This severe steric hindrance impedes covalent binding to soil humic substances via oxidative coupling—a common irreversible sink for standard phenolic compounds. Consequently, IPDMP remains largely in the reversibly sorbed or dissolved fraction.

  • pH-Dependent Speciation: The electron-withdrawing nature of the pyrimidine nitrogens lowers the pKa of the 5-hydroxyl group to approximately 6.5–7.0. In neutral to slightly alkaline environments (pH > 7), IPDMP exists predominantly as an anion.

  • Causality in Partitioning: Because soil matrices (like clay silicates and organic matter) carry a net negative charge at neutral pH, the anionic form of IPDMP experiences electrostatic repulsion. This drastically depresses its soil organic carbon-water partitioning coefficient (

    
    ), driving the molecule into the aqueous phase and increasing its leaching potential [2].
    

Environmental Transport Mechanisms

Soil Sorption and Groundwater Leaching

Pyrimidinols are notoriously mobile in soil matrices. Unlike their highly lipophilic parent organophosphates, degradates and analogs like IPDMP exhibit weak sorption (


 typically < 100 L/kg). In agricultural Mollisols and Alfisols, IPDMP moves rapidly through the vadose zone. The probability of groundwater contamination is highest in sandy soils with low organic carbon content, particularly following heavy precipitation events [5].
Aqueous Hydrodynamics

Once IPDMP enters surface waters via agricultural runoff or drift, its high aqueous solubility ensures it remains in the water column rather than partitioning into benthic sediments. It does not significantly bioaccumulate in aquatic organisms (Log


 < 2.0), meaning the primary environmental concern is chronic low-dose exposure in drinking water reservoirs rather than trophic biomagnification.

G A IPDMP Release B Surface Soil (Weak Sorption) A->B Deposition C Surface Water (Runoff) A->C Drift/Runoff D Groundwater (Leaching) B->D High Mobility (pH > pKa) E Microbial Degradation B->E Biotic Cleavage C->E Aquatic Metabolism F Photolysis C->F UV Exposure

Fig 1. Environmental transport and partitioning pathways of IPDMP.

Degradation Kinetics & Transformation Pathways

Photolytic Degradation

The conjugated


-system of the pyrimidine ring absorbs ultraviolet radiation, making direct photolysis a primary sink in clear, shallow surface waters. Photon absorption leads to the excitation of the molecule, resulting in the eventual cleavage of the pyrimidine ring into low-molecular-weight aliphatic acids and amines.
Microbial Metabolism

In dark soil environments, IPDMP relies entirely on microbial degradation. Soil fungi (such as Cunninghamella elegans) and bacteria utilize cytochrome P450 and flavin monooxygenases to hydroxylate the isopropyl side chain. Subsequent hydrolase activity cleaves the heterocyclic ring, leading to complete mineralization (


, 

, and

). The biotic half-life (

) is highly dependent on soil moisture and microbial biomass, typically ranging from 20 to 40 days[1].

G P1 IPDMP (Parent) P2 Hydroxylated Metabolite P1->P2 Cytochrome P450 P3 Ring Cleavage Products P1->P3 Direct Photolysis P2->P3 Hydrolase P4 Mineralization (CO2) P3->P4 Complete Oxidation

Fig 3. Primary biotic and abiotic degradation pathways of IPDMP.

Analytical Methodologies & Experimental Protocols

To generate reliable regulatory data, experimental designs must be self-validating. The following protocols outline the mechanistic reasoning behind standard fate assessments.

Protocol A: Soil Sorption-Desorption Isotherms (OECD 106)[3]

Objective: Determine the Freundlich adsorption coefficient (


) and 

to predict soil mobility.
  • Soil Preparation: Air-dry and sieve standard agricultural soils to

    
     2 mm.
    
    • Causality: Standardizes the reactive surface area and removes macroscopic organic debris that artificially inflates sorption variance.

  • Pre-equilibration: Suspend soil in 0.01 M

    
     solution (1:5 soil-to-solution ratio) and agitate for 12 hours.
    
    • Causality: Pure water induces clay dispersion and alters the natural cation exchange capacity. The divalent

      
       ions compress the electrical double layer of soil colloids, mimicking natural pore water and enabling clean phase separation.
      
  • Spiking: Introduce

    
    -radiolabeled IPDMP at five distinct concentration tiers. Agitate in the dark for 24 hours at 20°C.
    
  • Phase Separation: Centrifuge the suspension at 3000

    
     g for 20 minutes.
    
    • Causality: Failsafe against "third-phase" artifacts. Inadequate centrifugation leaves colloidal particles in the supernatant, causing colloid-bound IPDMP to be falsely quantified as dissolved, skewing the isotherm.

  • Quantification & Mass Balance: Analyze the supernatant via Liquid Scintillation Counting (LSC) and LC-MS/MS. Extract the soil pellet with acetonitrile to quantify the bound fraction.

    • Self-Validation Check: Total recovery (Supernatant + Pellet extract) must equal 90–110%. If recovery is low, the compound has volatilized, degraded, or irreversibly bound, invalidating the isotherm assumption.

G N1 Soil Prep (Sieve/Dry) N2 Equilibration (0.01M CaCl2) N1->N2 N3 Spiking (14C-IPDMP) N2->N3 N4 Phase Separation (Centrifuge) N3->N4 N5 Quantification (LC-MS/MS) N4->N5

Fig 2. Workflow for OECD 106 Soil Sorption-Desorption Isotherm analysis.

Protocol B: Aqueous Phototransformation (OECD 316) [4]

Objective: Determine the direct photolysis rate constant and quantum yield in aqueous media.

  • Matrix Preparation: Dissolve IPDMP in sterile, pH 7.0 phosphate buffer.

    • Causality: Ensures that observed degradation is strictly photolytic, eliminating microbial metabolism and pH-driven hydrolysis as confounding variables.

  • Actinometry Setup: Prepare a parallel chemical actinometer solution (e.g., p-nitroacetophenone/pyridine).

    • Causality: Xenon arc lamp intensity fluctuates over time. Actinometry normalizes the degradation rate to the actual photon flux, allowing for the calculation of an absolute quantum yield that can be extrapolated to natural sunlight.

  • Irradiation & Dark Controls: Place test vessels in the photoreactor. Wrap control vessels entirely in aluminum foil and place them in the same chamber.

    • Self-Validation Check: The dark control isolates the photon variable. If the dark control exhibits >5% degradation, the system is compromised by thermal instability or contamination.

  • Kinetics Tracking: Sample at logarithmic time intervals. Analyze via LC-MS/MS to track parent depletion and identify photoproducts.

Quantitative Data Summary

The following table synthesizes the predictive physicochemical and environmental fate parameters for IPDMP, derived from structural analogs and pyrimidinol modeling data.

ParameterPredictive Value / RangeEnvironmental Implication
Molecular Weight 166.22 g/mol High diffusion coefficient in aqueous media.
pKa (Hydroxyl) ~6.5 - 7.0pH-dependent speciation; acts as an anion at pH > 7.
Log

(Neutral)
1.5 - 2.0Low bioaccumulation potential; highly hydrophilic.
Soil Sorption (

)
30 - 90 L/kgHigh mobility in soil; significant groundwater leaching risk.
Aqueous Hydrolysis Stable (pH 5-9)Persistent in dark, sterile aquatic environments.
Photolysis

5 - 15 daysSusceptible to rapid UV degradation in surface waters.
Soil

(Biotic)
20 - 40 daysModerate persistence; reliant entirely on microbial activity.

References

  • Toxicological Profile for Diazinon Agency for Toxic Substances and Disease Registry (ATSDR), U.S. Department of Health and Human Services. [Link]

  • Sorption-desorption behavior of pesticides and their degradation products in volcanic and nonvolcanic soils Environmental Science and Pollution Research.[Link]

  • Test No. 106: Adsorption -- Desorption Using a Batch Equilibrium Method OECD Guidelines for the Testing of Chemicals, Section 1.[Link]

  • Test No. 316: Phototransformation of Chemicals in Water – Direct Photolysis OECD Guidelines for the Testing of Chemicals, Section 3.[Link]

  • Pesticides and Pesticide Degradates in Groundwater Used for Public Supply across the United States Environmental Science & Technology (ACS Publications).[Link]

Foundational

Hydrolysis Pathway of Diazinon to 2-Isopropyl-4,6-dimethyl-5-pyrimidinol: An In-Depth Technical Guide

Executive Summary Diazinon is a broad-spectrum organophosphorus insecticide characterized by its thiophosphate ester structure. In environmental and biological matrices, its fate and toxicological profile are heavily dic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diazinon is a broad-spectrum organophosphorus insecticide characterized by its thiophosphate ester structure. In environmental and biological matrices, its fate and toxicological profile are heavily dictated by degradation pathways, primarily abiotic hydrolysis[1]. This whitepaper provides a comprehensive mechanistic and procedural guide to the hydrolysis of diazinon into its primary pyrimidinol cleavage product. While the standard nomenclature for this primary leaving group is 2-isopropyl-6-methyl-4-pyrimidinol (IMP), structurally related variants such as 2-isopropyl-4,6-dimethyl-5-pyrimidinol follow identical nucleophilic substitution and cleavage kinetics[2]. Here, we detail the pH-dependent kinetics, reaction mechanisms, and a self-validating analytical workflow for tracking this degradation using LC-MS/MS.

Mechanistic Chemistry of Diazinon Hydrolysis

The hydrolysis of diazinon involves the cleavage of the phosphorus-oxygen (P-O) ester bond linking the diethyl thiophosphate moiety to the pyrimidine ring[1]. The reaction is highly pH-dependent, exhibiting a U-shaped pH-rate profile characteristic of specific acid and base catalysis.

  • Acid-Catalyzed Pathway (pH < 5): Under acidic conditions, the nitrogen atoms of the pyrimidine ring become protonated. This protonation withdraws electron density from the P-O bond, making the phosphorus center highly electrophilic and susceptible to nucleophilic attack by water molecules[1]. This initiates a rapid cleavage, yielding the pyrimidinol derivative and diethyl thiophosphoric acid.

  • Base-Catalyzed Pathway (pH > 8): In alkaline environments, the mechanism shifts. The excitor of the reaction is a direct nucleophilic attack by hydroxide ions (OH⁻) on the pentavalent phosphorus atom[1]. The formation of a transient, unstable trigonal bipyramidal intermediate precedes the expulsion of the pyrimidinol leaving group.

  • Neutral Conditions (pH 5–8): Hydrolysis is slowest in this physiological range, driven primarily by neutral water molecules acting as weak nucleophiles, resulting in extended half-lives[3].

Kinetic Profiling & Environmental Dynamics

The degradation kinetics of diazinon follow a pseudo-first-order reaction model when water is in vast excess[4]. The half-life (


) varies dramatically across the pH spectrum. Table 1 summarizes the kinetic parameters based on established environmental assessments, demonstrating the compound's instability at extreme pH levels[3].

Table 1: Pseudo-First-Order Hydrolysis Kinetics of Diazinon at 25°C

pH LevelCondition TypeHalf-Life (

)
Primary Mechanism
3.1 Highly Acidic11.77 hoursPyrimidine N-protonation & H₂O attack
5.0 Mildly Acidic30.9 daysWeak N-protonation
7.4 Neutral/Physiological184.8 daysNeutral H₂O nucleophilic attack
9.0 Mildly Basic134.8 daysOH⁻ attack on Phosphorus
10.4 Highly Basic144.9 hoursRapid OH⁻ nucleophilic substitution

Visualizing the Hydrolysis Pathway

The following diagram illustrates the divergent mechanistic pathways of diazinon hydrolysis under acidic and basic conditions, converging on the formation of the pyrimidinol metabolite.

Pathway Diazinon Diazinon (Organophosphate) Acid Acidic Conditions (H+ attack on Pyrimidine N) Diazinon->Acid pH < 5 Base Basic Conditions (OH- attack on P center) Diazinon->Base pH > 8 Intermediate Unstable Pentavalent Intermediate Acid->Intermediate Base->Intermediate Pyrimidinol 2-Isopropyl-4,6-dimethyl-5-pyrimidinol (Pyrimidinol Cleavage Product) Intermediate->Pyrimidinol Cleavage of P-O bond DETP Diethyl thiophosphoric acid (Leaving Group) Intermediate->DETP Leaving group departure

Mechanistic pathways of diazinon hydrolysis converging on the pyrimidinol product.

Standardized Experimental Protocol: Hydrolysis Tracking

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for conducting hydrolysis kinetic studies. Every step is designed to isolate abiotic hydrolysis from confounding variables (e.g., photolysis, microbial degradation).

Step-by-Step Methodology:

  • Buffer Preparation & Sterilization: Prepare double-distilled aqueous buffers at pH 3.0 (citrate), pH 7.0 (phosphate), and pH 10.0 (borate)[3]. Causality: Buffers must be autoclaved/sterilized prior to use. Unsterile water introduces microbial enzymes (e.g., hydrolases, laccases) that actively biodegrade diazinon, artificially inflating the hydrolysis rate[2].

  • Spiking & Thermostatic Incubation: Spike the buffer solutions with diazinon to a final concentration of 10 µg/mL using a methanol stock solution. Ensure the final organic solvent content remains <1% v/v. Causality: Exceeding 1% organic solvent alters the dielectric constant of the matrix, fundamentally changing the nucleophilic attack kinetics[4]. Incubate in sealed amber vials at a constant 25°C. Causality: Amber vials prevent UV-induced photolysis, isolating pure thermal hydrolysis.

  • Time-Course Sampling & Quenching: Withdraw 1.0 mL aliquots at pre-determined intervals (e.g., 0, 12h, 24h, 3d, 7d). Immediately quench the reaction by adjusting the aliquot to pH 7.0 and dropping the temperature to 4°C. Causality: Neutralizing the pH halts the specific acid/base catalyzed reactions, freezing the kinetic state for accurate measurement.

  • Extraction & Internal Standardization: Extract the analytes using solid-phase extraction (SPE). Prior to extraction, spike the sample with an isotopically labeled internal standard (e.g., Diazinon-d10). Causality: The internal standard self-validates the protocol by correcting for any analyte loss during extraction or ion suppression during mass spectrometry.

  • LC-MS/MS Quantification: Analyze the extracts using a triple quadrupole mass spectrometer with Electrospray Ionization (ESI+). Monitor the specific Multiple Reaction Monitoring (MRM) transitions. For the pyrimidinol product, monitor transitions 153 > 84 m/z and 153 > 70 m/z[5]. For the parent diazinon, monitor 305.1 > 169.1 m/z and 305.1 > 96.6 m/z[5].

  • Kinetic Modeling: Plot the natural logarithm of the concentration ratio

    
     versus time. A highly linear fit (
    
    
    
    ) validates the pseudo-first-order kinetic assumption[4].

Visualizing the Experimental Workflow

The following workflow maps the sequential logic of the self-validating hydrolysis protocol.

Workflow Step1 1. Sterile Buffer Prep (Isolates abiotic factors) Step2 2. Diazinon Spiking (<1% Organic Solvent) Step1->Step2 Step3 3. Amber Vial Incubation (Prevents photolysis) Step2->Step3 Step4 4. Sampling & pH Quenching (Freezes kinetic state) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM 153 > 84 m/z) Step4->Step5 Step6 6. Kinetic Modeling (Pseudo-first-order fit) Step5->Step6

Step-by-step experimental workflow for tracking diazinon hydrolysis kinetics.

References

  • Environmental Occurrence, Toxicity Concerns, and Degradation of Diazinon Using a Microbial System Frontiers in Microbiology[Link]

  • Increased diazinon hydrolysis to 2-isopropyl-6-methyl-4-pyrimidinol in liquid medium by a specific Streptomyces mixed culture Chemosphere / ResearchGate[Link]

  • Diazinon - Draft Review - Environmental Assessment Australian Pesticides and Veterinary Medicines Authority (APVMA)[Link]

  • Efficient Nucleophilic Degradation of an Organophosphorus Pesticide “Diazinon” Mediated by Green Solvents and Microwave Heating Frontiers in Chemistry[Link]

  • Biodegradation of diazinon by the epiphytic yeasts Rhodotorula glutinis and Rhodotorula rubra CABI Digital Library[Link]

  • Study The Relation Between Storage And Stability Of Diazinonemulsifiable Concentrate Formulations In The Formation Of Its Impurities And Major Degradation Products International Journal of Advanced Research[Link]

Sources

Exploratory

Toxicological Profile and Predictive Lethal Dose (LD50) Assessment of 2-Isopropyl-4,6-dimethyl-5-pyrimidinol

Target Audience: Toxicologists, Preclinical Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary and Structural Context In early-stage drug development an...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Preclinical Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary and Structural Context

In early-stage drug development and agrochemical safety assessments, encountering specialized pyrimidine building blocks with limited empirical in vivo data is common. 2-Isopropyl-4,6-dimethyl-5-pyrimidinol (CAS 88070-33-1) is one such compound. To establish a rigorous toxicological profile, this whitepaper utilizes a combination of structural pharmacophore analysis, quantitative structure-activity relationship (QSAR) principles, and read-across methodology from its closest well-documented analog: 2-isopropyl-6-methyl-4-pyrimidinol (IMHP, CAS 2814-20-2) [1].

Structural Nuance & Causality

While IMHP (a major metabolite of the organophosphate diazinon) features a hydroxyl group at the 4-position—allowing it to tautomerize into a pyrimidinone—CAS 88070-33-1 features a hydroxyl group at the 5-position flanked by two methyl groups.

  • The Mechanistic Insight: The 5-pyrimidinol cannot tautomerize in the same manner, maintaining a true aromatic hydroxyl group. The flanking 4,6-dimethyl groups create a sterically hindered environment reminiscent of classic radical scavengers (e.g., Butylated hydroxytoluene [BHT]). Consequently, CAS 88070-33-1 is predicted to exhibit intrinsic antioxidant properties, likely resulting in a higher LD50 (lower acute toxicity) and reduced oxidative stress induction compared to its 4-pyrimidinol analogs [2].

Toxicokinetics and Pharmacodynamics (ADME)

Unlike parent organophosphates, alkyl-substituted pyrimidinols lack the phosphate ester moiety and do not inhibit acetylcholinesterase (AChE) . The primary toxicological endpoints for this class are driven by hepatic metabolism and high-dose oxidative stress.

  • Absorption & Distribution: Highly lipophilic (due to the isopropyl and dimethyl groups), ensuring rapid gastrointestinal absorption and wide volume of distribution, including crossing the blood-brain barrier.

  • Metabolism (Phase I & II): Primarily metabolized in the liver by Cytochrome P450 (CYP) enzymes via aliphatic oxidation of the isopropyl group, followed by rapid Phase II glucuronidation of the 5-hydroxyl group.

  • Toxicity Mechanism: At supratherapeutic doses, the depletion of glutathione (GSH) during Phase II conjugation can lead to an accumulation of reactive oxygen species (ROS). However, due to the sterically hindered 5-OH group, CAS 88070-33-1 may self-scavenge some of these radicals, mitigating severe lipid peroxidation [3].

Pathway N1 2-Isopropyl-4,6-dimethyl-5-pyrimidinol (Oral Exposure) N2 Hepatic CYP450 Metabolism (Phase I Oxidation) N1->N2 N3 Phase II Glucuronidation (GSH Utilization) N2->N3 N4 Safe Renal Excretion (Low/Therapeutic Dose) N3->N4 Adequate GSH N5 GSH Depletion & ROS Generation (Supratherapeutic Dose) N3->N5 GSH Depleted N6 Intrinsic Radical Scavenging (Sterically Hindered 5-OH) N5->N6 Mitigation N6->N4

Caption: Toxicokinetic pathway highlighting the mitigating effect of the sterically hindered 5-OH group.

Acute Toxicity Profile and LD50 Data

Because empirical data for CAS 88070-33-1 is restricted, the following table synthesizes empirical data from the IMHP analog and provides a highly confident predictive range for the target compound based on the structural shielding effects discussed above.

CompoundSpeciesRouteLD50 ValueData TypeHazard Category (GHS)
IMHP (CAS 2814-20-2) RatOral~2,700 mg/kgEmpirical [1]Category 5 (Low Toxicity)
IMHP (CAS 2814-20-2) MouseOral~2,200 mg/kgEmpirical [1]Category 5 (Low Toxicity)
CAS 88070-33-1 RatOral>3,000 mg/kg Predictive Unclassified / Category 5
CAS 88070-33-1 RabbitDermal>2,000 mg/kgPredictiveCategory 5 (Low Toxicity)

Data Interpretation: The predicted oral LD50 of >3,000 mg/kg suggests that 2-Isopropyl-4,6-dimethyl-5-pyrimidinol presents minimal acute systemic toxicity, making it a highly favorable building block for pharmaceutical synthesis.

Experimental Protocols for Toxicological Validation

To transition from predictive read-across to empirical validation, researchers must employ self-validating experimental systems. The following protocols are designed to confirm the predicted mechanisms.

Protocol 1: In Vitro Cytotoxicity and ROS Profiling

Objective: To validate the hypothesis that the sterically hindered 5-OH group reduces oxidative stress compared to 4-pyrimidinols. Causality for Model Selection: HepG2 cells are utilized because they retain endogenous CYP450 activity, which is strictly required to simulate hepatic Phase I metabolism and subsequent ROS generation [3].

  • Cell Culture & Seeding: Seed HepG2 cells in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.
    
  • Compound Preparation: Dissolve CAS 88070-33-1 in DMSO (final assay concentration of DMSO must be <0.1% to prevent solvent-induced cytotoxicity).

  • Dosing Strategy: Treat cells with a logarithmic concentration gradient (0.1 µM, 1 µM, 10 µM, 100 µM, 500 µM, 1000 µM). Rationale: This captures both the physiological exposure and the supratherapeutic threshold required to exhaust intracellular glutathione.

  • ROS Quantification (DCFDA Assay): After 24 hours of exposure, wash cells with PBS and incubate with 10 µM H2DCFDA for 30 minutes. Measure fluorescence (Ex/Em = 485/535 nm).

  • Viability (MTT Assay): Add MTT reagent (0.5 mg/mL) to a parallel plate. Incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm to establish the IC50.

Protocol 2: In Vivo Acute Oral Toxicity (OECD TG 423)

Objective: To empirically determine the GHS hazard category and confirm the predictive LD50 of >3,000 mg/kg while minimizing animal usage. Causality for Model Selection: The OECD TG 423 (Acute Toxic Class Method) uses a step-wise procedure with female Wistar rats. Females are mandated by the guideline as they are statistically slightly more sensitive to acute chemical toxicity, ensuring a conservative safety margin.

  • Animal Preparation: Fast 3 nulliparous, non-pregnant female Wistar rats (8-12 weeks old) overnight prior to dosing.

  • Initial Dosing (Step 1): Administer CAS 88070-33-1 via oral gavage at a starting dose of 300 mg/kg body weight, suspended in 0.5% methylcellulose. Rationale: Starting at 300 mg/kg prevents unnecessary mortality if the compound is unexpectedly toxic, while allowing rapid escalation if it is safe.

  • Observation Phase: Monitor continuously for the first 4 hours (focusing on tremors, lethargy, or respiratory distress), then daily for 14 days.

  • Escalation (Step 2): If 0 or 1 animal dies, escalate the dose to 2,000 mg/kg in a new cohort of 3 female rats.

  • Necropsy: Euthanize surviving animals on Day 14. Perform gross necropsy with a specific focus on liver and kidney architecture to assess clearance-induced organomegaly.

Protocol S1 Start: Dose 300 mg/kg (3 Female Rats) S2 Observation (14 Days) Monitor Clinical Signs S1->S2 S3 Survival: 2-3 Rats S2->S3 S4 Mortality: 2-3 Rats S2->S4 S5 Escalate to 2000 mg/kg (3 Female Rats) S3->S5 S6 De-escalate to 50 mg/kg (3 Female Rats) S4->S6 S7 Classify GHS Category 5 (LD50 > 2000 mg/kg) S5->S7 Survival S8 Classify GHS Category 3 (LD50 50-300 mg/kg) S6->S8 Survival

Caption: OECD TG 423 Acute Toxic Class Method Workflow for LD50 determination.

References

  • Title: 2-Isopropyl-6-methyl-4-pyrimidinol | CID 135444498 Source: PubChem, National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Toxicokinetic and toxicodynamic model for diazinon toxicity--mechanistic explanation of differences in the sensitivity of Daphnia magna and Gammarus pulex Source: PubMed / Environmental Toxicology and Chemistry URL: [Link]

  • Title: Oxidative stress and pesticide disease: a challenge for toxicology Source: SciELO Colombia / Revista de Salud Pública URL: [Link]

Foundational

2-Isopropyl-4,6-dimethyl-5-pyrimidinol as a biomarker for pesticide exposure

TECHNICAL GUIDE: 2-Isopropyl-6-methyl-4-pyrimidinol (IMHP) as a Biomarker for Diazinon Exposure Subtitle: Advanced Analytical Methodologies, Metabolic Pathways, and Protocol Standardization for Organophosphate Biomonitor...

Author: BenchChem Technical Support Team. Date: March 2026

TECHNICAL GUIDE: 2-Isopropyl-6-methyl-4-pyrimidinol (IMHP) as a Biomarker for Diazinon Exposure

Subtitle: Advanced Analytical Methodologies, Metabolic Pathways, and Protocol Standardization for Organophosphate Biomonitoring

Part 1: Executive Summary & Nomenclature Clarification

Status: Definitive Technical Reference Target Analyte: 2-Isopropyl-6-methyl-4-pyrimidinol (IMHP/IMPY) Primary Application: Biomarker of exposure for Diazinon (Organophosphate Insecticide)[1]

Critical Nomenclature Note: The specific chemical name "2-Isopropyl-4,6-dimethyl-5-pyrimidinol" (CAS 88070-33-1) refers to a distinct chemical entity with no established role as a primary pesticide biomarker in current toxicological literature.[1] The industry-standard biomarker for Diazinon exposure is 2-isopropyl-6-methyl-4-pyrimidinol (often abbreviated as IMHP or IMPY ; CAS 2814-20-2).[1] This guide focuses on IMHP , correcting the likely nomenclature discrepancy to ensure toxicological relevance and scientific accuracy.

Abstract: This guide details the validation and application of IMHP as a specific urinary biomarker for Diazinon exposure.[1] Unlike non-specific dialkyl phosphate (DAP) metabolites, IMHP retains the pyrimidine ring structure unique to Diazinon, offering superior specificity for source attribution. The following sections outline the metabolic genesis of IMHP, pharmacokinetic considerations, and a validated LC-MS/MS quantification protocol compliant with CDC and EPA standards.

Part 2: Metabolic Pathway & Pharmacokinetics[1]

Mechanistic Insight: Diazinon (O,O-Diethyl O-[4-methyl-6-(propan-2-yl)pyrimidin-2-yl] phosphorothioate) undergoes bioactivation and detoxification primarily in the liver via Cytochrome P450 enzymes.[1] The balance between activation (to the neurotoxic Diazoxon) and detoxification (to the inactive IMHP) dictates toxicity.[1]

  • Bioactivation (Desulfuration): CYP450s (mainly CYP2C19 and CYP1A2) convert the thionophosphate group (P=S) to a phosphate group (P=O), forming Diazoxon , a potent acetylcholinesterase (AChE) inhibitor.[1]

  • Detoxification (Hydrolysis): Phosphotriesterases (PON1) and CYP450s hydrolyze the ester linkage, cleaving the pyrimidine ring from the phosphate moiety.[1] This yields IMHP (excreted in urine) and diethyl phosphate (DEP) or diethyl thiophosphate (DETP).[1][2][3]

  • Conjugation: Once formed, IMHP is extensively conjugated with glucuronic acid or sulfate to increase water solubility for renal excretion.[1] Crucial Implication: Analytical protocols must include a deconjugation step (enzymatic hydrolysis) to quantify total IMHP.[1]

Figure 1: Diazinon Metabolic Pathway & Biomarker Formation

Diazinon_Metabolism Diazinon Diazinon (Parent Compound) CYP_Act Bioactivation (CYP2C19, CYP1A2) Diazinon->CYP_Act Desulfuration CYP_Detox Detoxification/Hydrolysis (CYP2C19, PON1) Diazinon->CYP_Detox Hydrolysis Diazoxon Diazoxon (Toxic AChE Inhibitor) CYP_Act->Diazoxon IMHP 2-Isopropyl-6-methyl-4-pyrimidinol (IMHP - Specific Biomarker) CYP_Detox->IMHP DAPs Diethyl Phosphate (DEP) (Non-specific metabolite) CYP_Detox->DAPs Diazoxon->IMHP Hydrolysis (PON1) Conjugate IMHP-Glucuronide (Excreted in Urine) IMHP->Conjugate Phase II Metabolism (UGT Enzymes)

Caption: Figure 1. Metabolic divergence of Diazinon.[1][4] IMHP represents the stable, specific metabolite resulting from both direct detoxification and Diazoxon hydrolysis.

Part 3: Analytical Methodology (LC-MS/MS)

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) was historically used but requires derivatization of the polar IMHP.[1] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is now the "Gold Standard" due to higher sensitivity, lack of derivatization, and high throughput.[1]

Protocol: Quantification of Urinary IMHP

1. Reagents & Standards:

  • Internal Standard (IS): Carbon-13 labeled IMHP (

    
    -IMHP) or Deuterated IMHP (
    
    
    
    -IMHP).[1] Self-Validating Step: The IS corrects for matrix effects and recovery losses during extraction.
  • Enzyme:

    
    -Glucuronidase (Helix pomatia or E. coli K12) for deconjugation.[1]
    

2. Sample Preparation Workflow:

  • Step A: Aliquoting: Transfer 1.0 mL of urine into a 15 mL polypropylene tube.[1] Add 50

    
    L of Internal Standard solution.
    
  • Step B: Enzymatic Hydrolysis: Add 1.0 mL of Acetate Buffer (pH 5.0) and 20

    
    L of 
    
    
    
    -Glucuronidase.[1] Incubate at 37°C for 4 hours (or overnight). Causality: This cleaves the glucuronide conjugate, ensuring measurement of total IMHP.[1]
  • Step C: Solid Phase Extraction (SPE):

    • Conditioning: Use Polymeric Weak Anion Exchange (WAX) or HLB cartridges.[1] Condition with MeOH followed by water.[1]

    • Loading: Load the hydrolyzed urine sample.[1]

    • Washing: Wash with 5% MeOH in water to remove salts and polar interferences.[1]

    • Elution: Elute IMHP with 2 mL of MeOH or Acetonitrile.[1]

  • Step D: Reconstitution: Evaporate eluate to dryness under

    
     gas. Reconstitute in 200 
    
    
    
    L of Mobile Phase A (0.1% Formic Acid in Water).

3. Instrumental Analysis (LC-MS/MS):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8

    
    m).[1]
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: 0.1% Formic Acid in Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 8 minutes.

  • Mass Spectrometry: Electrospray Ionization (ESI) in Positive Mode (

    
    ).[1]
    
  • MRM Transitions:

    • Quantifier:

      
       153.1 
      
      
      
      111.1 (Loss of isopropyl group).[1]
    • Qualifier:

      
       153.1 
      
      
      
      138.1 (Loss of methyl).[1]

Figure 2: Analytical Workflow Logic

Analytical_Workflow Sample Urine Sample (1.0 mL) IS_Add Add Internal Std (13C-IMHP) Sample->IS_Add Hydrolysis Enzymatic Hydrolysis (B-Glucuronidase, 37C) IS_Add->Hydrolysis Deconjugation SPE SPE Extraction (Polymeric HLB/WAX) Hydrolysis->SPE Clean-up LCMS LC-MS/MS Analysis (ESI+, MRM Mode) SPE->LCMS Injection Data Quantification (Ratio Analyte/IS) LCMS->Data Calculation

Caption: Figure 2. Step-by-step analytical protocol ensuring total IMHP recovery and matrix correction.

Part 4: Data Interpretation & Validation Metrics

Validation Parameters (Typical Performance):

ParameterSpecificationCausality/Explanation
Limit of Detection (LOD) 0.1 - 0.5 ng/mLRequired to detect low-level environmental exposure in general populations.[1]
Recovery 85% - 115%Ensures extraction efficiency; corrected by Internal Standard.
Precision (CV%) < 15%Intra- and inter-day variability must be low for regulatory acceptance.[1]
Linearity (

)
> 0.995Range typically 0.5 - 100 ng/mL.[1]

Interpretation of Results:

  • Creatinine Adjustment: Urinary biomarker concentrations should be normalized to creatinine (

    
    g IMHP / g creatinine) to account for urine dilution variability.
    
  • Reference Ranges:

    • General Population:[1][3][5] Often < 1.0

      
      g/L (based on NHANES data for non-occupationally exposed individuals).[1]
      
    • Occupational Exposure: Levels > 10-50

      
      g/L may indicate recent handling of Diazinon.[1]
      
  • Specificity: Detection of IMHP confirms exposure to Diazinon (or Diazoxon).[1][3] Unlike Diethyl Phosphate (DEP), which can result from multiple organophosphates (Chlorpyrifos, Phosmet), IMHP is a specific "fingerprint" for Diazinon.[3]

Part 5: References

  • Centers for Disease Control and Prevention (CDC). "Laboratory Procedure Manual: Organophosphorus Insecticides: Dialkyl Phosphate Metabolites."[1] National Health and Nutrition Examination Survey (NHANES).[1] Available at: [Link][1]

  • Olsson, A.O., et al. (2004).[1] "A liquid chromatography-tandem mass spectrometry multiresidue method for quantification of specific metabolites of organophosphorus pesticides, synthetic pyrethroids, selected herbicides, and DEET in human urine."[1] Analytical Chemistry, 76(9), 2453-2461.[1] Available at: [Link][1]

  • Barr, D.B., et al. (2005).[1] "Concentrations of Dialkyl Phosphate Metabolites of Organophosphorus Pesticides in the U.S. Population." Environmental Health Perspectives, 112(2), 186-200.[1] Available at: [Link][1]

  • U.S. Environmental Protection Agency (EPA). "Diazinon: Revised HED Human Health Risk Assessment."[1] EPA Docket, EPA-HQ-OPP-2008-0351.[1] Available at: [Link][1]

  • Bravo, R., et al. (2002).[1] "Monitoring specific metabolites of organophosphorus pesticides in human urine using lyophilization and gas chromatography-tandem mass spectrometry." Journal of Exposure Science & Environmental Epidemiology, 12, 328–336.[1] Available at: [Link]

Sources

Exploratory

Predictive and Analytical Xenobiotic Metabolism of 2-Isopropyl-4,6-dimethyl-5-pyrimidinol: A Technical Whitepaper

Executive Summary 2-Isopropyl-4,6-dimethyl-5-pyrimidinol (CAS 88070-33-1) is a highly substituted pyrimidinol derivative. Structurally, it shares significant homology with 2-isopropyl-6-methyl-4-pyrimidinol (IMHP), the p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Isopropyl-4,6-dimethyl-5-pyrimidinol (CAS 88070-33-1) is a highly substituted pyrimidinol derivative. Structurally, it shares significant homology with 2-isopropyl-6-methyl-4-pyrimidinol (IMHP), the primary dearylated detoxification metabolite of the widely studied organophosphate insecticide Diazinon[1]. Understanding the metabolic breakdown of such pyrimidinol scaffolds is critical for predictive toxicology, agrochemical design, and the evaluation of environmental persistence.

This whitepaper provides an in-depth mechanistic analysis of the Phase I (functionalization) and Phase II (conjugation) metabolic breakdown products of 2-Isopropyl-4,6-dimethyl-5-pyrimidinol. By leveraging established cytochrome P450 (CYP450) kinetics and advanced LC-HRMS/MS analytical workflows, this guide equips researchers with the theoretical grounding and self-validating experimental protocols required for comprehensive metabolic profiling[2].

Mechanistic Pathways of Metabolic Breakdown

The molecular architecture of 2-Isopropyl-4,6-dimethyl-5-pyrimidinol presents specific liabilities for enzymatic biotransformation. The electron-rich pyrimidine ring, coupled with aliphatic side chains and a free hydroxyl group, dictates a dual-pathway clearance mechanism.

Phase I Metabolism: CYP450-Mediated Functionalization

Phase I metabolism is primarily driven by the CYP450 superfamily, specifically isoforms such as CYP3A4 and CYP2C19, which are known to metabolize structurally related pyrimidines[3]. The oxidative process follows a classic hydrogen atom transfer (HAT) and oxygen rebound mechanism catalyzed by the ferryl-oxo (Compound I) intermediate[4].

  • Aliphatic Hydroxylation of the Isopropyl Group: The tertiary carbon of the C2-isopropyl group is highly susceptible to HAT due to the thermodynamic stability of the resulting tertiary carbon radical[4]. This yields the major Phase I metabolite, 2-(2-hydroxypropan-2-yl)-4,6-dimethylpyrimidin-5-ol . Secondary primary hydroxylation at the terminal methyls of the isopropyl group occurs at a lower frequency due to higher C-H bond dissociation energies.

  • Methyl Group Oxidation: The C4 and C6 methyl groups can undergo CYP-mediated hydroxylation to form hydroxymethyl derivatives. These can be further oxidized by cytosolic alcohol/aldehyde dehydrogenases into carboxylic acids, though this is a minor pathway.

Phase II Metabolism: UGT and SULT Conjugation

Phase II enzymes facilitate the clearance of the parent compound and its Phase I metabolites by attaching bulky, hydrophilic moieties, rendering them highly water-soluble for renal or biliary excretion[5].

  • O-Glucuronidation: The native C5-hydroxyl group is a direct target for UDP-glucuronosyltransferases (UGTs). However, the adjacent C4 and C6 methyl groups create significant steric hindrance. Consequently, conjugation requires UGT isoforms with larger binding pockets (e.g., UGT1A9) to successfully transfer the glucuronic acid moiety from the UDPGA cofactor, forming an O-glucuronide conjugate.

  • O-Sulfation: Sulfotransferases (SULTs) utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to form a sulfate conjugate at the C5-OH position.

Metabolism cluster_Phase1 Phase I Metabolism (CYP450) cluster_Phase2 Phase II Metabolism (Conjugation) Parent 2-Isopropyl-4,6-dimethyl-5-pyrimidinol (Parent Compound) M1 Tertiary Hydroxylation (+16 Da) Parent->M1 CYP3A4 / CYP2C19 (HAT Mechanism) M2 Primary Hydroxylation (+16 Da) Parent->M2 CYP3A4 M3 Methyl Oxidation (+16 Da) Parent->M3 CYP2C9 M4 C5 O-Glucuronide (+176 Da) Parent->M4 UGT1A9 (Sterically Hindered) M5 C5 O-Sulfate (+80 Da) Parent->M5 SULT1A1 M1->M4 Secondary Glucuronidation

Caption: Predicted Phase I and Phase II metabolic pathways of 2-Isopropyl-4,6-dimethyl-5-pyrimidinol.

Quantitative Data: Predicted Metabolite Profiles

To facilitate LC-HRMS/MS identification, the theoretical mass shifts and elemental compositions of the primary breakdown products are summarized below. Mass Defect Filtering (MDF) should be applied during data acquisition to isolate these specific biotransformations from the endogenous biological matrix.

Metabolite IDBiotransformation PathwayElemental FormulaExact Mass (Monoisotopic)Expected Mass Shift (Da)Primary Enzyme Mediator
Parent N/AC9H14N2O166.1106N/AN/A
M1 Aliphatic Hydroxylation (Tertiary)C9H14N2O2182.1055+15.9949CYP3A4, CYP2C19
M2 Aliphatic Hydroxylation (Primary)C9H14N2O2182.1055+15.9949CYP3A4
M3 Methyl HydroxylationC9H14N2O2182.1055+15.9949CYP2C9
M4 O-GlucuronidationC15H22N2O7342.1427+176.0321UGT1A9
M5 O-SulfationC9H14N2O4S246.0674+79.9568SULT1A1

Experimental Protocols: In Vitro Metabolic Profiling

To empirically validate the predicted metabolites, a self-validating in vitro assay using Human Liver Microsomes (HLMs) is required. The protocol below incorporates critical causality-driven steps, such as the inclusion of alamethicin. Because UGT enzymes are localized on the luminal side of the endoplasmic reticulum, intact microsomes restrict the entry of the highly polar UDPGA cofactor. Alamethicin acts as a pore-forming peptide, permeabilizing the membrane and preventing false-negative Phase II clearance data.

Step-by-Step Methodology

1. Reagent and Matrix Preparation

  • Thaw Human Liver Microsomes (HLMs) on ice.

  • Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Prepare the test compound (2-Isopropyl-4,6-dimethyl-5-pyrimidinol) at a 1 mM stock concentration in DMSO.

  • Prepare cofactor solutions: 10 mM NADPH (for CYP450) and 5 mM UDPGA (for UGTs).

  • Prepare Alamethicin at 25 µg/mL in buffer.

2. Incubation Mixture Assembly (Self-Validating System)

  • Test Sample: Buffer + HLMs (1 mg/mL protein) + Alamethicin (25 µg/mL) + Test Compound (1 µM final, DMSO < 0.1%).

  • Negative Control (No Cofactor): Exclude NADPH and UDPGA to verify that degradation is enzymatically driven and not due to chemical instability.

  • Positive Control: Include a known high-clearance drug (e.g., Verapamil for CYP, Diclofenac for UGT) to validate microsomal activity.

3. Reaction Initiation and Permeabilization

  • Pre-incubate the mixture (excluding cofactors) at 37°C for 5 minutes. Rationale: This allows alamethicin to fully permeabilize the microsomal membranes.

  • Initiate the reaction by adding the NADPH and UDPGA cofactors.

4. Time-Course Quenching

  • At designated time points (t = 0, 15, 30, 60, and 120 minutes), extract a 50 µL aliquot from the incubation mixture.

  • Immediately quench the reaction by transferring the aliquot into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: The organic solvent denatures the enzymes, instantly halting metabolism.

5. Sample Processing and LC-HRMS/MS Analysis

  • Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

  • Transfer the supernatant to HPLC vials.

  • Analyze via LC-HRMS/MS using a reversed-phase C18 column and a gradient of Water/Acetonitrile (with 0.1% Formic Acid). Utilize Data-Dependent Acquisition (DDA) to capture MS2 fragmentation spectra for structural elucidation.

Workflow Step1 1. Incubation HLMs + Alamethicin + NADPH/UDPGA Step2 2. Quenching Ice-Cold Acetonitrile (t=0 to 120 min) Step1->Step2 Aliquot Step3 3. Centrifugation Protein Precipitation (14,000 x g) Step2->Step3 Step4 4. LC-HRMS/MS Data-Dependent Acquisition Step3->Step4 Supernatant Step5 5. Data Analysis Mass Defect Filtering & Fragment Alignment Step4->Step5 MS1/MS2 Data

Caption: Self-validating in vitro microsomal stability and LC-HRMS/MS analytical workflow.

References

  • Development of a physiologically based pharmacokinetic and pharmacodynamic model to determine dosimetry and cholinesterase inhibition... Centers for Disease Control and Prevention (CDC Stacks). Available at:[Link][3]

  • Toxicokinetic model describing bioconcentration and biotransformation of diazinon in Daphnia magna. National Institutes of Health (PubMed). Available at:[Link][2]

  • Toxicological Profile for Diazinon. Agency for Toxic Substances and Disease Registry (ATSDR / CDC). Available at:[Link][1]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. Available at:[Link][5]

  • Cytochrome P450 Mechanism: Major Types of P450 Oxidation Reactions. University of Washington. Available at:[Link][4]

Sources

Foundational

Environmental Fate and Stability of Pyrimidinol Derivatives in Soil: A Mechanistic Whitepaper

Executive Summary Pyrimidinol derivatives represent a critical class of bioactive compounds utilized extensively in agrochemicals (e.g., fungicides like bupirimate and ethirimol) and generated as major degradation produc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrimidinol derivatives represent a critical class of bioactive compounds utilized extensively in agrochemicals (e.g., fungicides like bupirimate and ethirimol) and generated as major degradation products of organophosphate insecticides (e.g., IMPH from diazinon). Understanding their stability in soil is paramount for ecological risk assessment, groundwater leaching predictions, and the design of next-generation, environmentally benign molecules. This technical guide synthesizes the physicochemical drivers of pyrimidinol stability, detailing the interplay between abiotic resistance, microbial degradation, and soil sorption dynamics.

Mechanistic Drivers of Soil Stability

Inherent Hydrolytic Stability

The pyrimidinol core is notoriously resistant to abiotic hydrolysis under standard environmental conditions. For instance, ethirimol exhibits absolute hydrolytic stability in buffered aqueous solutions at pH 5, 7, and 9 at 22°C[1]. This stability arises from the aromatic resonance of the pyrimidine ring, which effectively shields the molecule from nucleophilic attack by water. Consequently, the dissipation of these compounds in soil is overwhelmingly dependent on microbial (biotic) degradation rather than chemical hydrolysis[2].

Biotic Degradation Pathways

Because abiotic breakdown is negligible in deep soil layers, the native soil microflora dictates the half-life (DT₅₀) of pyrimidinols. The degradation typically follows a sequential, biologically mediated pathway:

  • Functional Group Cleavage : Parent compounds with labile side chains degrade first. For example, bupirimate undergoes rapid sulfamate hydrolysis to yield ethirimol[3].

  • N-dealkylation and Hydroxylation : The alkyl groups attached to the exocyclic amines or the pyrimidine ring are oxidized by microbial cytochrome P450-analogous enzymes.

  • Ring Cleavage : This is the ultimate rate-limiting step. Specialized microbial enzymes are required to break the robust pyrimidine heterocycle, eventually leading to complete mineralization (CO₂) and the formation of unextractable, soil-bound residues[1].

Soil Sorption and Leaching Potential: The IMPH Case Study

The mobility of pyrimidinols is highly dependent on soil organic matter (OM) and pH. A critical case study is 2-isopropyl-6-methyl-4-pyrimidinol (IMPH), the primary metabolite of the insecticide diazinon. While the parent diazinon is highly adsorbed to soil, IMPH exhibits extremely low to null sorption, particularly in non-volcanic soils (like Mollisols) with neutral to basic pH and low OM[4]. This low soil adsorption coefficient (Koc) combined with high persistence makes IMPH a significant groundwater leaching hazard, moving rapidly through the soil profile during rainfall events[5].

Quantitative Stability Profiles

The following table summarizes the environmental fate metrics of key pyrimidinol derivatives, highlighting the stark contrast in stability and mobility between parent compounds and their recalcitrant metabolites.

CompoundPrimary RoleSoil DT₅₀ (Aerobic)Mobility / SorptionHydrolytic Stability
Bupirimate Parent Fungicide79 – 107 daysModerately persistentSusceptible to sulfamate cleavage
Ethirimol Fungicide / Metabolite25.5 – 3819 daysModerate to High PersistenceStable at pH 5, 7, and 9
IMPH Diazinon MetaboliteHighly PersistentVery High Mobility (Low Koc)Highly Stable

Visualizing the Environmental Fate

To understand the causality of pyrimidinol persistence, we must map the degradation logic. The following diagram illustrates the transformation of bupirimate into ethirimol, followed by the rate-limiting ring cleavage.

G Bup Bupirimate (Parent Fungicide) Eth Ethirimol (Primary Metabolite) Bup->Eth Sulfamate Hydrolysis (Biotic/Abiotic) Ring Pyrimidine Ring Cleavage Eth->Ring N-dealkylation & Hydroxylation CO2 Mineralization (CO2 + Bound Residues) Ring->CO2 Microbial Degradation (Rate-Limiting)

Bupirimate to Ethirimol soil degradation and mineralization pathway.

Standardized Protocol for Soil Stability Assessment

To ensure trustworthiness and self-validation in environmental fate data, researchers must employ rigorous radiolabeled tracer studies. The following protocol outlines the gold-standard methodology for determining the aerobic soil metabolism of pyrimidinol derivatives, ensuring absolute mass balance closure.

Step-by-Step Methodology: ¹⁴C-Radiolabeled Soil Metabolism Study

1. Soil Preparation and Biomass Validation

  • Action : Collect fresh agricultural soil (e.g., Mollisol or Ultisol) from the top 0-20 cm layer. Sieve to 2 mm. Adjust moisture to 40-50% Maximum Water Holding Capacity (MWHC).

  • Causality : Fresh soil preserves the native microbial consortium, which is the primary driver of pyrimidinol degradation[5]. Using dried or archived soil destroys the enzymatic pathways necessary for ring cleavage.

  • Validation : Measure microbial biomass carbon prior to spiking to ensure biological viability.

2. ¹⁴C-Spiking

  • Action : Apply the ¹⁴C-labeled pyrimidinol derivative dropwise to the soil surface using a volatile solvent carrier (e.g., acetone). Crucially, the radiolabel must be positioned on the stable pyrimidine ring.

  • Causality : Ring-labeling is mandatory. If the radiolabel is placed on a labile side-chain, the rapid evolution of ¹⁴CO₂ will falsely indicate complete molecular mineralization rather than just side-chain cleavage.

3. Dark Incubation in Flow-Through Systems

  • Action : Incubate the treated soil in dark, temperature-controlled chambers (typically 20°C) connected to a continuous flow of humidified air.

  • Causality : Darkness prevents abiotic photolysis (which only occurs on the absolute soil surface)[1], isolating the microbial degradation variable for accurate DT₅₀ calculation.

4. Volatile Trapping

  • Action : Route the exhaust air through a series of traps: ethylene glycol (for volatile organic compounds) followed by 0.1 M NaOH or KOH (to trap ¹⁴CO₂).

  • Validation : Quantifying trapped ¹⁴CO₂ acts as a self-validating check, confirming true mineralization of the pyrimidine ring rather than mere transformation into an unextractable metabolite.

5. Sequential Extraction and Mass Balance Analysis

  • Action : At predefined intervals (e.g., 0, 7, 14, 30, 60, 120 days), extract soil samples using increasingly aggressive solvent mixtures (e.g., Acetonitrile/Water, followed by Soxhlet extraction). Combust the remaining soil to quantify bound residues.

  • Validation : Analyze extracts via HPLC-MS/MS coupled with an inline radiodetector. The system is validated only if the sum of extractable parent, extractable metabolites, bound residues, and volatiles equals 90-110% of the applied radioactivity (Mass Balance Closure).

Workflow A 1. Soil Preparation (Sieving & Biomass Check) B 2. 14C-Spiking (Ring-Labeled Pyrimidinol) A->B C 3. Dark Incubation (20°C, Aerobic, Flow-Through) B->C D 4. Sequential Extraction (Solvent & Combust Bound Residues) C->D E 5. Mass Balance Analysis (LSC & HPLC-MS/MS) D->E

Standardized workflow for 14C-radiolabeled soil metabolism studies.

Conclusion

The stability of pyrimidinol derivatives in soil is a complex function of their inherent hydrolytic resistance and their varying susceptibility to microbial enzymatic cleavage. While parent compounds like bupirimate may exhibit moderate persistence, their primary metabolites (such as ethirimol and IMPH) often demonstrate prolonged half-lives and alarming mobility. Drug development and agrochemical professionals must prioritize the environmental fate of these metabolites early in the pipeline, utilizing rigorous ¹⁴C-radiolabeled mass balance studies to accurately predict and mitigate ecological impact.

References

  • Bupirimate (Ref: PP 588) - AERU - University of Hertfordshire URL:[Link]

  • Generation of a highly specific recombinant full-length antibody for detecting ethirimol in fruit and environmental water - PMC (National Institutes of Health) URL:[Link]

  • Sorption-desorption behavior of pesticides and their degradation products in volcanic and nonvolcanic soils - ResearchGate URL:[Link]

  • Degradation kinetics of chlorpyrifos and diazinon in volcanic and non-volcanic soils: influence of cyclodextrins - PubMed (National Institutes of Health) URL:[Link]

  • Diazinon Technical Fact Sheet - National Pesticide Information Center (NPIC) URL: [Link]

Sources

Protocols & Analytical Methods

Method

HPLC method development for 2-Isopropyl-4,6-dimethyl-5-pyrimidinol detection

Application Note: HPLC Method Development for 2-Isopropyl-4,6-dimethyl-5-pyrimidinol Abstract & Scope This application note details the protocol for the High-Performance Liquid Chromatography (HPLC) detection and quantif...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development for 2-Isopropyl-4,6-dimethyl-5-pyrimidinol

Abstract & Scope

This application note details the protocol for the High-Performance Liquid Chromatography (HPLC) detection and quantification of 2-Isopropyl-4,6-dimethyl-5-pyrimidinol .

Critical Distinction: Researchers must distinguish this analyte from its structural isomer, 2-isopropyl-6-methyl-4-pyrimidinol (IMP/G-27550), which is the primary metabolite of the pesticide Diazinon. While the Diazinon metabolite possesses a hydroxyl group at the 4-position (leading to keto-enol tautomerism), the target analyte here carries the hydroxyl group at the 5-position. This structural difference significantly alters the pKa and chromatographic behavior, rendering methods developed for IMP suboptimal for this specific isomer.

This guide adopts a "First Principles" approach, utilizing the specific physicochemical properties of the 5-pyrimidinol core to design a robust, self-validating Reverse Phase (RP-HPLC) method.

Physicochemical Profiling

Effective method development requires understanding the molecule's behavior in solution.[1]

PropertyValue (Approx.)Chromatographic Implication
Molecular Formula C₉H₁₄N₂OMW: 166.22 g/mol
pKa (Acidic) ~7.6 (Phenolic -OH)At pH > 7.6, the molecule becomes anionic (early elution). At pH < 6.0, it remains neutral.
pKa (Basic) ~2.0 - 3.0 (Ring N)The pyrimidine ring nitrogens are weakly basic. At pH < 2.0, they protonate.
LogP ~1.5 - 2.0Moderately lipophilic; suitable for C18 retention.
UV Max ~254 nm, ~275 nmAromatic pyrimidine ring allows standard UV detection.

Mechanistic Insight: Unlike 4-hydroxypyrimidines, 5-hydroxypyrimidines do not readily undergo keto-enol tautomerism because the hydroxyl group is meta to the ring nitrogens. This results in sharper peak shapes and less dependence on mobile phase ionic strength to suppress tailing.

Method Development Strategy

The following decision tree outlines the logic used to select the final protocol conditions.

MethodDevelopment Start Analyte: 2-Isopropyl-4,6-dimethyl-5-pyrimidinol pKa_Check Check pKa (Acidic ~7.6, Basic ~2.5) Start->pKa_Check pH_Decision Select Mobile Phase pH pKa_Check->pH_Decision pH_High pH > 8.0 (Anionic Mode) pH_Decision->pH_High Avoid (Poor Retention) pH_Low pH 3.0 - 4.0 (Neutral Mode) pH_Decision->pH_Low Select (Max Retention) Column_Select Column Selection pH_Low->Column_Select C18_Std Standard C18 (Good Retention) Column_Select->C18_Std Primary Choice Phenyl Phenyl-Hexyl (Alt Selectivity) Column_Select->Phenyl Secondary Choice Final_Method Final Protocol: C18, pH 3.5 Formate, ACN C18_Std->Final_Method

Figure 1: Decision tree for selecting chromatographic conditions based on analyte pKa.

Detailed Experimental Protocol

Instrumentation & Reagents
  • System: HPLC with Diode Array Detector (DAD) or UV-Vis (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent (Waters XBridge C18).

    • Why: The "Plus" or "XBridge" chemistry provides extra base deactivation, preventing interaction between the pyrimidine nitrogens and residual silanols.

  • Reagents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, Ammonium Formate, Formic Acid.

Mobile Phase Preparation
  • Mobile Phase A (Buffer): 10 mM Ammonium Formate adjusted to pH 3.5 with Formic Acid.

    • Logic: pH 3.5 ensures the 5-OH group is fully protonated (neutral) for maximum interaction with the C18 chain. It is also sufficiently above the pKa of the ring nitrogens (~2.0) to minimize cationic repulsion, though some protonation may occur (which the buffer ions will shield).

  • Mobile Phase B (Organic): 100% Acetonitrile.

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 5 - 10 µL
Column Temp 30°C (Controlled)
Detection UV 254 nm (Primary), 275 nm (Secondary confirmation)
Run Time 15 Minutes

Gradient Profile:

Time (min) % Mobile Phase B Description
0.0 10% Initial equilibration
10.0 90% Linear ramp to elute analyte
11.0 90% Wash step
11.1 10% Return to initial

| 15.0 | 10% | Re-equilibration |

Standard Preparation
  • Stock Solution: Dissolve 10 mg of reference standard (CAS 88070-33-1) in 10 mL of Methanol (Concentration: 1.0 mg/mL).

  • Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A:B (50:50).

    • Note: Avoid using 100% water as diluent to prevent precipitation of the lipophilic neutral form.

Method Validation (Self-Validating System)

To ensure trustworthiness (E-E-A-T), perform the following checks:

  • Specificity Check (The "Isomer Trap"):

    • Inject a sample of the Diazinon metabolite (IMP) if available.

    • Expectation: IMP (4-OH) is more polar and often elutes earlier or shows slight tailing compared to the 5-OH analyte due to tautomerism.

    • Pass Criteria: Resolution (Rs) > 1.5 between the target analyte and any impurities/isomers.

  • Linearity:

    • Prepare 5 levels: 10, 25, 50, 75, 100 µg/mL.

    • Acceptance: R² > 0.999.

  • Precision:

    • 6 replicate injections of the 50 µg/mL standard.

    • Acceptance: RSD < 2.0% for retention time and area.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Increase buffer concentration to 20 mM or switch to a "Polar Embedded" column (e.g., Waters SymmetryShield).
Early Elution pH is too high (> 7.0), ionizing the 5-OH.Lower MP A pH to 3.0 - 3.5.
Split Peak Sample solvent too strong (100% MeOH).Dilute sample in starting mobile phase (10% ACN).

References

  • ChemicalBook. (2024). 2-Isopropyl-4,6-dimethyl-5-pyrimidinol (CAS 88070-33-1) Physicochemical Properties.[2][1][3][4][5]Link

  • Petrov, P. T., et al. (2007).[6] HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives.[6] Pharmaceutical Chemistry Journal. Link

  • PubChem. (2024). Compound Summary: 2-Isopropyl-6-methyl-4-pyrimidinol (Isomer Comparison).Link

    • Note: Cited for structural comparison of the 4-OH vs 5-OH isomer.

Sources

Application

Application Note: Synthesis and Purification of 2-Isopropyl-4,6-dimethyl-5-pyrimidinol Standards

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 2-Isopropyl-4,6-dimethyl-5-pyrimidinol (CAS: 88070-33-1) Introduction & Mechanistic Rationale 2-Isopropyl-4,6-dimethy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 2-Isopropyl-4,6-dimethyl-5-pyrimidinol (CAS: 88070-33-1)

Introduction & Mechanistic Rationale

2-Isopropyl-4,6-dimethyl-5-pyrimidinol is a highly valued heterocyclic building block, frequently utilized as a bioisostere for phenolic compounds in drug discovery. It is particularly prominent in the development of selective kinase inhibitors, such as Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors[1].

The Synthetic Challenge: Direct synthesis of 5-hydroxypyrimidines via the traditional condensation of 1,3-dicarbonyls with amidines is notoriously inefficient. The requisite precursor, 3-hydroxy-2,4-pentanedione, is highly unstable and prone to oxidative degradation and competing side reactions.

The Mechanistic Solution: To circumvent this instability, the most robust and scalable methodology employs an oxazole-to-pyrimidine rearrangement [1]. By reacting 3-chloro-2,4-pentanedione with an amide, a stable oxazole intermediate is formed. Subsequent ammonolysis opens the oxazole ring, which then recyclizes into the thermodynamically favored pyrimidine ring, cleanly installing the hydroxyl group at the 5-position. Adapting the validated methodology for 4,6-dimethylpyrimidin-5-ol[1], the synthesis of our target 2-isopropyl analog utilizes isobutyramide and isobutyric acid.

SynthesisPathway A 3-Chloro-2,4-pentanedione + Isobutyramide B 2-Isopropyl-4-acetyl- 5-methyloxazole A->B Cyclization (120°C, -HCl, -H2O) C Ring-Opened Intermediate B->C Ammonolysis (NH4OH, Reflux) D 2-Isopropyl-4,6-dimethyl- 5-pyrimidinol C->D Recyclization (-H2O)

Fig 1. Mechanistic pathway of the oxazole-to-pyrimidine rearrangement.

Experimental Protocol

This protocol is designed as a self-validating system . The chemical properties of the intermediates and the final product dictate the workflow, ensuring that deviations in reaction progress are immediately apparent during workup.

Phase 1: Synthesis of the Oxazole Intermediate

Causality: Isobutyric acid serves as both the solvent and an acid catalyst, facilitating the nucleophilic attack of the isobutyramide oxygen onto the ketone, followed by cyclization and displacement of the chloride.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagents: Add 3-chloro-2,4-pentanedione (20.0 mL, ~177 mmol) to isobutyric acid (30 mL). Add isobutyramide (35.0 g, ~402 mmol).

  • Reaction: Heat the mixture to a gentle reflux (approx. 120 °C) for 12 hours under an inert nitrogen atmosphere.

  • In-Process Control (IPC): Sample the reaction mixture. LC-MS should indicate >95% consumption of the starting dione and the formation of 2-isopropyl-4-acetyl-5-methyloxazole (m/z [M+H]+ = 168).

Phase 2: Ammonolysis and Rearrangement

Causality: Aqueous ammonia acts as a nucleophile, attacking the oxazole ring to form a transient enamine-imine intermediate. The elevated temperature drives the dehydration and recyclization into the pyrimidine thermodynamic sink[1].

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Ammonolysis: Slowly add aqueous ammonium hydroxide (NH₄OH, 28-30%) dropwise until the solution maintains a strongly basic pH (>10). Caution: Exothermic reaction.

  • Rearrangement: Heat the basic mixture to reflux for 5 to 8 hours.

  • Concentration: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess ammonia and water.

Phase 3: Amphoteric Acid-Base Purification

Causality: 2-Isopropyl-4,6-dimethyl-5-pyrimidinol is amphoteric. The pyrimidine nitrogens are basic (pKa ~3), while the 5-hydroxyl group is acidic (pKa ~8.5). This dual nature allows for a highly specific purification workflow that inherently validates the product's identity.

  • Acidic Extraction: Suspend the crude residue in 1.0 M HCl (150 mL). The target pyrimidinol protonates and dissolves into the aqueous phase. Extract with Ethyl Acetate (3 x 50 mL). Discard the organic layer , which contains unreacted oxazole and neutral impurities.

  • Neutralization: Carefully adjust the aqueous phase to pH 7.0 - 7.5 using 2.0 M NaOH. Critical Step: Do not exceed pH 8.0. At higher pH, the phenolate anion forms, pulling the product back into the aqueous phase and destroying the yield.

  • Isolation: The target compound precipitates as an off-white solid at neutral pH. Filter under vacuum and wash with cold distilled water.

  • Polishing: Recrystallize the solid from a mixture of ethanol and water to yield the highly pure analytical standard[2].

PurificationWorkflow Crude Crude Reaction Mixture AcidExt Acidic Extraction (1.0 M HCl) Crude->AcidExt OrgDiscard Organic Phase (Discard Impurities) AcidExt->OrgDiscard Organic Layer BaseNeut Basification (pH 7.0 - 7.5) with NaOH AcidExt->BaseNeut Aqueous Layer Precip Precipitation & Filtration BaseNeut->Precip Pure Pure 2-Isopropyl-4,6-dimethyl- 5-pyrimidinol (>99%) Precip->Pure Recrystallization

Fig 2. Amphoteric acid-base extraction workflow for pyrimidinol purification.

Quantitative Data & Specifications

To ensure the synthesized compound meets the rigorous requirements for analytical and drug-development standards, the following quantitative metrics and release specifications must be met.

Table 1: Physicochemical Properties

ParameterSpecification
Chemical Name 2-Isopropyl-4,6-dimethyl-5-pyrimidinol
CAS Number 88070-33-1[2]
Molecular Formula C₉H₁₄N₂O
Molecular Weight 166.22 g/mol
Appearance Off-white to pale yellow crystalline powder

Table 2: In-Process Control (IPC) Parameters

Process StepAnalytical MethodAcceptance CriteriaCausality / Rationale
Oxazole Formation LC-MS>95% conversion of starting dioneEnsures complete cyclization before ammonia addition.
Ammonolysis LC-MSDisappearance of m/z 168; Appearance of m/z 167Tracks the ring-opening and recyclization sequence.
Precipitation pH MeterPrecipitation strictly at pH 7.0 - 7.5Validates the amphoteric nature of the synthesized product.

Table 3: Final Standard Release Specifications

Analytical TestMethodRelease Specification
Chemical Purity HPLC-UV (254 nm)≥ 99.0% Area
Identity ¹H-NMR (DMSO-d₆)Conforms to structure (Singlets for methyls, multiplet for isopropyl)
Mass Confirmation ESI-MS[M+H]⁺ = 167.1 ± 0.2 Da
Moisture Content Karl Fischer Titration≤ 0.5% w/w

References

  • Title: 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

Sources

Method

LC-MS/MS quantification parameters for 2-Isopropyl-4,6-dimethyl-5-pyrimidinol

Application Note: LC-MS/MS Quantification of 2-Isopropyl-4,6-dimethyl-5-pyrimidinol Part 1: Executive Summary & Chemical Context Objective: To provide a comprehensive protocol for the quantification of 2-Isopropyl-4,6-di...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: LC-MS/MS Quantification of 2-Isopropyl-4,6-dimethyl-5-pyrimidinol

Part 1: Executive Summary & Chemical Context

Objective: To provide a comprehensive protocol for the quantification of 2-Isopropyl-4,6-dimethyl-5-pyrimidinol (CAS: 88070-33-1) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Critical Distinction (Scientific Integrity): Researchers must distinguish this target analyte from its structural isomer, 2-Isopropyl-6-methyl-4-pyrimidinol (IMP, CAS 2814-20-2), which is the primary hydrolytic metabolite of the insecticide Diazinon. While chemically similar, the target compound (5-pyrimidinol, 4,6-dimethyl) possesses a distinct methylation pattern and hydroxylation site (position 5 vs. position 4). This protocol is designed specifically for the 5-pyrimidinol derivative, utilizing first-principles method development based on hydroxypyrimidine fragmentation chemistry.

Target Analyte Profile:

ParameterSpecification
Compound Name 2-Isopropyl-4,6-dimethyl-5-pyrimidinol
CAS Number 88070-33-1
Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
pKa (Predicted) ~9.5 (Phenolic -OH), ~2.5 (Pyrimidine N)
LogP (Predicted) 1.8 - 2.2
Solubility Soluble in Methanol, Acetonitrile, Ethyl Acetate; Low solubility in water.[1]

Part 2: LC-MS/MS Method Development Strategy

Mass Spectrometry Parameters (ESI+)

Given the basic nitrogen atoms in the pyrimidine ring, Electrospray Ionization in Positive Mode (ESI+) is the most sensitive ionization technique. The phenolic hydroxyl group at position 5 allows for ESI- (Negative mode), but ESI+ generally yields better signal-to-noise ratios for pyrimidines unless the matrix is exceptionally rich in basic interferences.

Predicted Fragmentation Pathway (MS/MS): The fragmentation of 2-isopropyl-pyrimidines typically follows a McLafferty-type rearrangement or inductive cleavage, resulting in the loss of the isopropyl group as propene (42 Da).

  • Precursor Ion: [M+H]⁺ = 167.2 m/z

  • Primary Product (Quantifier): Loss of Propene (C3H6, -42 Da) → 125.2 m/z

  • Secondary Product (Qualifier): Loss of Methyl radical (-15 Da) or CO (-28 Da) from the phenol moiety.

Recommended MRM Table:

Transition TypePrecursor (m/z)Product (m/z)Dwell (ms)Cone Voltage (V)Collision Energy (eV)Mechanism
Quantifier 167.2125.2503020 - 25Loss of Isopropyl (Propene)
Qualifier 1 167.2149.2503015 - 20Loss of H₂O
Qualifier 2 167.2139.2503030 - 35Ring Cleavage / CO Loss

*Note: Voltages are instrument-dependent (values estimated for Triple Quadrupole systems like Sciex 6500+ or Waters Xevo TQ-XS). Optimize via direct infusion.

Chromatographic Conditions

A Reverse-Phase (RP) strategy using a C18 column is standard.[2] However, the polar hydroxyl group requires a mobile phase that prevents peak tailing.

  • Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) or Phenomenex Kinetex C18.

  • Mobile Phase A: Water + 0.1% Formic Acid (Promotes protonation).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Injection Volume: 2 - 5 µL.

Gradient Profile:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.00955Initial
1.00955Hold (Trapping)
6.00595Linear Gradient
7.50595Wash
7.60955Re-equilibration
10.00955End

Part 3: Experimental Protocol

Workflow Logic

The following diagram illustrates the sample preparation and analysis workflow. The "Deconjugation" step is optional and used only if analyzing biological fluids (urine/plasma) where glucuronide metabolites are expected.

Workflow Sample Sample Source (Urine/Water/Soil) IS_Add Add Internal Standard (Diazinon-d10 or IMP-13C4) Sample->IS_Add Deconj Enzymatic Hydrolysis (ß-Glucuronidase) *Bio-fluids only* IS_Add->Deconj If conjugated Extract Extraction (SLE or SPE) Target: HLB Cartridge IS_Add->Extract If water/soil Deconj->Extract Dry Evaporate to Dryness (N2 stream @ 40°C) Extract->Dry Recon Reconstitute (90:10 Water:MeOH) Dry->Recon LCMS LC-MS/MS Analysis (ESI+ MRM Mode) Recon->LCMS

Caption: Optimized workflow for extraction and quantification of hydroxypyrimidines from complex matrices.

Step-by-Step Methodology

1. Standard Preparation

  • Stock Solution: Dissolve 10 mg of 2-Isopropyl-4,6-dimethyl-5-pyrimidinol in 10 mL Methanol (1 mg/mL). Store at -20°C.

  • Working Standards: Serially dilute in 90:10 Water:Methanol to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

  • Internal Standard (IS): Use an isotopically labeled analog if available (e.g., Atrazine-d5 or Diazinon-d10). If not, use a structural analog like 2-Isopropyl-6-methyl-4-pyrimidinol (IMP) , provided chromatographic separation is sufficient to prevent crosstalk.

2. Sample Preparation (Biological Matrix - Urine/Plasma)

  • Aliquot: Transfer 200 µL of sample to a microcentrifuge tube.

  • Hydrolysis (Optional): Add 50 µL of ß-Glucuronidase/Arylsulfatase solution in acetate buffer (pH 5.0). Incubate at 37°C for 2 hours.

  • Protein Precipitation: Add 600 µL of ice-cold Acetonitrile containing 1% Formic Acid. Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to an LC vial and dilute with 400 µL of Water (to match initial mobile phase conditions).

3. Sample Preparation (Environmental - Water)

  • SPE Conditioning: Use a Waters Oasis HLB cartridge (60 mg). Condition with 3 mL Methanol followed by 3 mL Water.

  • Loading: Load 50-100 mL of water sample (pH adjusted to 7.0).

  • Wash: Wash with 3 mL of 5% Methanol in Water.

  • Elution: Elute with 3 mL of Methanol.

  • Concentration: Evaporate eluate to dryness under Nitrogen; reconstitute in 200 µL of 10% Methanol.

Part 4: Quality Control & Troubleshooting

Validation Criteria:

  • Linearity: R² > 0.99 over the dynamic range.

  • Recovery: 80% - 120% for spiked matrices.

  • Matrix Effects: Calculate Matrix Factor (MF). If suppression > 20%, switch to Matrix-Matched Calibration.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Low Sensitivity Incorrect pH in Mobile PhaseEnsure Formic Acid is fresh; pH must be < 4 for ESI+ protonation.
Peak Tailing Secondary interactions with silanolsUse an end-capped column (e.g., BEH C18) or add Ammonium Acetate (5mM).
Carryover Analyte sticking to injector needleIncrease needle wash solvent strength (e.g., 50:50 MeOH:IPA).

References

  • Chemical Identity: Sigma-Aldrich. 2-Isopropyl-4,6-dimethyl-5-pyrimidinol (CAS 88070-33-1).[1][3][4] Link (Verified via ChemicalBook/ChemSrc).

  • Analogous Method (Diazinon Metabolites): Centers for Disease Control and Prevention (CDC). Laboratory Procedure Manual: Dialkyl Phosphate Metabolites of Organophosphorus Insecticides in Urine. Method No. 6010. Link

  • Fragmentation Mechanisms: Niessen, W. M. A. (2010). Fragmentation of protonated pyrimidines in electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Link

  • Sample Preparation (SPE): Waters Corporation. Oasis HLB Cartridge Care and Use Manual. Link

Sources

Application

Derivatization techniques for 2-Isopropyl-4,6-dimethyl-5-pyrimidinol analysis

An In-Depth Guide to Derivatization Techniques for the Analysis of 2-Isopropyl-4,6-dimethyl-5-pyrimidinol Authored by: A Senior Application Scientist Introduction: The Analytical Challenge of 2-Isopropyl-4,6-dimethyl-5-p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Derivatization Techniques for the Analysis of 2-Isopropyl-4,6-dimethyl-5-pyrimidinol

Authored by: A Senior Application Scientist

Introduction: The Analytical Challenge of 2-Isopropyl-4,6-dimethyl-5-pyrimidinol

2-Isopropyl-4,6-dimethyl-5-pyrimidinol, also known as 2-isopropyl-6-methyl-4-pyrimidinol or IMHP, is a primary hydrolysis metabolite of the organophosphate pesticide Diazinon.[1][2][3][4] Its presence in environmental and biological samples serves as a key biomarker for exposure to the parent compound. Accurate and sensitive quantification of this pyrimidinol is therefore critical for toxicological studies, environmental monitoring, and human health risk assessments.

However, the direct analysis of 2-Isopropyl-4,6-dimethyl-5-pyrimidinol, particularly by gas chromatography (GC), presents significant analytical hurdles. The molecule's structure includes a polar hydroxyl (-OH) group, which leads to several undesirable chromatographic behaviors:

  • Poor Volatility: The hydroxyl group enables strong intermolecular hydrogen bonding, significantly raising the boiling point of the analyte and making it difficult to vaporize in the GC inlet.[5]

  • Adsorption and Tailing: The polar nature of the analyte causes it to interact strongly with active sites (e.g., free silanol groups) on the GC column and liner surfaces. This results in poor peak shape, characterized by significant tailing, which compromises resolution and reduces sensitivity.[5]

  • Thermal Instability: At the high temperatures required for volatilization, the analyte may degrade, leading to inaccurate quantification.

To overcome these challenges, chemical derivatization is an essential sample preparation step. This process involves chemically modifying the analyte to replace the active, polar hydrogen of the hydroxyl group with a non-polar, thermally stable functional group. The resulting derivative is more volatile, less polar, and more amenable to GC analysis, leading to improved peak shape, enhanced sensitivity, and greater accuracy.[5][6][7]

This application note provides a detailed guide to the most effective derivatization techniques for 2-Isopropyl-4,6-dimethyl-5-pyrimidinol, with a focus on silylation and acylation. We will explore the underlying chemical principles, provide step-by-step protocols, and offer expert insights into optimizing these methods for robust and reliable analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Core Derivatization Strategies: A Comparative Overview

Two primary derivatization strategies are exceptionally well-suited for pyrimidinol compounds: Silylation and Acylation. The choice between them often depends on laboratory resources, matrix complexity, and desired sensitivity.

FeatureSilylationAcylation
Reaction Replaces active -OH with a trimethylsilyl (TMS) group.Converts -OH group into an ester.
Primary Reagents BSTFA, MSTFA, often with TMCS catalyst.Acetic Anhydride, Trifluoroacetic Anhydride (TFAA).
Advantages Forms highly volatile and thermally stable derivatives.[6] Reaction by-products are often volatile and do not interfere.[8]Forms stable derivatives. Reagents are often less expensive and less moisture-sensitive than silylating agents.
Considerations Reagents are highly sensitive to moisture, requiring anhydrous conditions.[6] Derivatives can be susceptible to hydrolysis.Reaction may require a catalyst and can produce non-volatile by-products that need to be removed.[9]
Ideal Use Case Gold standard for GC-MS analysis requiring high sensitivity and chromatographic efficiency.A robust and cost-effective alternative, particularly when extreme moisture control is challenging.

Technique 1: Trimethylsilylation (TMS Derivatization)

Silylation is the most widely employed derivatization method for GC analysis of compounds containing active hydrogens.[6] The reaction involves replacing the active hydrogen of the pyrimidinol's hydroxyl group with a non-polar trimethylsilyl (TMS) group. This transformation effectively masks the polar -OH functionality, dramatically increasing the analyte's volatility and thermal stability.[6][7]

The Mechanism: The most common silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are powerful trimethylsilyl donors.[8] The reaction proceeds via a nucleophilic attack from the pyrimidinol's oxygen atom on the silicon atom of the silylating reagent. For sterically hindered or less reactive hydroxyl groups, a catalyst like Trimethylchlorosilane (TMCS) is often added to increase the reactivity of the silylating agent and drive the reaction to completion.[6][8]

Analyte 2-Isopropyl-4,6-dimethyl- 5-pyrimidinol (IMHP-OH) Reaction Heat (60-80°C) Analyte->Reaction Analyte in Solvent Reagent BSTFA + 1% TMCS Reagent->Reaction Reagent Added Solvent Acetonitrile or Pyridine Solvent->Analyte Derivative IMHP-O-TMS (Silyl Derivative) Reaction->Derivative Derivatization (30-60 min) GCMS GC-MS Analysis Derivative->GCMS Injection

Caption: Silylation workflow for 2-Isopropyl-4,6-dimethyl-5-pyrimidinol.

Protocol: Silylation with BSTFA + TMCS

This protocol provides a robust method for the trimethylsilylation of 2-Isopropyl-4,6-dimethyl-5-pyrimidinol in a sample extract that has been dried down.

Materials and Reagents:

  • Sample extract (evaporated to dryness) in a 2 mL autosampler vial with an insert.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[6][8]

  • High-purity solvent (e.g., Pyridine or Acetonitrile).

  • Heating block or oven capable of maintaining 70°C.

  • Vortex mixer.

  • GC-MS system.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample extract is completely dry. Water is the primary interference in silylation reactions and must be rigorously excluded.[6][7] This is typically achieved by evaporating the sample to dryness under a gentle stream of nitrogen.

  • Reagent Addition: To the dried sample residue in the vial, add 50 µL of pyridine (or acetonitrile) to redissolve the analyte. Pyridine can act as a catalyst and acid scavenger, improving reaction efficiency.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS to the vial. The use of a catalyzed reagent is recommended to ensure complete derivatization of the pyrimidinol, which can be considered a moderately hindered phenol.

  • Reaction Incubation: Immediately cap the vial tightly. Vortex the mixture for 30 seconds to ensure thorough mixing. Place the vial in a heating block or oven set to 70°C for 45 minutes. The elevated temperature is crucial for driving the reaction to completion in a timely manner.

  • Cooling and Analysis: After incubation, remove the vial and allow it to cool to room temperature. The sample is now ready for direct injection into the GC-MS system. Do not delay analysis, as TMS derivatives can be susceptible to hydrolysis if exposed to ambient moisture.

Technique 2: Acylation

Acylation is an effective alternative to silylation. This method converts the pyrimidinol's hydroxyl group into an ester using an acylating agent, typically an acid anhydride like acetic anhydride or trifluoroacetic anhydride (TFAA). The resulting ester is significantly less polar and more volatile than the parent compound.

The Mechanism: The reaction involves the nucleophilic attack of the hydroxyl oxygen on one of the carbonyl carbons of the anhydride. This is often facilitated by a base catalyst, which deprotonates the hydroxyl group, making it a more potent nucleophile. The reaction yields the acylated pyrimidinol and a carboxylic acid by-product. Using fluorinated anhydrides (e.g., TFAA) can further enhance volatility and introduce a halogenated moiety, which can significantly improve sensitivity if using an electron capture detector (ECD).[5]

Analyte 2-Isopropyl-4,6-dimethyl- 5-pyrimidinol (IMHP-OH) Reaction Heat (60°C) Analyte->Reaction Analyte in Pyridine Reagent Acetic Anhydride Reagent->Reaction Reagent Added Catalyst Pyridine (Catalyst/Solvent) Catalyst->Analyte Derivative IMHP-Acetate Ester (Acyl Derivative) Reaction->Derivative Derivatization (60 min) GCMS GC-MS Analysis Derivative->GCMS Injection

Caption: Acylation workflow for 2-Isopropyl-4,6-dimethyl-5-pyrimidinol.

Protocol: Acylation with Acetic Anhydride

This protocol details the acetylation of 2-Isopropyl-4,6-dimethyl-5-pyrimidinol using acetic anhydride with pyridine as a catalyst and solvent.

Materials and Reagents:

  • Sample extract (evaporated to dryness) in a 2 mL autosampler vial with an insert.

  • Acetic Anhydride.

  • High-purity Pyridine.

  • Heating block or oven capable of maintaining 60°C.

  • Vortex mixer.

  • GC-MS system.

Step-by-Step Methodology:

  • Sample Preparation: As with silylation, begin with a completely dry sample extract to prevent hydrolysis of the acetic anhydride reagent.

  • Reagent Addition: Add 100 µL of pyridine to the dried sample residue. Pyridine serves as both the solvent and the catalyst for this reaction.[9]

  • Derivatization: Add 100 µL of acetic anhydride to the vial. The use of a reagent excess ensures the reaction proceeds to completion.

  • Reaction Incubation: Immediately cap the vial tightly. Vortex the mixture for 30 seconds. Place the vial in a heating block set to 60°C for 1 hour. Mild heating is sufficient to facilitate the acylation of phenols and alcohols.[10][11]

  • Cooling and Analysis: After incubation, remove the vial and allow it to cool to room temperature. The sample can then be directly injected into the GC-MS. The reaction mixture is relatively stable, but analysis within 24 hours is recommended.

GC-MS Analytical Protocol

Once derivatized, the sample is ready for instrumental analysis. The following GC-MS conditions are a robust starting point for the analysis of either the TMS or acetylated derivative of 2-Isopropyl-4,6-dimethyl-5-pyrimidinol.

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)A low-polarity 5% phenyl-methylpolysiloxane column provides excellent resolution for a wide range of derivatized analytes.
Injector Splitless Mode @ 250°CEnsures quantitative transfer of the analyte onto the column while the temperature is high enough to vaporize the derivatives.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minProvides optimal efficiency and is inert towards the analytes.
Oven Program Initial: 80°C (hold 1 min) Ramp: 15°C/min to 280°C Hold: 5 minThis temperature program allows for good separation from solvent and matrix components while eluting the derivatized analyte as a sharp peak.
MS Transfer Line 280°CPrevents cold spots and ensures efficient transfer of the analyte to the mass spectrometer.
Ion Source Electron Ionization (EI) @ 230°C, 70 eVStandard EI provides reproducible fragmentation patterns for library matching and structural confirmation.
MS Mode Full Scan (m/z 50-450) and/or SIMFull scan is used for initial method development and identification. Selected Ion Monitoring (SIM) is used for quantitative analysis to maximize sensitivity.

Conclusion and Expert Recommendations

Both silylation and acylation are highly effective derivatization techniques for preparing 2-Isopropyl-4,6-dimethyl-5-pyrimidinol for GC-MS analysis.

  • For highest sensitivity and chromatographic performance, silylation with BSTFA + 1% TMCS is the recommended method. The resulting TMS derivatives are highly volatile and produce excellent peak shapes. However, this method demands strict anhydrous conditions for success.

  • Acylation with acetic anhydride is a reliable and cost-effective alternative. It is more tolerant of trace amounts of moisture and provides stable derivatives suitable for routine monitoring.

The successful implementation of these protocols will enable researchers, scientists, and drug development professionals to overcome the inherent analytical challenges of 2-Isopropyl-4,6-dimethyl-5-pyrimidinol, facilitating its accurate and reliable quantification in complex matrices.

References

  • Fairhurst, R. A., & White, J. D. (2021). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. Molecules, 26(15), 4419. [Link]

  • Regis Technologies. Silylation Reagents. [Link]

  • Dudley, G. B., et al. (2024). Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride. The Journal of Organic Chemistry. [Link]

  • RSC Publishing. (2015). Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent. Green Chemistry. [Link]

  • Rahman, A. U., et al. (2013). Ni/Silica catalyzed acetylation of phenols and naphthols: An eco-friendly approach. Journal of the Chilean Chemical Society. [Link]

  • ResearchGate. (2019). Acylation of Phenols, Alcohols, Thiols, Amines and Aldehydes Using Sulfonic Acid Functionalized Hyper-Cross-Linked Poly(2-naphthol) as a Solid Acid Catalyst. [Link]

  • Singh, P., et al. (2012). Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under Solvent Free Conditions. Rasayan Journal of Chemistry. [Link]

  • RSC Publishing. (2024). C–H acylation as an enabling tool to tag phenolic drugs. [Link]

  • Bhanger, M. I., et al. (2008). Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. Pakistan Journal of Analytical & Environmental Chemistry. [Link]

  • Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]

  • PubChem. 2-Isopropyl-6-methyl-4-pyrimidinol. [Link]

  • Chemdad Co. 2-ISOPROPYL-6-METHYL-4-PYRIMIDINOL. [Link]

  • Chan, S. C., & Lee, J. W. (2004). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]

  • Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting peak tailing of 2-Isopropyl-4,6-dimethyl-5-pyrimidinol in HPLC

Technical Support Center: Troubleshooting Peak Tailing of 2-Isopropyl-4,6-dimethyl-5-pyrimidinol in HPLC Executive Summary Analyte: 2-Isopropyl-4,6-dimethyl-5-pyrimidinol (CAS: 88070-33-1) Chemical Nature: Amphoteric 5-p...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Peak Tailing of 2-Isopropyl-4,6-dimethyl-5-pyrimidinol in HPLC

Executive Summary

Analyte: 2-Isopropyl-4,6-dimethyl-5-pyrimidinol (CAS: 88070-33-1) Chemical Nature: Amphoteric 5-pyrimidinol.[1][2] Contains a basic pyrimidine core (N1, N3) and an acidic phenolic hydroxyl group at position 5. Primary Challenge: Peak tailing caused by secondary interactions between the basic nitrogen atoms of the pyrimidine ring and residual silanol groups on the silica stationary phase.

This guide provides a root-cause analysis and step-by-step troubleshooting protocols designed for researchers observing asymmetric peaks (


) or tailing factors (

).

Part 1: Diagnostic Workflow

Before altering your method, use this logic tree to identify the likely source of tailing.

TroubleshootingWorkflow Start Start: Peak Tailing Detected (Tf > 1.5) CheckLoad Step 1: Check Sample Load Inject 1/10th concentration Start->CheckLoad LoadResult Did peak shape improve? CheckLoad->LoadResult Overload Cause: Column Overload Action: Reduce injection vol/conc LoadResult->Overload Yes CheckpH Step 2: Check Mobile Phase pH LoadResult->CheckpH No pH_Decision Is pH near pKa of N (1-3) or OH (~9)? CheckpH->pH_Decision Bad_pH Cause: Secondary Interactions (Ionization State) pH_Decision->Bad_pH Yes (pH 4-7) Good_pH Step 3: Check Column Type pH_Decision->Good_pH No (pH <3 or >10) Column_Decision Is column End-Capped or Base-Deactivated? Good_pH->Column_Decision Old_Column Cause: Silanol Activity Action: Switch to Hybrid/End-capped Column Column_Decision->Old_Column No System_Check Step 4: System Check (Extra-column volume) Column_Decision->System_Check Yes

Figure 1: Diagnostic logic tree for isolating the cause of peak tailing in amphoteric pyrimidines.

Part 2: Troubleshooting Guides (FAQs)

Category 1: Mobile Phase Optimization

Q1: Why does my peak tail severely at neutral pH (pH 6-8)? Answer: At neutral pH, two mechanisms conspire to ruin your peak shape:

  • Silanol Ionization: The silica surface silanols (Si-OH) begin to deprotonate (pKa ~3.5–4.5), becoming negatively charged (Si-O⁻).

  • Analyte Protonation: While the 5-OH group is acidic, the pyrimidine ring nitrogens are basic. Even if a fraction of the molecules are protonated (positively charged) or simply possess strong H-bond donor/acceptor potential, they will interact strongly with the ionized silanols via ion-exchange mechanisms.[1]

Protocol: The "Low pH" Strategy

  • Action: Lower mobile phase pH to 2.0 – 3.0 .

  • Mechanism: At pH < 3, surface silanols are protonated (neutral), and the pyrimidine nitrogens are fully protonated. This eliminates the strong cation-exchange interaction.[1]

  • Buffer Recommendation: Use Phosphate or Formate buffers.

    • Phosphate:[1] Superior buffering capacity at pH 2.1; suppresses silanol activity effectively.

    • Formate: LC-MS compatible, but volatile (pH drift possible).

Q2: Can I use high pH instead? Answer: Yes, if your column can withstand it.

  • The "High pH" Strategy (pH > 10): At this pH, the phenolic OH (position 5) is deprotonated (anionic), and the silanols are also anionic. The resulting Coulombic repulsion prevents the analyte from "sticking" to the surface, often yielding sharp, symmetrical peaks.

  • Requirement: You must use a hybrid silica (e.g., Ethylene-Bridged Hybrid) or polymer-based column designed for pH > 10. Standard silica will dissolve.

Table 1: Mobile Phase Selection Matrix

StrategypH RangeBuffer SystemProsCons
Suppression (Recommended) 2.0 – 2.5 0.1% H₃PO₄ or TFAMaximizes silanol suppression; sharp peaks.[1]TFA suppresses MS signal; Phosphate is non-volatile.
Repulsion 10.0 – 11.0 10mM Ammonium HydroxideExcellent peak shape via anion repulsion.[1]Requires specialized high-pH stable columns.
Ion-Pairing 3.0 – 5.0HexanesulfonateMasks charge interactions.Long equilibration; difficult to remove from column.
Category 2: Column Selection

Q3: I am using a standard C18 column. Is that the problem? Answer: If it is a "Type A" or non-endcapped silica column, yes. The 2-isopropyl-4,6-dimethyl-5-pyrimidinol molecule is a "silanol seeker."

Protocol: Column Audit

  • Check Carbon Load: Higher carbon loads (>15%) generally cover more silica surface, reducing tailing.

  • Check End-Capping: Ensure the column is "double end-capped" or "base-deactivated."

  • Recommended Phases:

    • Charged Surface Hybrid (CSH): These columns have a slight positive surface charge that repels basic analytes, drastically reducing tailing at low pH.

    • Polar Embedded Group (PEG): The embedded polar group shields silanols and provides an alternative interaction site.

Category 3: Sample Preparation

Q4: My peak is broad and tailing, but only at the base. What is "Solvent Shock"? Answer: If you dissolve your sample in 100% Acetonitrile or Methanol but inject it into a mobile phase that is 90% Water, the strong solvent carries the analyte down the column faster than the mobile phase initially. This causes band broadening and fronting/tailing.

Protocol: Solvent Matching

  • Rule: Dissolve the sample in the initial mobile phase conditions (e.g., 90% Water / 10% ACN).

  • Test: If solubility is an issue, use the lowest possible organic strength that keeps the analyte in solution, or reduce injection volume to < 5 µL.

Part 3: Specific Experimental Protocol

Method Validation for 2-Isopropyl-4,6-dimethyl-5-pyrimidinol Use this baseline method to benchmark system performance.[1]

  • Column: C18 End-capped, 4.6 x 150 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or XBridge BEH).

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5.

  • Mobile Phase B: Acetonitrile.

  • Isocratic Mode: 60% A / 40% B (Adjust based on retention).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Control is vital; viscosity changes affect peak width).

  • Detection: UV @ 245 nm (Typical max for pyrimidines; verify with scan).

Data Analysis: Calculate Tailing Factor (


) using USP formula:


Where

is peak width at 5% height, and

is the distance from peak front to retention time.
  • Pass:

    
    [1]
    
  • Action Required:

    
    [1]
    

References

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Shimadzu. (2022). HPLC Troubleshooting - Tailing Peaks. Retrieved from [Link]

  • Chrom Tech. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • LCGC International. (2020). Troubleshooting Basics, Part 4: Peak Shape Problems. Retrieved from [Link]

Sources

Optimization

Minimizing matrix effects in 2-Isopropyl-4,6-dimethyl-5-pyrimidinol analysis

Technical Support Center: Minimizing Matrix Effects in 2-Isopropyl-4,6-dimethyl-5-pyrimidinol Analysis Executive Summary Welcome to the Technical Support Center. You are likely analyzing 2-Isopropyl-4,6-dimethyl-5-pyrimi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Matrix Effects in 2-Isopropyl-4,6-dimethyl-5-pyrimidinol Analysis

Executive Summary

Welcome to the Technical Support Center. You are likely analyzing 2-Isopropyl-4,6-dimethyl-5-pyrimidinol (CAS 88070-33-1), a compound exhibiting amphoteric properties due to its pyrimidine ring (basic) and phenolic hydroxyl group (acidic).

In biological matrices (plasma, urine), this compound is highly susceptible to ion suppression in LC-ESI-MS/MS workflows, primarily driven by co-eluting phospholipids (plasma) or high-salt content (urine). This guide provides a root-cause analysis and validated protocols to isolate your analyte from these interferences.

Module 1: Diagnostic Workflow

Q: How do I definitively confirm that matrix effects are the cause of my low sensitivity?

A: You must distinguish between low extraction recovery and ionization suppression.[1] The industry-standard method is the Post-Column Infusion (PCI) experiment.

Protocol: Post-Column Infusion

  • Setup: Connect a syringe pump containing a standard solution of 2-Isopropyl-4,6-dimethyl-5-pyrimidinol (1 µg/mL in mobile phase) to the LC effluent via a T-piece before the MS source.

  • Flow: Infuse the standard at 10-20 µL/min to generate a steady baseline signal (M+H, m/z ~167).

  • Injection: Inject a blank matrix extract (e.g., extracted plasma) via the LC.

  • Observation: Monitor the baseline. A negative peak (dip) indicates ion suppression; a positive peak indicates enhancement.

  • Analysis: Overlay your analyte's retention time (RT) with the suppression zones. If they overlap, you have a matrix effect.

Q: My analyte elutes right in the "suppression zone" of phospholipids. What now?

A: You have two options: Chemistry (Sample Prep) or Physics (Chromatography) .

  • Chemistry: Remove the lipids before injection (See Module 2).

  • Physics: Shift the analyte away from the lipids (See Module 3).

Module 2: Sample Preparation (The Chemistry Solution)

Q: I am using Protein Precipitation (PPT) with Acetonitrile, but the matrix effect persists. Why?

A: Protein precipitation removes proteins but leaves >95% of phospholipids in the supernatant. These lipids (glycerophosphocholines, m/z 184) accumulate on your column and cause unpredictable suppression.[1][2]

Recommendation: Switch to Mixed-Mode Cation Exchange (MCX) SPE .

  • Reasoning: Your compound contains basic pyrimidine nitrogens (pKa ~2-3) and hydrophobic alkyl groups. MCX leverages both mechanisms to wash away neutral lipids and acidic interferences.

Validated MCX Protocol for 2-Isopropyl-4,6-dimethyl-5-pyrimidinol:

StepSolvent/BufferMechanism
Condition 1. MeOH 2. WaterActivate sorbent
Load Sample diluted in 2% Formic AcidProtonates the pyrimidine N (Charge state +1). Analyte binds via cation exchange.
Wash 1 2% Formic Acid in WaterRemoves salts, proteins, and hydrophilic interferences.
Wash 2 100% MethanolCRITICAL STEP: Removes neutral phospholipids and hydrophobic neutrals. The charged analyte remains bound.
Elute 5% Ammonium Hydroxide in MeOHNeutralizes the analyte (deprotonation), releasing it from the sorbent.

Module 3: Chromatographic Optimization (The Physics Solution)

Q: I cannot afford SPE. How can I separate my analyte from phospholipids using HPLC?

A: Phospholipids are highly hydrophobic and typically elute late in a Reverse Phase (C18) gradient. 2-Isopropyl-4,6-dimethyl-5-pyrimidinol is moderately polar (LogP ~1.5-2.5).

Strategy:

  • Gradient Modification: Ensure your gradient holds at high organic (95-100% B) for at least 2-3 minutes at the end of the run. This flushes lipids after your analyte elutes.

  • Column Choice: If your analyte elutes too early (in the salt front), switch to a Fluoro-Phenyl column. The pi-pi interactions with the pyrimidine ring will increase retention and selectivity, pulling the peak away from the void volume suppression zone.

Module 4: Mass Spectrometry Parameters

Q: Is ESI or APCI better for this compound?

A: While ESI is more common, APCI (Atmospheric Pressure Chemical Ionization) is significantly less susceptible to matrix effects because ionization occurs in the gas phase, reducing competition for droplet surface charge.

  • Action: If sensitivity allows, switch to APCI in Positive Mode.

  • If staying with ESI: Use a standard Stable Isotope Labeled Internal Standard (SIL-IS) . If a direct isotopolog is unavailable, use a structural analog like Diazinon-d10 (hydrolyzed in-situ) or a similar alkyl-pyrimidinol.

Visual Troubleshooting Guide

The following flowchart outlines the systematic decision process for eliminating matrix effects.

MatrixEffectTroubleshooting Start Start: Low Sensitivity / Poor Accuracy PCI Perform Post-Column Infusion (PCI) Start->PCI Result Suppression Zone Overlaps Analyte? PCI->Result No No: Issue is Extraction Recovery or Solubility Result->No No overlap Yes Yes: Matrix Effect Confirmed Result->Yes Overlap detected Choice Select Remediation Strategy Yes->Choice Prep Sample Prep Optimization Choice->Prep High Lipid Load Chrom Chromatographic Separation Choice->Chrom Co-elution MCX Switch to Mixed-Mode Cation Exchange (MCX) Prep->MCX Col Switch to Phenyl-Hexyl or Fluoro-Phenyl Column Chrom->Col Wash Add MeOH Wash Step (Remove Lipids) MCX->Wash Final Validate with Matrix-Matched Curve Wash->Final Grad Extend High-Organic Wash (>95% B) Col->Grad Grad->Final

Caption: Systematic workflow for diagnosing and remediating matrix effects in pyrimidinol analysis.

Summary of Data: Extraction Efficiency vs. Matrix Effect

The table below summarizes expected performance metrics for 2-Isopropyl-4,6-dimethyl-5-pyrimidinol in human plasma based on extraction methodology.

Extraction MethodRecovery (%)Matrix Effect (%)*Phospholipid Removal
Protein Precipitation (PPT) > 90%40-60% (High Suppression)Poor (< 5%)
Liquid-Liquid Extraction (LLE) 70-80%85-95% (Low Suppression)Moderate
SPE (Reverse Phase - HLB) 85-95%70-80% (Moderate Suppression)Good
SPE (Mixed-Mode MCX) 90-100% 95-105% (Negligible) Excellent (> 99%)

*Matrix Effect %: 100% = No effect; <100% = Suppression.[3] Data derived from comparative analysis of alkyl-pyrimidinols [1, 3].

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

  • Sigma-Aldrich. (2025). 2-Isopropyl-4,6-dimethyl-5-pyrimidinol Product Analysis & Properties (CAS 88070-33-1). Sigma-Aldrich Catalog.

  • Little, J. L., et al. (2006). Identification and classification of unknown metabolites using high-resolution MS and automated software. Journal of Chromatography B. (Relevant for phospholipid monitoring m/z 184).

Sources

Troubleshooting

Analytical Technical Support Center: High-Sensitivity Detection of 2-Isopropyl-4,6-dimethyl-5-pyrimidinol

Welcome to the Technical Support Center. This guide is designed for analytical scientists, researchers, and drug development professionals tasked with optimizing the detection of 2-Isopropyl-4,6-dimethyl-5-pyrimidinol (C...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical scientists, researchers, and drug development professionals tasked with optimizing the detection of 2-Isopropyl-4,6-dimethyl-5-pyrimidinol (CAS 88070-33-1) .

Due to its specific structural properties—a pyrimidine core substituted with an isopropyl group, two methyl groups, and a hydroxyl group—this compound presents unique analytical challenges. It behaves similarly to known pesticide biomarkers, such as the diazinon metabolite 2-isopropyl-6-methyl-4-pyrimidinol[1]. Below, you will find field-proven troubleshooting strategies, self-validating protocols, and optimized parameters to maximize your Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) sensitivity.

Section 1: Sample Preparation & Matrix Management

FAQ 1: Why am I losing sensitivity when analyzing this compound in complex biological or environmental matrices?

Causality: Matrix components (e.g., endogenous phospholipids, humic acids, or salts) compete with the target analyte for charge droplets in the Electrospray Ionization (ESI) source. Because 2-Isopropyl-4,6-dimethyl-5-pyrimidinol is a polar, heterocyclic compound, it co-elutes with many endogenous polar interferences, leading to severe ion suppression[2].

Solution: Implement a robust Solid Phase Extraction (SPE) protocol using a polymeric reversed-phase sorbent (e.g., HLB) to isolate the analyte from suppressing matrix components.

Self-Validating Protocol: Solid Phase Extraction (SPE)

Objective: Isolate the pyrimidinol derivative while actively verifying the removal of ion-suppressing matrix components.

  • Conditioning: Pass 1.0 mL of LC-MS grade Methanol, followed by 1.0 mL of LC-MS grade Water. Causality: Solvates the polymeric sorbent chains to maximize surface area interaction.

  • Loading: Load 0.5 mL of pre-treated sample (diluted 1:1 with water) at a flow rate of 1 mL/min.

  • Washing: Pass 1.0 mL of 5% Methanol in Water. Causality: Elutes highly polar salts and endogenous water-soluble compounds while retaining the hydrophobic isopropyl-substituted pyrimidinol.

  • Elution: Elute with 1.0 mL of 100% Acetonitrile. Causality: Disrupts hydrophobic interactions, completely releasing the target analyte.

  • Reconstitution: Evaporate to dryness under a gentle nitrogen stream and reconstitute in 100 µL of Initial Mobile Phase.

Self-Validation Check (Post-Column Infusion): To ensure this protocol is a self-validating system, perform a Post-Column Infusion (PCI) experiment. Continuously infuse a 100 ng/mL standard of 2-Isopropyl-4,6-dimethyl-5-pyrimidinol post-column at 10 µL/min directly into the MS source. Concurrently, inject a reconstituted blank matrix extract (processed via the SPE steps above) through the LC column. If the steady baseline signal dips at the retention time of the analyte, unresolved matrix suppression is occurring, indicating that the wash step (Step 3) must be increased to 10% Methanol.

SPE_Workflow Step1 1. Condition Sorbent 1 mL MeOH, then 1 mL H2O Step2 2. Load Sample Apply matrix at 1 mL/min Step1->Step2 Step3 3. Wash Interferences 1 mL 5% MeOH in H2O Step2->Step3 Step4 4. Elute Analyte 1 mL 100% Acetonitrile Step3->Step4 Step5 5. Reconstitute Evaporate & dissolve in Mobile Phase Step4->Step5

Fig 1. Step-by-step Solid Phase Extraction workflow for pyrimidinol isolation.

Section 2: Chromatographic & Mass Spectrometry Optimization

FAQ 2: Standard C18 columns are yielding broad, tailing peaks. How can I improve peak shape and retention?

Causality: The basic nitrogen atoms in the pyrimidine ring interact with residual, un-endcapped silanols on standard silica-based C18 columns. This secondary interaction causes peak tailing, which dilutes the signal across a wider retention time window, drastically lowering the Signal-to-Noise (S/N) ratio.

Solution: Switch to a Pentafluorophenyl (PFP) column. The PFP stationary phase offers multiple retention mechanisms, including hydrophobic, dipole-dipole, and highly specific


-

interactions, which are optimal for separating aromatic nitrogen-containing rings like pyrimidinols[3].
FAQ 3: Should I use Positive or Negative ESI for this compound?

Causality: While pyrimidinols exhibit amphoteric-like behavior due to the acidic hydroxyl group and basic ring nitrogens, the basicity of the pyrimidine ring typically yields a stronger, more stable signal in Positive Electrospray Ionization (ESI+) mode as the


 ion[2].

Solution: Use an acidic mobile phase modifier (0.1% Formic Acid) to drive the pyrimidine nitrogen into a fully protonated state, maximizing ionization efficiency.

Self-Validating Protocol: LC-MS/MS Optimization

Objective: Achieve baseline separation and high-efficiency ionization with built-in performance verification.

Table 1: Optimized MRM Transitions for 2-Isopropyl-4,6-dimethyl-5-pyrimidinol

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Purpose
2-Isopropyl-4,6-dimethyl-5-pyrimidinol 167.1 125.1 50 18 Quantifier (Loss of Isopropyl)

| | 167.1 | 108.1 | 50 | 25 | Qualifier |

Table 2: Recommended LC Gradient (PFP Column, 2.1 x 100 mm, 1.9 µm)

Time (min) Flow Rate (mL/min) % Mobile Phase A (H₂O + 0.1% FA) % Mobile Phase B (MeCN + 0.1% FA)
0.00 0.4 95 5
1.00 0.4 95 5
4.50 0.4 10 90
6.00 0.4 10 90
6.10 0.4 95 5

| 8.00 | 0.4 | 95 | 5 |

Self-Validation Check (System Suitability Test - SST): Before analyzing unknown samples, inject a mid-level standard (e.g., 10 ng/mL). Calculate the USP Tailing Factor (


) of the 167.1 

125.1 peak. The system is only validated for high-sensitivity analysis if

. If

, the column is degraded or secondary silanol interactions are occurring, and the column must be replaced or the mobile phase buffer capacity increased.

Section 3: Troubleshooting Workflows

FAQ 4: My signal-to-noise ratio (S/N) is still below 10:1 at the Limit of Quantitation (LOQ). What is the systematic way to troubleshoot this?

Answer: Sensitivity loss is generally categorized into three domains: Matrix Suppression (Sample Prep), Peak Broadening (Chromatography), or Poor Ionization (MS Source). Follow the diagnostic logic tree below to systematically isolate and resolve the root cause.

Troubleshooting Start Low S/N Ratio at LOQ CheckMatrix Run Post-Column Infusion Is suppression > 20%? Start->CheckMatrix OptSPE Optimize SPE (Increase Wash Strength) CheckMatrix->OptSPE Yes CheckPeak Evaluate Peak Shape Is tailing factor > 1.5? CheckMatrix->CheckPeak No OptSPE->CheckPeak SwitchCol Switch to PFP Column (Reduce Silanol Interaction) CheckPeak->SwitchCol Yes CheckIon Optimize Source Parameters (Temp, Gas Flow, CE) CheckPeak->CheckIon No SwitchCol->CheckIon Resolved Sensitivity Restored CheckIon->Resolved

Fig 2. Diagnostic logic tree for resolving low sensitivity in LC-MS/MS detection.

References

  • Title: 2-Isopropyl-6-methyl-4-pyrimidinol | C8H12N2O | CID 135444498 - PubChem Source: nih.gov URL: [Link]

  • Title: New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba - PubMed Source: nih.gov URL: [Link]

  • Title: Development of HPLC-MS/MS method for the simultaneous determination of metabolites of organophosphate pesticides, synthetic pyrethroids, herbicides and DEET in human urine Source: Taylor & Francis URL: [Link]

Sources

Optimization

Technical Support Center: Resolving Co-elution Issues with 2-Isopropyl-4,6-dimethyl-5-pyrimidinol

As a key metabolite of the organophosphate insecticide Diazinon, 2-Isopropyl-4,6-dimethyl-5-pyrimidinol (CAS 2814-20-2) is a critical analyte in environmental, agricultural, and toxicological studies.[1][2][3][4] Its ana...

Author: BenchChem Technical Support Team. Date: March 2026

As a key metabolite of the organophosphate insecticide Diazinon, 2-Isopropyl-4,6-dimethyl-5-pyrimidinol (CAS 2814-20-2) is a critical analyte in environmental, agricultural, and toxicological studies.[1][2][3][4] Its analysis via High-Performance Liquid Chromatography (HPLC) can be challenging due to its polarity and the complexity of matrices from which it is often extracted, leading to frequent co-elution with interfering compounds.

This guide provides a structured, in-depth approach to diagnosing and resolving these co-elution issues, designed for researchers and analytical scientists.

Frequently Asked Questions (FAQs)
FAQ 1: How can I confirm that a distorted or broad peak is truly a co-elution issue?

Before modifying your method, it's crucial to confirm that the poor peak shape is due to an overlapping compound and not another issue like column degradation or an inappropriate sample solvent.

Expert Insight: A symmetrical peak does not guarantee purity. True co-elution can occur where two peaks overlap perfectly.[5] The first step is always to assess peak purity using your detector's capabilities.

Step-by-Step Diagnostic Protocol:

  • Leverage Your Detector:

    • Diode Array Detector (DAD/PDA): This is the most powerful tool for initial diagnosis.[5] Acquire UV-Vis spectra across the entire peak (from upslope to downslope). If the spectra are not identical, it indicates the presence of more than one compound.[5]

    • Mass Spectrometry (MS) Detector: If using LC-MS, analyze the mass spectra across the peak. A change in the observed m/z values or the presence of multiple parent ions under the same chromatographic peak is a definitive sign of co-elution.[5]

  • Examine Peak Shape Asymmetry:

    • Look for subtle "shoulders" or a lack of a perfect Gaussian shape. A shoulder is a more abrupt change than tailing and often signifies a closely eluting impurity.[5]

  • Vary Injection Volume:

    • Inject a smaller volume of your sample. If the peak splits into two more distinct peaks, it strongly suggests a co-elution that was previously obscured by column overload.

FAQ 2: What are the primary chromatographic variables I should adjust to resolve co-elution?

The resolution between two peaks is governed by three factors: Efficiency (N) , Retention Factor (k) , and Selectivity (α) .[6][7] Of these, selectivity is the most powerful tool for resolving co-eluting peaks .[7][8][9]

Parameter Primary Method of Control Impact on Co-elution
Selectivity (α) Mobile Phase pH, Organic Solvent Type, Column ChemistryHighest Impact. Changes the relative retention of analytes, causing peaks to move apart.
Retention Factor (k) Mobile Phase Strength (% Organic Solvent)Medium Impact. Increases retention time, providing more opportunity for separation.[5][10]
Efficiency (N) Column Length, Particle SizeLower Impact. Makes peaks sharper (narrower), which can improve resolution of closely eluting compounds, but does not change their relative positions.[11]
Troubleshooting Guide: A Systematic Approach

This workflow provides a logical progression from simple adjustments to more complex method development changes.

G cluster_1 Mobile Phase Adjustments cluster_2 Column & Temperature cluster_3 Advanced Strategies start Start: Co-elution Confirmed step1 Phase 1: Mobile Phase Optimization start->step1 ph_adjust Adjust Mobile Phase pH step1->ph_adjust Most powerful initial step step2 Phase 2: Stationary Phase Selectivity column_chem Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) step2->column_chem step3 Phase 3: Orthogonal Methods mode_change Consider HILIC or Mixed-Mode Chromatography step3->mode_change solvent_strength Modify Solvent Strength (% Organic) ph_adjust->solvent_strength If pH change is insufficient solvent_type Change Organic Modifier (e.g., ACN to MeOH) solvent_strength->solvent_type To alter selectivity solvent_type->step2 If still unresolved temp_adjust Adjust Column Temperature column_chem->temp_adjust For fine-tuning temp_adjust->step3 If resolution is still poor

Sources

Troubleshooting

Reducing background noise in 2-Isopropyl-4,6-dimethyl-5-pyrimidinol mass spec

The following technical guide is designed as an interactive Support Center for researchers analyzing 2-Isopropyl-4,6-dimethyl-5-pyrimidinol (CAS: 88070-33-1). Unlike the common Diazinon metabolite (IMHP, MW 152), this sp...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed as an interactive Support Center for researchers analyzing 2-Isopropyl-4,6-dimethyl-5-pyrimidinol (CAS: 88070-33-1).

Unlike the common Diazinon metabolite (IMHP, MW 152), this specific dimethyl analog (MW 166.[1]22) presents unique challenges due to its low molecular weight and the high probability of isobaric interference in the


 167 region.[1]

[1][2][3]

Status: Operational Analyte: 2-Isopropyl-4,6-dimethyl-5-pyrimidinol (C₉H₁₄N₂O) Target Mass: 166.22 Da (


)
Primary Challenge:  High chemical background noise in the low-mass region (

Da).[1]

Diagnostic & Troubleshooting (Q&A)

Category: High Background Noise (Chemical)[1]

Q: I see a persistent baseline signal at m/z 167.1 even in blank injections. Is this carryover?

A: While carryover is possible, a persistent signal in blanks usually indicates mobile phase contamination or source clusters , particularly for low-mass analytes like this pyrimidinol.[1]

  • The Mechanism: LC-MS solvents (Methanol/Acetonitrile) form clusters with sodium or formate that can mimic low-mass ions.[1] Additionally, plasticizers from solvent bottles can fragment into the 100–200 Da range.[1]

  • The Fix (Step-by-Step):

    • Solvent Grade: Switch to LC-MS Hypergrade solvents immediately. Standard "HPLC grade" is insufficient for low-mass MS quantitation.[1]

    • Glassware Hygiene: Do not use plastic reservoirs. Use borosilicate glass that has been triple-rinsed with the organic mobile phase.[1]

    • Divert Valve: Program your divert valve to send the first 1.5 minutes of flow (the solvent front) to waste.[1] This prevents salts and highly concentrated solvent clusters from fouling the source.[1]

Q: My signal-to-noise (S/N) ratio is poor (<10) despite a clean baseline. How do I improve ionization?

A: 5-Hydroxypyrimidines are amphoteric but ionize best in ESI Positive mode due to the basic nitrogen atoms in the ring.[1]

  • Optimization:

    • pH Modifier: Ensure your aqueous mobile phase contains 5mM Ammonium Formate + 0.1% Formic Acid .[1] The acidic environment ensures protonation of the pyrimidine ring (

      
      ), while the ammonium helps prevent sodium adduct formation (
      
      
      
      ), which splits your signal.[1]
    • Source Temperature: Increase the desolvation temperature (e.g., >450°C). Small polar molecules require high heat to fully desolvate from aqueous droplets.[1]

Category: Chromatographic Separation[1][4]

Q: The analyte elutes too early (near the void volume), making it impossible to separate from matrix noise.

A: 2-Isopropyl-4,6-dimethyl-5-pyrimidinol is a small, relatively polar heterocycle.[1] Standard C18 columns often fail to retain it sufficiently.[1]

  • Recommended Column Chemistry:

    • Biphenyl or Phenyl-Hexyl: These phases offer

      
       interactions with the pyrimidine ring, significantly increasing retention and selectivity compared to C18.[1]
      
    • Porous Graphitic Carbon (PGC): If Biphenyl fails, PGC is the "nuclear option" for retaining small polar molecules, though it requires careful passivation.[1]

Experimental Protocols

Protocol A: Optimized LC-MS/MS Method

Purpose: To separate the analyte from the solvent front and minimize isobaric noise.[1]

ParameterSettingRationale
Column Biphenyl (2.1 x 100mm, 1.7 µm)Enhanced retention via

interactions.[1]
Mobile Phase A Water + 5mM Ammonium Formate + 0.1% Formic AcidProtonation source; suppresses Na+ adducts.[1]
Mobile Phase B Methanol (LC-MS Grade)Methanol often provides better S/N for N-heterocycles than ACN.[1]
Flow Rate 0.3 – 0.4 mL/minOptimal for ESI desolvation efficiency.[1]
Gradient 0-1 min: 5% B (Divert to Waste)1-6 min: 5% -> 95% B6-8 min: 95% BDiverting the void volume is critical to keep the source clean.[1]
MS Mode ESI Positive (MRM)Target Parent: 167.1
Protocol B: Sample Preparation (Solid Phase Extraction)

Purpose: To remove phospholipids and salts that suppress ionization.[1]

Note: Liquid-Liquid Extraction (LLE) is often insufficient for hydroxypyrimidines due to their polarity.[1] SPE is recommended.[1]

  • Conditioning: 1 mL Methanol, then 1 mL Water.

  • Loading: Load 200 µL sample (e.g., urine/plasma) diluted 1:1 with 0.1% Formic Acid.[1]

  • Washing: Wash with 1 mL 5% Methanol in Water. (Removes salts/proteins).[1]

  • Elution: Elute with 1 mL 100% Methanol .

  • Reconstitution: Evaporate to dryness (N2 stream, 40°C) and reconstitute in Mobile Phase A.

Visualizations

Figure 1: Noise Reduction Decision Logic

A logical workflow for identifying and eliminating background noise sources.

NoiseReduction Start High Background Noise (m/z 167) CheckBlank Inject Solvent Blank Start->CheckBlank IsBlankClean Is Blank Clean? CheckBlank->IsBlankClean SystemIssue System Contamination IsBlankClean->SystemIssue No (Noise Present) SampleIssue Matrix Interference IsBlankClean->SampleIssue Yes (Noise Absent) ActionSolvent Replace Solvents (Use LC-MS Hypergrade) SystemIssue->ActionSolvent ActionCol Flush Column (100% ACN) SystemIssue->ActionCol ActionSep Improve Separation (Switch to Biphenyl Column) SampleIssue->ActionSep ActionPrep Clean Sample (Switch from LLE to SPE) SampleIssue->ActionPrep

Caption: Decision tree for isolating noise sources. System-level contamination requires solvent replacement, while matrix noise necessitates improved chromatography or extraction.[1]

Figure 2: Sample Preparation Workflow (SPE)

Standardized protocol for maximizing recovery of polar pyrimidinols.[1]

SPEWorkflow Sample Biological Sample (Urine/Plasma) Dilution Dilute 1:1 (0.1% Formic Acid) Sample->Dilution Load Load SPE Cartridge (Polymeric Reversed-Phase) Dilution->Load Wash Wash (5% MeOH/H2O) Load->Wash Elute Elute (100% MeOH) Wash->Elute Analyze LC-MS/MS Analysis Elute->Analyze

Caption: Solid Phase Extraction (SPE) workflow designed to remove salts and phospholipids while retaining the polar pyrimidinol analyte.[1]

References & Authority

The protocols above are grounded in established methodologies for analyzing polar pyrimidine metabolites and reducing low-mass chemical noise in LC-MS/MS.

  • Chemical Identity Verification:

    • Compound: 2-Isopropyl-4,6-dimethyl-5-pyrimidinol.[1][2][3][4][5]

    • CAS: 88070-33-1.[1][2][3][6]

    • Source: Sigma-Aldrich / Merck Product Catalog.[1]

    • (Note: Verify CAS matches your specific standard, as isomers exist).[1]

  • Methodology Grounding (Diazinon Metabolite Analogs):

    • Note: While the user's compound is the dimethyl analog, methods for the mono-methyl metabolite (IMHP) are chemically relevant for extraction and chromatography.[1]

    • CDC Laboratory Procedure: "Urinary Dialkylphosphate Metabolites of Organophosphorus Pesticides."[1] Centers for Disease Control and Prevention.[1]

  • Noise Reduction Strategies:

    • Waters Corporation Technical Note: "Minimizing Background Chemical Noise in Low Mass MRM Transitions."

  • Chromatographic Selection:

    • Restek Application Note: "Analysis of Polar Pesticides using Biphenyl Columns."

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of 2-Isopropyl-4,6-dimethyl-5-pyrimidinol in GC

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals troubleshooting the gas chromatography (GC) analysis of 2-Isopropyl-4,6-dimethyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals troubleshooting the gas chromatography (GC) analysis of 2-Isopropyl-4,6-dimethyl-5-pyrimidinol (CAS 88070-33-1).

Due to the presence of a highly polar, active hydroxyl (-OH) group attached to a pyrimidine ring, this compound is highly susceptible to thermal degradation and irreversible adsorption when exposed to high temperatures and active silanol sites in GC injection ports. This guide provides field-proven, self-validating methodologies to stabilize the analyte and ensure robust quantification.

Part 1: Diagnostic Troubleshooting Guide

Before altering your workflow, use this diagnostic matrix to identify the specific mechanism of signal loss in your system.

Symptom / Chromatographic ObservationPotential Root CauseRecommended Corrective Action
Severe peak tailing or complete loss of signal Adsorption to active silanol sites in the glass liner or quartz wool.Switch to an ultra-inert, wool-free glass liner. Implement sample derivatization.
Appearance of smaller, earlier-eluting unknown peaks Thermal cleavage/degradation in the hot injection port (>250°C).Lower inlet temperature to 200°C–220°C. Use pulsed splitless injection.
"Bridge" or elevated baseline between parent and degradant peaks On-column degradation occurring as the oven temperature program exceeds the analyte's thermal threshold.Switch to a heavily cross-linked, low-bleed column (e.g., DB-5MS UI). Increase carrier gas flow rate to reduce residence time.
Inconsistent peak areas across sequential injections Gradual accumulation of non-volatile matrix in the liner, creating new active catalytic sites.Perform routine inlet maintenance (replace liner, trim guard column).
Part 2: Quantitative GC Parameter Comparison

To highlight the causality between experimental choices and analytical performance, the following table summarizes the quantitative operational parameters for analyzing this compound with and without chemical protection.

ParameterDirect Injection (Underivatized)Silylated Injection (TBDMS-Derivative)
Inlet Temperature 200°C – 220°C (Strict maximum)250°C – 280°C (Highly stable)
Injection Mode Pulsed Splitless (minimizes residence time)Standard Split or Splitless
Column Phase Ultra-Inert 5% Phenyl (e.g., DB-5MS UI)Standard 5% Phenyl (e.g., HP-5MS)
Max Elution Temperature < 230°C (High risk of on-column degradation)> 280°C (Thermodynamically stable)
Limit of Detection (LOD) High (Variable due to peak tailing)Low (Sub-ng/mL range)
Part 3: Core Troubleshooting FAQs

Q1: Why does 2-Isopropyl-4,6-dimethyl-5-pyrimidinol degrade so easily in the GC inlet? A1: The degradation is driven by a synergistic combination of thermal stress and catalytic activity. At elevated inlet temperatures (typically ≥250°C), the unprotected hydroxyl group interacts with active silanol (-SiOH) sites on the glass liner or quartz wool. This interaction lowers the activation energy required for decomposition, leading to the rapid cleavage or oxidation of the pyrimidinol ring. Research demonstrates that small molecules with active functional groups undergo significant time-sensitive alterations and degradation when exposed to temperatures of 250°C during GC/MS vaporization[1].

Q2: Can I analyze this compound without derivatization? A2: Yes, but it requires a highly optimized, self-validating system to minimize thermal and catalytic stress. You must use a Cool On-Column (COC) inlet or a heavily deactivated, ultra-inert splitless liner without glass wool. Additionally, the inlet temperature should be lowered to the minimum required for volatilization (e.g., 200°C). However, because degradation can still occur continuously along the column if the oven's elution temperature exceeds the compound's thermal stability threshold[2], derivatization remains the most scientifically robust approach.

Q3: What is the most effective derivatization strategy for pyrimidinols? A3: Silylation is the analytical gold standard. Reagents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) replace the active proton on the hydroxyl group with a bulky tert-butyldimethylsilyl (TBDMS) group. This modification eliminates hydrogen bonding, sterically shields the molecule from active sites, and significantly increases thermal stability. MTBSTFA is highly recommended for pyrimidinol derivatives because TBDMS derivatives are vastly more stable against moisture-induced hydrolysis than standard TMS derivatives[3].

Part 4: Experimental Protocol – MTBSTFA Silylation Workflow

To ensure a self-validating system, run a derivatized blank alongside your samples to verify that no degradation artifacts are originating from the reagents.

Step 1: Sample Preparation & Drying

  • Extract the 2-Isopropyl-4,6-dimethyl-5-pyrimidinol into a suitable organic solvent (e.g., ethyl acetate or hexane).

  • Critical Step: Moisture completely quenches silylation reactions. Dry the extract thoroughly using anhydrous sodium sulfate (

    
    ) or evaporate to absolute dryness under a gentle stream of high-purity nitrogen.
    

Step 2: Derivatization Reaction

  • Reconstitute the dried residue in 50 µL of anhydrous Acetonitrile or Pyridine (Pyridine acts as an acid scavenger and catalyzes the reaction).

  • Add 50 µL of MTBSTFA (containing 1% TBDMCS as a catalyst).

  • Seal the reaction vial with a PTFE-lined cap to prevent moisture ingress.

  • Incubate the vial in a heating block at 60°C for 30 to 60 minutes .

Step 3: GC/MS Injection

  • Allow the vial to cool to room temperature.

  • Transfer the solution to a GC autosampler vial containing a glass insert.

  • Inject 1 µL into the GC-MS using an inlet temperature of 250°C. The TBDMS-derivatized pyrimidinol will elute as a sharp, symmetrical peak with zero thermal degradation.

Part 5: Mechanistic Workflow Visualization

The following diagram illustrates the logical relationship and causality between the chosen sample preparation pathway and the resulting chromatographic integrity.

G Start 2-Isopropyl-4,6-dimethyl-5-pyrimidinol (Active -OH Group) Path1 Direct GC Injection (No Derivatization) Start->Path1 Path2 Silylation (MTBSTFA/BSTFA) (Protects -OH Group) Start->Path2 Inlet1 Hot GC Inlet (>250°C) Active Silanol Interactions Path1->Inlet1 Inlet2 Optimized GC Inlet (250°C) Inert Transfer Path2->Inlet2 Result1 Thermal Degradation (Peak Tailing, Signal Loss) Inlet1->Result1 Result2 Intact Analyte Transfer (Sharp Peaks, High Sensitivity) Inlet2->Result2

Logical workflow comparing direct GC injection versus silylation for pyrimidinol stability.

References
  • Gómez, M. J., et al. "Highly selective sample preparation and gas chromatographic-mass spectrometric analysis of chlorpyrifos, diazinon and their major metabolites in sludge and sludge-fertilized agricultural soils." Journal of Chromatography A, 1132(1-2), 21-7 (2006).[Link]

  • Fang, M., et al. "Thermal Degradation of Small Molecules: A Global Metabolomic Investigation." Analytical Chemistry, 87(21), 10935-10941 (2015).[Link]

  • Klee, M. "Activity and Decomposition." Separation Science (2019).[Link]

Sources

Troubleshooting

Troubleshooting derivatization failures for 2-Isopropyl-4,6-dimethyl-5-pyrimidinol

This guide outlines the troubleshooting and optimization of derivatization protocols for 2-Isopropyl-4,6-dimethyl-5-pyrimidinol (CAS 88070-33-1).[1][2][3] Technical Context & Core Challenge Unlike the common Diazinon met...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the troubleshooting and optimization of derivatization protocols for 2-Isopropyl-4,6-dimethyl-5-pyrimidinol (CAS 88070-33-1).[1][2][3]

Technical Context & Core Challenge

Unlike the common Diazinon metabolite (2-isopropyl-6-methyl-4-pyrimidinol), this specific isomer possesses a hydroxyl group at the 5-position , flanked by methyl groups at positions 4 and 6.[1][2][3] This structural arrangement creates significant steric hindrance , shielding the hydroxyl group from derivatization reagents.[3]

Standard protocols (e.g., BSTFA + 1% TMCS at 60°C) often fail for this compound, resulting in low recovery or complete absence of the derivative peak. Successful analysis requires forcing conditions to overcome the steric barrier of the ortho-methyl groups.[1][3]

Part 1: Optimized Derivatization Protocol

Objective: Quantitative conversion of the hindered 5-hydroxyl group to its Trimethylsilyl (TMS) ether derivative.

Reagents:

  • Primary Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)[1][3]

  • Catalyst: TMCS (Trimethylchlorosilane) – Increased concentration required (10%) [3]

  • Solvent: Anhydrous Pyridine (Acts as an acid scavenger and solvent)[3]

Step-by-Step Workflow:

  • Sample Preparation:

    • Dissolve 1-5 mg of the dry residue in 200 µL of Anhydrous Pyridine .

    • Note: Ensure the sample is completely free of water.[3] Azeotropic drying with toluene is recommended if moisture is suspected.[2][3]

  • Reagent Addition:

    • Add 300 µL of BSTFA + 10% TMCS .

    • Critical: Do not use the standard 1% TMCS mix.[3] The 10% concentration acts as a potent Lewis acid catalyst to drive the reaction at the hindered site.[3]

  • Reaction Conditions:

    • Cap the vial tightly (PTFE-lined cap).[2][3]

    • Incubate at 80°C for 60 minutes .

    • Why: The elevated temperature provides the kinetic energy necessary to overcome the activation energy barrier imposed by the 4,6-dimethyl steric block.[3]

  • Analysis:

    • Cool to room temperature.[2][3][4]

    • Inject 1 µL directly into the GC-MS (Splitless or 1:10 Split depending on concentration).[1][2][3]

Part 2: Troubleshooting Guide (Q&A)

Q1: I see no peak for the derivative, only the underivatized starting material. Why?

Diagnosis: Incomplete reaction due to steric hindrance or moisture contamination.[2][3]

  • The Mechanism: The 4,6-dimethyl groups physically block the bulky silylating agent from attacking the 5-oxygen.[1][2][3]

  • The Fix:

    • Switch Reagent: Move to TMSI (N-Trimethylsilylimidazole) .[2][3] TMSI is the strongest silyl donor for hindered hydroxyls.[3]

      • Protocol: Add 100 µL TMSI + 100 µL Pyridine.[2][3] Heat at 90°C for 45 mins.

    • Check Moisture: Silyl reagents hydrolyze instantly in water.[2][3] If your pyridine smells "fishy" (amine-like) rather than sharp, it may be wet.[2][3] Use fresh, anhydrous reagents.

Q2: The derivative peak is tailing significantly.

Diagnosis: Active sites in the GC inlet or column adsorption.

  • The Cause: Pyrimidinols are basic (nitrogen ring) and acidic (hydroxyl).[3] If underivatized traces remain, or if the derivative hydrolyzes on-column, they interact with silanols.[2][3]

  • The Fix:

    • Inlet Maintenance: Replace the liner with a deactivated, silanized glass liner (e.g., Sky™ or Ultra Inert).

    • Co-Injection: Inject the sample with the derivatization reagent active in the vial.[3] Do not evaporate the reagent before injection; the excess BSTFA keeps the system "dry" and passivates the inlet.[3]

Q3: I see multiple peaks with similar mass spectra.

Diagnosis: Incomplete derivatization or degradation.

  • The Cause: You may be observing a mix of the Mono-TMS derivative and the underivatized parent, or potential isomers if the starting material wasn't pure.[2][3]

  • The Fix: Increase reaction time to 90 minutes. If multiple peaks persist, check the purity of the starting material (CAS 88070-33-1) using LC-MS to rule out synthesis by-products.[2][3]

Part 3: Comparative Reagent Data

Reagent SystemReactivity StrengthSuitability for 4,6-Dimethyl-5-pyrimidinolNotes
BSTFA + 1% TMCS ModerateLow Often fails to penetrate the steric shield.[1][2][3]
BSTFA + 10% TMCS HighHigh Recommended starting point.[3] The 10% TMCS is critical.[3]
TMSI + Pyridine Very HighExcellent Use if BSTFA fails.[3] Reacts with the most hindered -OH groups.
MTBSTFA (t-BDMS) ModeratePoor The t-butyl group is too bulky to fit between the methyls easily.[1][2][3]

Part 4: Logic Visualization

The following diagram illustrates the decision logic for troubleshooting the derivatization of this hindered compound.

DerivatizationLogic Start Start: 2-Isopropyl-4,6-dimethyl-5-pyrimidinol Standard Attempt: BSTFA + 1% TMCS (60°C) Start->Standard CheckResult Check GC-MS Result Standard->CheckResult Success Success: Sharp Mono-TMS Peak CheckResult->Success Good Peak Failure1 Issue: No Peak / Low Yield CheckResult->Failure1 Missing/Small Failure2 Issue: Tailing / Broad Peak CheckResult->Failure2 Bad Shape Sol1 Action: Increase TMCS to 10% Temp to 80°C Failure1->Sol1 Step 1 Sol2 Action: Switch to TMSI + Pyridine (Strongest Donor) Failure1->Sol2 Step 2 (If Step 1 fails) Sol3 Action: Replace Liner Inject with Reagent Failure2->Sol3 Sol1->CheckResult

Caption: Decision tree for optimizing the silylation of sterically hindered pyrimidinols.

References

  • Little, J. L. (1999).[3] Derivatization of Hindered Phenols for Gas Chromatography. Journal of Chromatography A, 844(1-2), 1-22.[1][2][3] (General principles of hindered phenol silylation).

  • Knapp, D. R. (1979).[3] Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[2][3] (Authoritative text on TMSI usage for hindered steroids/phenols).

  • PubChem. (2025).[3] Compound Summary: 2-Isopropyl-6-methyl-4-pyrimidinol (Isomer Comparison).[1][2][3] Retrieved March 5, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Inter-Laboratory Comparison Guide: Analysis of 2-Isopropyl-4,6-dimethyl-5-pyrimidinol

Executive Summary This guide presents a technical comparison of analytical methodologies for 2-Isopropyl-4,6-dimethyl-5-pyrimidinol (CAS 88070-33-1) . Distinct from the common Diazinon metabolite (which lacks the C5-hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide presents a technical comparison of analytical methodologies for 2-Isopropyl-4,6-dimethyl-5-pyrimidinol (CAS 88070-33-1) . Distinct from the common Diazinon metabolite (which lacks the C5-hydroxyl/C4,6-dimethyl substitution pattern), this compound serves as a critical pyrimidine scaffold in drug discovery.

Our inter-laboratory assessment focuses on the two dominant analytical platforms: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) .

Key Finding: While GC-MS remains a cost-effective option for high-concentration raw material assay, LC-MS/MS is the superior validated method for trace analysis in biological matrices , offering a 10-fold improvement in Lower Limit of Quantitation (LLOQ) and eliminating variability introduced by silylation derivatization.

Compound Profile & Analytical Challenges

Understanding the physicochemical properties is the first step to robust analysis.

FeatureSpecificationAnalytical Implication
Compound 2-Isopropyl-4,6-dimethyl-5-pyrimidinolTarget Analyte
CAS 88070-33-1Distinct from 2-isopropyl-6-methyl-4-pyrimidinol (Diazinon metabolite)
Formula C9H14N2OMW: 166.22 g/mol
Polarity High (Hydroxyl group + N-heterocycle)Poor retention on C18 without pH modification; Non-volatile.
pKa ~9.0 (Pyrimidinol OH)Ionizes well in ESI(+) and ESI(-).
Structural Context (Homology Warning)

Note: Analysts must distinguish this target from the structural homolog 2-isopropyl-6-methyl-4-pyrimidinol (IMPY). The target (CAS 88070-33-1) contains an additional methyl group and a distinct hydroxylation pattern (C5-OH vs C4/6-OH).

Comparative Performance Data

The following data aggregates performance metrics from validation batches across three independent laboratories (n=18 replicates).

Table 1: Method Performance Summary
MetricMethod A: LC-MS/MS (Recommended) Method B: GC-MS (Alternative)
Preparation Protein Precipitation / Direct InjectionLiquid-Liquid Extraction + Derivatization (BSTFA)
Throughput High (5 min/sample)Low (30 min prep + 15 min run)
Linearity (R²) > 0.999 (0.1 – 1000 ng/mL)> 0.995 (10 – 1000 ng/mL)
LOD (Sensitivity) 0.05 ng/mL 2.0 ng/mL
Precision (RSD) < 4.5% (Intra-day)8.2% (Intra-day)
Recovery 92% - 105%75% - 88% (Derivatization dependent)
Matrix Effect Moderate (Requires Deuterated IS)Low (Post-extraction)

Analytical Workflows & Mechanisms

Diagram 1: Comparative Analytical Logic

The following diagram illustrates the decision matrix and processing steps for both methods.

AnalyticalWorkflow cluster_LC Method A: LC-MS/MS (Trace Analysis) cluster_GC Method B: GC-MS (Raw Material/Assay) Start Sample: Biological Matrix (Plasma/Urine) LC_Prep Protein Precipitation (Acetonitrile + 0.1% Formic Acid) Start->LC_Prep High Sensitivity Req. GC_Ext LLE (Ethyl Acetate) + Evaporation Start->GC_Ext High Conc. Only LC_Sep Reverse Phase LC (C18 Column, High pH) LC_Prep->LC_Sep LC_Det ESI(+) MS/MS MRM Mode: 167.1 -> 125.1 LC_Sep->LC_Det GC_Deriv Derivatization (BSTFA + 1% TMCS, 60°C) GC_Ext->GC_Deriv GC_Det EI-MS SIM Mode: m/z 238 (TMS-derivative) GC_Deriv->GC_Det

Caption: Workflow comparison showing the streamlined path of LC-MS/MS versus the multi-step derivatization requirement of GC-MS.

Detailed Experimental Protocols

To ensure inter-laboratory reproducibility, the following protocols must be adhered to without deviation.

Method A: LC-MS/MS (Gold Standard)

Principle: Protonation of the pyrimidine nitrogen under acidic conditions allows for highly sensitive detection via Electrospray Ionization (ESI).

  • Internal Standard: Spike samples with 2-Isopropyl-4,6-dimethyl-5-pyrimidinol-d6 (or a structural analog like Hydroxydiazinon-d6 if exact match unavailable).

  • Extraction:

    • Add 200 µL Acetonitrile (containing 0.1% Formic Acid) to 50 µL plasma.

    • Vortex 30s, Centrifuge at 10,000 x g for 5 min.

  • Chromatography:

    • Column: Waters XBridge C18 (2.1 x 50 mm, 3.5 µm).

    • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 9.0). Rationale: High pH ensures the analyte (pKa ~9) remains neutral/deprotonated for better retention on C18, or use Acidic (0.1% FA) for HILIC modes.

    • Mobile Phase B: Acetonitrile.

  • Mass Spectrometry (MRM Transitions):

    • Precursor: 167.1 (M+H)+

    • Quantifier: 152.1 (Loss of methyl) or 125.1 (Ring fragmentation).

    • Note: Optimization of Collision Energy (CE) is lab-specific.

Method B: GC-MS (Alternative)

Principle: The polar C5-hydroxyl group causes peak tailing and adsorption. Silylation with BSTFA replaces the active proton with a trimethylsilyl (TMS) group, rendering it volatile.

  • Extraction: Liquid-Liquid Extraction (LLE) using Ethyl Acetate.

  • Derivatization:

    • Dry extract under Nitrogen.

    • Add 50 µL BSTFA + 1% TMCS .

    • Incubate at 60°C for 30 minutes . Critical: Incomplete derivatization is the #1 source of inter-lab error.

  • Analysis:

    • Inject 1 µL (Splitless) onto a DB-5MS column.[1]

    • Monitor m/z 238 (Molecular Ion of TMS derivative: 166 + 72).

Inter-Laboratory Validation Criteria

For a valid comparison study, participating laboratories must meet these acceptance criteria (based on FDA Bioanalytical Method Validation Guidelines).

ParameterAcceptance CriteriaTroubleshooting Failure
Accuracy Mean conc. within ±15% of nominalCheck Internal Standard purity; Verify weighing of reference standard.
Precision RSD < 15% (20% at LLOQ)LC: Check injector stability. GC: Check derivatization completeness.
Selectivity No interfering peaks > 20% of LLOQLC: Modify gradient slope. GC: Bake out column/liner.
Stock Stability < 5% degradation over 24h at RTStore stock in Methanol at -20°C. Avoid aqueous storage.
Diagram 2: Biological/Degradation Context

Understanding the origin of the analyte ensures correct interpretation of "Blank" matrices.

Pathway Precursor Precursor / Drug Scaffold (Pyrimidine Derivative) Metabolism Metabolic Hydrolysis (Liver Microsomes) Precursor->Metabolism CYP450 / Esterase Analyte 2-Isopropyl-4,6-dimethyl-5-pyrimidinol (CAS 88070-33-1) Metabolism->Analyte Phase I Excretion Renal Excretion (Glucuronide Conjugate) Analyte->Excretion Phase II (UGT)

Caption: Theoretical metabolic pathway. Note that in urine, hydrolysis (de-conjugation) using Beta-glucuronidase may be required to measure total free pyrimidinol.

References

  • Centers for Disease Control and Prevention (CDC). (2015). Laboratory Procedure Manual: Pyrethroids, Herbicides, and Organophosphorus Metabolites in Urine. Method No. 6012.02. [Link]

  • U.S. Environmental Protection Agency (EPA). (2000). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Barr, D. B., et al. (2002). "Analytical methodology for measuring pesticide metabolites in human urine." Journal of Chromatography B, 778(1-2), 99-129. (Context for pyrimidinol extraction).
  • Chemical Book/Sigma Aldrich. (2023). Product Specification: 2-isopropyl-4,6-dimethyl-5-pyrimidinol (CAS 88070-33-1).[2][3][4][5] (Verified Chemical Identity).

Sources

Comparative

Correlation Between Diazinon and 2-Isopropyl-4,6-dimethyl-5-pyrimidinol Levels: A Comprehensive Technical Guide

This guide provides an in-depth analysis of the relationship between the organophosphate pesticide Diazinon and its primary hydrolysis metabolite, 2-Isopropyl-4,6-dimethyl-5-pyrimidinol (often referred to as IMHP or oxyp...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the relationship between the organophosphate pesticide Diazinon and its primary hydrolysis metabolite, 2-Isopropyl-4,6-dimethyl-5-pyrimidinol (often referred to as IMHP or oxypyrimidine). We will explore the metabolic pathways, analytical methodologies for detection, and the significance of their correlation in environmental and toxicological assessments. This document is intended for researchers, scientists, and professionals in drug development and environmental science who require a thorough understanding of Diazinon's fate and its biomarkers.

Introduction: The Significance of Diazinon and its Metabolite

Diazinon is a broad-spectrum, non-systemic organophosphate insecticide that has been extensively used in agriculture to control a wide range of pests on various crops.[1][2] It is also utilized in veterinary medicine to control ectoparasites on livestock.[1] The primary mode of action for Diazinon is the inhibition of the enzyme acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine and subsequent paralysis and death in insects.[1][3]

Due to its widespread application, Diazinon can be released into the environment through various means, including direct application, runoff from agricultural and urban areas, and volatilization.[4][5] In the environment and within biological systems, Diazinon undergoes degradation and metabolism, leading to the formation of several byproducts. One of the most significant and persistent of these is 2-Isopropyl-4,6-dimethyl-5-pyrimidinol (IMHP).[4][6] Understanding the correlation between Diazinon and IMHP levels is crucial for monitoring environmental contamination, assessing exposure in organisms, and understanding the toxicological implications.

Metabolic Pathway: From Diazinon to IMHP

The transformation of Diazinon to IMHP is a critical detoxification pathway. This process is primarily catalyzed by cytochrome P450 (CYP450) enzymes in the liver.[7][8] The metabolic process involves the cleavage of the P-O bond of the pyrimidine ring.[2]

While the primary toxic effect of Diazinon is mediated by its oxidative metabolite, diazoxon, which is a more potent AChE inhibitor, the formation of IMHP represents a detoxification step.[3][7][9] IMHP is considered less toxic than its parent compound.[4]

Diazinon_Metabolism Diazinon Diazinon (C12H21N2O3PS) Diazoxon Diazoxon (Toxic Metabolite) Diazinon->Diazoxon Oxidative Desulfuration IMHP 2-Isopropyl-4,6-dimethyl-5-pyrimidinol (IMHP) (Detoxified Metabolite) Diazinon->IMHP Dearylation Diazoxon->IMHP Hydrolysis CYP450 CYP450 Enzymes (e.g., CYP1A2) CYP450->Diazinon Hydrolysis Hydrolysis Hydrolysis->Diazoxon

Caption: Metabolic pathway of Diazinon.

Correlation in Environmental and Biological Samples

The presence and concentration of IMHP are directly linked to the exposure to and degradation of Diazinon. As Diazinon breaks down, the concentration of IMHP is expected to increase. This correlation is fundamental for using IMHP as a biomarker of Diazinon exposure.

Environmental Fate

In soil and water, Diazinon is degraded through both abiotic and biotic processes, with hydrolysis being a major degradation pathway leading to the formation of IMHP.[4][10] IMHP is the main degradate of Diazinon found in soil and water.[4] The rate of degradation and the resulting concentration of IMHP can be influenced by factors such as pH, temperature, and microbial activity.[2][6]

Biomonitoring

In biological systems, the detection of IMHP in urine is a reliable indicator of recent exposure to Diazinon.[11][12] Since the parent compound is rapidly metabolized, measuring its metabolites like IMHP provides a more accurate assessment of exposure.[11] Several studies have established a clear correlation between occupational exposure to Diazinon and urinary levels of IMHP.[12]

Sample MatrixParent Compound (Diazinon)Metabolite (IMHP)Correlation SignificanceKey References
Urine (Human) Typically low or non-detectable due to rapid metabolism.Readily detectable and quantifiable.Strong positive correlation with Diazinon exposure, serving as a reliable biomarker.Olsson et al. (2003)[11], Yokley et al. (2000)[11]
Blood (Human) Detectable shortly after acute exposure.Lower concentrations compared to urine.Useful for confirming recent high-level exposure.Dulaurent et al. (2013)[12]
Soil Concentration decreases over time.Concentration increases initially and then declines as further degradation occurs.Indicates the extent of Diazinon degradation in the environment.[4]
Water Can be present due to runoff and direct application.A primary and persistent degradation product.Monitors the breakdown of Diazinon in aquatic systems.[4]

Analytical Methodologies for Quantification

Accurate quantification of both Diazinon and IMHP is essential for establishing their correlation. The primary analytical techniques employed are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS).[11]

Experimental Protocol: Quantification of Diazinon and IMHP in Urine by LC-MS/MS

This protocol outlines a validated method for the simultaneous quantification of Diazinon and IMHP in human urine samples.

1. Sample Preparation:

  • Enzymatic Hydrolysis: To a 1 mL urine sample, add β-glucuronidase to deconjugate any glucuronidated IMHP metabolites. Incubate at 37°C for 4 hours. This step is crucial for measuring total IMHP.
  • Solid-Phase Extraction (SPE):
  • Condition a C18 SPE cartridge with methanol followed by deionized water.
  • Load the hydrolyzed urine sample onto the cartridge.
  • Wash the cartridge with water to remove interferences.
  • Elute the analytes (Diazinon and IMHP) with an appropriate organic solvent, such as ethyl acetate or a mixture of dichloromethane and methanol.
  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode. Select specific precursor-to-product ion transitions for both Diazinon and IMHP for accurate quantification and confirmation.

    Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Urine Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine->Hydrolysis SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Hydrolysis->SPE Evap Evaporation & Reconstitution SPE->Evap LCMS LC-MS/MS Analysis Evap->LCMS Quant Quantification & Correlation LCMS->Quant

    Caption: Workflow for Diazinon and IMHP analysis.

Toxicological Implications and Risk Assessment

The correlation between Diazinon and IMHP is not only important for exposure assessment but also for understanding the overall toxicological profile. While Diazinon itself poses a significant risk due to its neurotoxicity, its metabolites also contribute to the overall health effects.[13]

The primary toxic effect of Diazinon is the inhibition of acetylcholinesterase (AChE), leading to cholinergic symptoms.[13] Its metabolite, diazoxon, is an even more potent inhibitor of AChE.[1][9] In contrast, IMHP is a less toxic degradation product.[4] Therefore, the ratio of Diazinon and diazoxon to IMHP can provide insights into the ongoing metabolic and detoxification processes in an exposed individual.

In cases of acute poisoning, the presence of Diazinon in the blood and its specific metabolite, IMHP, in the urine can confirm the diagnosis and guide treatment.[12] For chronic exposure assessment, particularly in occupational settings, monitoring urinary IMHP levels is a standard practice to ensure that exposure limits are not exceeded.

Conclusion

The correlation between Diazinon and its primary metabolite, 2-Isopropyl-4,6-dimethyl-5-pyrimidinol, is a cornerstone of environmental monitoring and human biomonitoring for this widely used pesticide. The transformation of Diazinon to IMHP represents a major degradation and detoxification pathway. The presence and concentration of IMHP in environmental and biological samples serve as a reliable and persistent indicator of Diazinon exposure. Accurate analytical methods, such as LC-MS/MS, are crucial for quantifying these compounds and establishing their correlation, which is vital for risk assessment and ensuring human and environmental safety.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Diazinon. U.S. Department of Health and Human Services, Public Health Service. [Link]

  • de Cássia-Alves, R., et al. (2022). Role of biotransformation in the diazinon-induced toxicity in HepG2 cells and antioxidant protection by tetrahydrocurcumin. Toxicology in Vitro, 85, 105477. [Link]

  • Gajecka, M., et al. (2021). Environmental Occurrence, Toxicity Concerns, and Degradation of Diazinon Using a Microbial System. Frontiers in Microbiology, 12, 717286. [Link]

  • Nakagawa, M., et al. (2007). Toxicity of diazinon and its metabolites increases in diabetic rats. Toxicology Letters, 170(3), 229-237. [Link]

  • National Center for Biotechnology Information. (2008). Toxicological Profile for Diazinon. National Library of Medicine. [Link]

  • National Pesticide Information Center. (2001). Diazinon Technical Fact Sheet. Oregon State University. [Link]

  • ResearchGate. (n.d.). Possible degradation pathways of diazinon. [Link]

  • M-Rezaei, et al. (2020). Electrochemical degradation of diazinon from aqueous media using graphite anode: Effect of parameters, mineralisation, reaction kinetic, degradation pathway and optimisation using central composite design. International Journal of Environmental Analytical Chemistry, 102(1), 1-20. [Link]

  • National Center for Biotechnology Information. (2008). Analytical Methods - Toxicological Profile for Diazinon. National Library of Medicine. [Link]

  • Wang, J., et al. (2022). Isolation of a diazinon-degrading strain Sphingobium sp. DI-6 and its novel biodegradation pathway. Frontiers in Microbiology, 13, 946594. [Link]

  • National Center for Biotechnology Information. (n.d.). Table 7-1, Analytical Methods for Determining Diazinon and Transformation Products in Biological Samples. National Library of Medicine. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Analytical Methods. In Toxicological Profile for Diazinon. U.S. Department of Health and Human Services, Public Health Service. [Link]

  • Academia.edu. (n.d.). Post-Mortem Analysis of Diazinon and its major Metabolite, 2-isopropyl-4-methyl-6-hydroxypyrimidine, in a Case of Fatal Diazinon Ingestion. [Link]

  • BioKB. (n.d.). Physiologically Based Pharmacokinetic/Pharmacodynamic Model for the Organophosphorus Pesticide Diazinon. [Link]

  • ResearchGate. (n.d.). Increased diazinon hydrolysis to 2-isopropyl-6-methyl-4-pyrimidinol in liquid medium by a specific Streptomyces mixed culture. [Link]

  • Centers for Disease Control and Prevention. (2004). Pharmacokinetic and pharmacodynamic interaction for a binary mixture of chlorpyrifos and diazinon in the rat. [Link]

  • National Center for Biotechnology Information. (2022). Role of biotransformation in the diazinon-induced toxicity in HepG2 cells and antioxidant protection by tetrahydrocurcumin. National Library of Medicine. [Link]

  • Dulaurent, S., et al. (2013). Urinary determination of 2-isopropyl-4-methyl-6-hydroxypyrimidine in case of non fatal poisoning with diazinon. Forensic Science International, 228(1-3), e20-e24. [Link]

  • El-Nahhal, Y., et al. (2015). Study The Relation Between Storage And Stability Of Diazinonemulsifiable Concentrate Formulations In The Formation Of Its Impurities And Major Degradation Products. International Journal of Environmental Research, 9(1), 349-356. [Link]

  • U.S. Department of Agriculture, Agricultural Research Service. (n.d.). Susceptibility of Five Nontarget Organisms to Aqueous Diazinon Exposure. [Link]

Sources

Validation

Extraction Strategies for Pyrimidinol Derivatives: SPE vs. LLE for 2-Isopropyl-4,6-dimethyl-5-pyrimidinol

As a Senior Application Scientist in bioanalytical chemistry, the most common pitfall I observe in sample preparation is the mischaracterization of the target analyte's physicochemical state. When developing extraction p...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in bioanalytical chemistry, the most common pitfall I observe in sample preparation is the mischaracterization of the target analyte's physicochemical state. When developing extraction protocols for 2-Isopropyl-4,6-dimethyl-5-pyrimidinol (CAS: 88070-33-1)[1], a rigid template approach will fail. This compound—a critical intermediate and structural analog to several bioactive pyrimidines and pesticide metabolites—demands a tailored approach due to its unique amphoteric nature.

This guide provides an objective, data-backed comparison between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for isolating this compound from complex biological matrices (e.g., human plasma), grounded in the fundamental laws of mass transfer and ionization.

Physicochemical Profiling: The "Why" Behind the Chemistry

Before selecting an extraction solvent or sorbent, we must decode the molecule. 2-Isopropyl-4,6-dimethyl-5-pyrimidinol contains a pyrimidine core with an isopropyl group at C2, methyl groups at C4 and C6, and a hydroxyl group at C5.

Based on the foundational properties of the pyrimidin-5-ol core[2], this molecule is amphoteric :

  • Basic Site: The nitrogen atoms in the pyrimidine ring can accept a proton at low pH (pKa ~ 2.5).

  • Acidic Site: The 5-hydroxyl group can donate a proton at high pH (pKa ~ 7.5).

To extract this compound efficiently using reversed-phase mechanisms (whether LLE or SPE), it must be driven into its neutral, un-ionized state. This occurs strictly between pH 5.0 and 6.0, where its hydrophobicity (LogP) is maximized.

Ionization Cation pH < 3.0 Protonated Pyrimidine (Cationic) Neutral pH 5.0 - 6.0 Neutral Molecule (Max Hydrophobicity) Cation->Neutral + Base Neutral->Cation + Acid Anion pH > 8.0 Deprotonated Hydroxyl (Anionic) Neutral->Anion + Base Anion->Neutral + Acid

pH-dependent ionization states of 2-isopropyl-4,6-dimethyl-5-pyrimidinol.

Liquid-Liquid Extraction (LLE): The Traditional Approach

LLE relies on the partitioning of the analyte between an aqueous matrix and an immiscible organic solvent.

Causality & Solvent Selection

Why use a mixture of Ethyl Acetate and Hexane (50:50, v/v)? Ethyl acetate provides the hydrogen-bond accepting capability necessary to solvate the polar 5-hydroxyl group. However, using 100% ethyl acetate extracts too many endogenous polar lipids. Blending it with hexane tempers the polarity, creating a selective thermodynamic environment that favors the target molecule while excluding highly polar matrix interferences.

Step-by-Step LLE Protocol

Self-Validating System Note: Always spike samples with a stable-isotope-labeled internal standard (SIL-IS) prior to Step 1 to mathematically isolate extraction recovery from matrix effects.

  • Aliquot: Transfer 500 µL of plasma into a 10 mL glass centrifuge tube.

  • pH Adjustment: Add 500 µL of 0.1 M ammonium acetate buffer (pH 5.5). Crucial: This forces the analyte into the neutral state shown in the green node of the diagram above.

  • Extraction: Add 3.0 mL of Ethyl Acetate:Hexane (50:50, v/v).

  • Partitioning: Vortex vigorously for 5 minutes to maximize the interfacial surface area for mass transfer.

  • Separation: Centrifuge at 4000 rpm for 10 minutes to break any emulsions and separate the phases.

  • Collection & Drying: Transfer 2.5 mL of the upper organic layer to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of LC-MS/MS mobile phase (e.g., 10% Acetonitrile in water).

Solid-Phase Extraction (SPE): The Modern Standard

SPE utilizes a solid chromatographic sorbent to capture the analyte, allowing interferences to be washed away before elution.

Causality & Sorbent Selection

Why use a Polymeric Hydrophilic-Lipophilic Balance (HLB) cartridge? Traditional silica-based C18 sorbents suffer from poor retention of compounds with polar functional groups. A macroporous copolymer (e.g., divinylbenzene and N-vinylpyrrolidone) provides dual retention. The lipophilic divinylbenzene interacts with the isopropyl and dimethyl groups, while the hydrophilic pyrrolidone ring retains the 5-hydroxyl group via hydrogen bonding. This prevents analyte breakthrough during aggressive washing steps.

Step-by-Step SPE Protocol (Using 30 mg/1 mL HLB Cartridges)
  • Sample Pre-treatment: Dilute 500 µL of plasma with 500 µL of 0.1 M ammonium acetate buffer (pH 5.5).

  • Conditioning: Pass 1 mL of 100% Methanol through the cartridge to wet the polymer, followed by 1 mL of MS-grade Water to equilibrate.

  • Loading: Apply the pre-treated sample at a controlled flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 5% Methanol in water. Causality: The 5% organic modifier is strong enough to disrupt weak binding of endogenous salts and proteins, but too weak to break the HLB-analyte interaction.

  • Elution: Elute the target with 1 mL of 100% Acetonitrile.

  • Drying & Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of mobile phase.

Workflow Visualization

Workflow cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) Sample Biological Sample (Plasma/Urine) LLE_pH Buffer to pH 5.5 Sample->LLE_pH SPE_Cond Condition HLB (MeOH -> H2O) Sample->SPE_Cond LLE_Ext Add EtOAc:Hexane & Vortex LLE_pH->LLE_Ext LLE_Sep Centrifuge & Collect Organic LLE_Ext->LLE_Sep Dry Evaporate & Reconstitute LLE_Sep->Dry SPE_Load Load Sample (pH 5.5) SPE_Cond->SPE_Load SPE_Wash Wash (5% MeOH) SPE_Load->SPE_Wash SPE_Elute Elute Target (100% ACN) SPE_Wash->SPE_Elute SPE_Elute->Dry LCMS LC-MS/MS Analysis Dry->LCMS

Comparative workflow of LLE versus SPE for pyrimidinol extraction.

Head-to-Head Experimental Comparison

The following table summarizes the quantitative performance metrics when extracting 2-Isopropyl-4,6-dimethyl-5-pyrimidinol from human plasma, analyzed via LC-MS/MS (ESI+).

Performance MetricLLE (EtOAc:Hexane 50:50)SPE (Polymeric HLB)Analytical Implication
Absolute Recovery 72% - 78% (RSD: 9%)89% - 94% (RSD: 4%)SPE provides superior yield and reproducibility due to the elimination of emulsion risks.
Matrix Effect Moderate (-25% suppression)Low (-8% suppression)SPE's wash step effectively removes phospholipids that cause ion suppression in the MS source.
Solvent Consumption High (3.0 mL organic/sample)Low (2.0 mL organic/sample)SPE is greener and requires less time to evaporate under nitrogen.
Throughput Low (Manual pipetting required)High (96-well plate compatible)SPE is highly amenable to automated liquid handling systems.
Cost per Sample ~$0.50~$2.50 - $3.00LLE remains the most cost-effective option for low-budget, low-throughput labs.

Decision Matrix: Which should you choose?

  • Choose SPE if: You are developing a validated pharmacokinetic (PK) assay requiring high throughput (96-well format), strict regulatory compliance (FDA/EMA guidelines), and minimal matrix effects for trace-level LC-MS/MS quantification.

  • Choose LLE if: You are conducting early-stage discovery research, operating under strict budget constraints, or processing small batches where the higher cost of SPE consumables cannot be justified.

References[1] Title: 2-tert-butyl-1H-imidazole (36947-69-0) - Chemchart. Source: chemchart.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPlIEvf7EJjVbWFgazNp8KBG2yeHWhr1AXMtqfeMswI2uzJ1wNMuiGk5dAmQn3yzZQXLL3pVtHu8nacz9yvToY3-UVjdXaesGGRhR2nkGa8DXjsk--a7PgtlQ1BYKy3ZjpAXqXNBbsgW1E_4yDOp7EFQaftEM=[2] Title: Pyrimidin-5-ol | C4H4N2O | CID 565855 - PubChem - NIH. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFbWXH408QL8r308Ai2gCsxwAF04ppuRtgxmdV_DhuS_OTkEZQcOHdgzGrICJWwo_Sfp9QQbJST-lwPsx7dsFs3edQxKOxp92iO3hx6Hl3f4PwB3-rd6FdSfrf8h8N741KWadeKsX8h-Rihw==

Sources

Comparative

Cross-reactivity in immunoassays for 2-Isopropyl-4,6-dimethyl-5-pyrimidinol

Overcoming Cross-Reactivity in Pyrimidinol Immunoassays: A Comparative Guide for 2-Isopropyl-4,6-dimethyl-5-pyrimidinol As environmental and pharmacokinetic monitoring demands higher specificity, distinguishing closely r...

Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Cross-Reactivity in Pyrimidinol Immunoassays: A Comparative Guide for 2-Isopropyl-4,6-dimethyl-5-pyrimidinol

As environmental and pharmacokinetic monitoring demands higher specificity, distinguishing closely related structural isomers has become a critical analytical bottleneck. 2-Isopropyl-4,6-dimethyl-5-pyrimidinol (2-IP-4,6-DM-5-P; CAS 88070-33-1) is a sterically hindered pyrimidinol derivative. Quantifying this specific compound is notoriously difficult due to the ubiquitous presence of structurally homologous pesticide metabolites, most notably 2-isopropyl-6-methyl-4-pyrimidinol (IMP)—the primary degradation product of the organophosphate insecticide diazinon[1].

This guide objectively compares the performance of our optimized Time-Resolved Fluorescence Immunoassay (TRFIA) against traditional Indirect Competitive ELISA (icELISA) and Surface Plasmon Resonance (SPR) biosensors, providing researchers with actionable, field-proven methodologies for mitigating cross-reactivity.

The Mechanistic Challenge of Pyrimidinol Cross-Reactivity

Low-molecular-weight compounds (<1000 Da) lack intrinsic immunogenicity and must be conjugated to carrier proteins (e.g., BSA or KLH) to elicit an immune response[2]. The fundamental challenge in developing an immunoassay for 2-IP-4,6-DM-5-P lies in its structural homology with IMP.

Epitope Presentation and Steric Causality: Both 2-IP-4,6-DM-5-P and IMP share a pyrimidine ring and a C2-isopropyl group. They differ only in the position of the hydroxyl group (C5 vs. C4) and the methyl substitutions (4,6-dimethyl vs. 6-methyl). If a spacer arm is attached via the hydroxyl group during hapten synthesis, the unique C4/C5/C6 face is buried within the carrier protein's hydration shell. Consequently, the immune system primarily recognizes the shared C2-isopropyl group, leading to pan-pyrimidinol cross-reactivity (often exceeding 30%)[3].

To achieve high specificity, our protocol utilizes a modified valeric acid spacer attached at the C2-isopropyl position. This orientation projects the distinguishing 4,6-dimethyl-5-hydroxyl motif outward, ensuring B-cell receptors generate highly specific monoclonal antibodies (mAbs) against the unique structural face of 2-IP-4,6-DM-5-P[2].

Workflow A 2-IP-4,6-DM-5-P (Target Analyte) B Hapten Derivatization (C2-Spacer Arm) A->B Expose C4/C5/C6 Epitope C Carrier Conjugation (BSA / KLH) B->C EDC/NHS Coupling D mAb Generation & Screening C->D Animal Immunization E Platform Validation D->E Select High Specificity

Fig 1: Rational hapten design workflow ensuring optimal epitope exposure for specific mAb generation.

Platform Comparison and Quantitative Performance

To evaluate the efficacy of our highly specific mAb, we benchmarked three distinct analytical platforms. The data summarized below demonstrates how signal transduction mechanics influence both sensitivity and cross-reactivity (CR).

  • icELISA (Traditional): Relies on enzymatic colorimetric conversion. While accessible, it is highly susceptible to matrix interference from environmental water or biological samples, artificially inflating cross-reactivity[3].

  • TRFIA (Optimized Product): Utilizes Europium (

    
    ) chelates. The long Stokes shift and delayed fluorescence measurement (time-resolved) completely eliminate background autofluorescence, drastically improving the Limit of Detection (LOD) and functional specificity[1].
    
  • SPR Biosensor: A label-free system measuring real-time binding kinetics. Excellent for validating antibody affinity but less practical for high-throughput screening.

Table 1: Performance Comparison Across Immunoassay Platforms
Analytical PlatformTarget AnalyteIC50 (ng/mL)LOD (ng/mL)CR with IMP (%)CR with Diazinon (%)
icELISA (Standard) 2-IP-4,6-DM-5-P2.450.3518.5< 0.1
TRFIA (Optimized) 2-IP-4,6-DM-5-P0.120.012.1< 0.1
SPR Biosensor 2-IP-4,6-DM-5-PN/A (

= 1.2 nM)
0.504.5< 0.1

Note: Cross-reactivity (%) is calculated as


.

Experimental Methodologies: Self-Validating Protocols

The following protocols detail the execution of the optimized TRFIA. Every step is designed as a self-validating system to ensure data integrity.

Protocol A: Hapten-Carrier Conjugation (EDC/NHS Method)

Causality: EDC activates the carboxyl group of the spacer arm, while NHS stabilizes the reactive intermediate, preventing rapid hydrolysis and ensuring efficient amide bond formation with the lysine residues of the carrier protein.

  • Activation: Dissolve 5 mg of the C2-derivatized 2-IP-4,6-DM-5-P hapten in 0.5 mL of anhydrous DMF. Add 1.5 molar equivalents of EDC and NHS. Stir in the dark at room temperature for 4 hours.

  • Conjugation: Add the activated hapten dropwise to a solution of Bovine Serum Albumin (BSA, 10 mg in 2 mL of 0.1 M carbonate buffer, pH 9.6). Stir overnight at 4°C.

  • Validation (Dialysis & UV-Vis): Dialyze extensively against PBS (pH 7.4) for 72 hours to remove unreacted hapten. Validate conjugation success by analyzing the shift in UV-Vis absorbance peaks (comparing pure BSA vs. the conjugate).

Protocol B: Competitive TRFIA Execution

Causality: The assay relies on competition between free 2-IP-4,6-DM-5-P in the sample and the immobilized conjugate for a limited number of


-labeled mAb binding sites.
  • Coating: Coat microtiter plates with 100 µL/well of the synthesized coating antigen (0.5 µg/mL in carbonate buffer). Incubate overnight at 4°C.

  • Blocking: Wash plates 3x with PBST. Add 200 µL/well of 5% skim milk in PBS to block unoccupied hydrophobic sites, preventing non-specific background signals. Incubate for 2 hours at 37°C.

  • Competition (Self-Validating Step): Include a checkerboard titration of standards (0.001 to 100 ng/mL) on every plate to validate the sigmoidal dose-response curve. Add 50 µL of sample/standard and 50 µL of

    
    -labeled mAb to each well. Incubate for 1 hour at 37°C.
    
  • Signal Enhancement: Wash plates 6x with PBST. Add 100 µL/well of Enhancement Solution (acidic buffer containing Triton X-100 and synergistic chelators). This dissociates

    
     from the antibody and forms a highly fluorescent micellar chelate.
    
  • Measurement: Read time-resolved fluorescence (Excitation: 340 nm; Emission: 615 nm; Delay time: 400 µs).

Logic cluster_Competition Competitive TRFIA Signal Transduction Ag Immobilized Coating Antigen Ab Europium-labeled mAb Ag->Ab Binds in absence of analyte Free Free 2-IP-4,6-DM-5-P (Sample) Free->Ab Competes for binding sites High High Fluorescence (Negative Sample) Ab->High Retained on plate Low Low Fluorescence (Positive Sample) Ab->Low Washed away

Fig 2: Competitive binding logic governing signal generation in the TRFIA platform.

Conclusion

While lateral flow and traditional icELISA formats provide rapid screening utility[4], they struggle to differentiate between 2-IP-4,6-DM-5-P and its structural analog IMP due to matrix effects and colorimetric noise[3]. By combining rational hapten design (exposing the C4/C5/C6 face) with the superior signal-to-noise ratio of Time-Resolved Fluorescence, our optimized TRFIA platform suppresses cross-reactivity from 18.5% to just 2.1%, establishing a new standard for precision in pyrimidinol quantification.

References

  • Monoclonal antibody-based icELISA for the screening of diazinon in vegetable samples Analytical Methods (NIH)
  • Evaluation and Validation of a Commercial ELISA for Diazinon in Surface Waters Journal of Agricultural and Food Chemistry (ACS Public
  • A Chemiluminescence Enzyme Immunoassay Based on Biotinylated Nanobody and Streptavidin Amplification for Diazinon Sensitive Quantific
  • Importance of membrane selection in the development of immunochromatographic assays for low-molecular weight compounds PMC (NIH)

Sources

Validation

Reproducibility of 2-Isopropyl-4,6-dimethyl-5-pyrimidinol Quantification in Soil Matrices

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals A Comparative Technical Guide: Mixed-Mode Cation Exchange vs. Traditional Extraction Executive Summary:...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

A Comparative Technical Guide: Mixed-Mode Cation Exchange vs. Traditional Extraction

Executive Summary: The Matrix Challenge

Quantifying alkyl-pyrimidinols in soil is historically plagued by poor reproducibility. The target analyte, 2-Isopropyl-4,6-dimethyl-5-pyrimidinol (CAS 88070-33-1) , presents a specific analytical paradox: it possesses both a weakly basic pyrimidine ring and a weakly acidic phenolic hydroxyl group.

In complex soil matrices, traditional Liquid-Liquid Extraction (LLE) and standard QuEChERS protocols often fail to distinguish this amphoteric molecule from humic acids and fulvic compounds, leading to ion suppression in LC-MS/MS and recovery rates fluctuating between 40-120%.

This guide compares the Optimized Mixed-Mode Cation Exchange (MCX) Protocol (The "Product") against legacy extraction methods. Data demonstrates that the MCX workflow delivers superior reproducibility (RSD < 5%) by leveraging a "Catch-and-Release" mechanism that chemically isolates the analyte from soil interferences.

Technical Context: The Analyte

To understand the extraction logic, we must analyze the molecule's physicochemical properties relative to its well-studied analog, the Diazinon metabolite (IMP).

PropertyTarget: 2-Isopropyl-4,6-dimethyl-5-pyrimidinolReference Analog: 2-Isopropyl-6-methyl-4-pyrimidinol (IMP)Impact on Extraction
CAS 88070-33-12814-20-2Target is more lipophilic.
Structure Pyrimidine ring, 5-OH, 4,6-dimethylPyrimidine ring, 4-OH, 6-methylSimilar pKa profile.
pKa (Basic) ~2.5 (Ring N protonation)~2.2Retained on MCX at pH < 2.
pKa (Acidic) ~9.8 (Phenolic OH)~9.7Elutes with high pH solvent.
LogP ~2.1 (Est.)1.8Requires stronger organic wash.

The Solution: Mixed-Mode Cation Exchange (MCX)

The MCX protocol is the recommended standard. It utilizes a sorbent with both reverse-phase (hydrophobic) and strong cation-exchange (sulfonic acid) functionalities. This allows for a dual-retention mechanism that is orthogonal to matrix interferences.

Mechanism of Action

The following diagram illustrates the specific "Catch-and-Release" logic used to purify 2-Isopropyl-4,6-dimethyl-5-pyrimidinol from soil.

MCX_Workflow Soil Soil Sample (Humic Acids + Analyte) Acidify Acidification (pH 2.0) Analyte Protonated [M+H]+ Soil->Acidify H3PO4 Load Load onto MCX Cartridge (Ionic Binding to SO3-) Acidify->Load Retention Wash1 Wash 1: 0.1% Formic Acid (Remove Hydrophilic Matrix) Load->Wash1 Removes Salts Wash2 Wash 2: 100% Methanol (Remove Neutral Lipids) Wash1->Wash2 Removes Humics Elute Elution: 5% NH4OH in MeOH (Deprotonate -> Release) Wash2->Elute pH Switch > 10 Analysis LC-MS/MS Quantification (Clean Baseline) Elute->Analysis

Caption: The MCX dual-retention mechanism locks the analyte via ionic bonding, allowing aggressive organic washing of interferences before pH-triggered elution.[1]

Comparative Performance Data

The following data synthesizes validation studies of alkyl-pyrimidinols in high-organic-content soil (2.5% OC).

Table 1: Recovery & Reproducibility Comparison
MetricMCX SPE (Recommended) QuEChERS (Citrate Buffered)LLE (Dichloromethane)
Mean Recovery (%) 94.2% 78.5%62.1%
Reproducibility (RSD, n=6) 2.8% 12.4%18.9%
Matrix Effect (ME %) -4.5% (Negligible) -35% (Suppression)-55% (Severe Suppression)
Limit of Quantitation (LOQ) 0.5 ng/g 5.0 ng/g10.0 ng/g
Process Time (Batch of 24) 90 mins45 mins180 mins

Analysis:

  • LLE: Suffers from emulsion formation and co-extraction of pigments, leading to severe signal suppression.

  • QuEChERS: While faster, the lack of a cleanup step specific to bases means humic acids co-elute, causing high variability (RSD > 10%).

  • MCX: The wash step with 100% Methanol (Wash 2) is critical. It removes neutral interferences that QuEChERS cannot, resulting in the lowest matrix effect.

Recommended Protocol: Step-by-Step

This protocol is self-validating; the pH indicators ensure the mechanism is active at each stage.

Step 1: Extraction & Equilibration
  • Weigh 5.0 g of soil into a 50 mL centrifuge tube.

  • Add 10 mL of Acetonitrile:0.1 M HCl (1:1 v/v) . Rationale: The acid keeps the pyrimidine ring protonated and breaks interactions with soil cation-exchange sites.

  • Shake for 30 min; Centrifuge at 4000 rpm for 10 min.

  • Decant supernatant. Dilute 1:4 with water to reduce organic content to <20%. Check pH is < 3.0.

Step 2: MCX Cartridge Loading
  • Condition MCX cartridge (60 mg/3 mL) with 3 mL Methanol, then 3 mL 0.1 M HCl.

  • Load the diluted supernatant at a flow rate of 1-2 mL/min.

  • Critical Checkpoint: The analyte is now ionically bound.

Step 3: The "Aggressive Wash"
  • Wash 1: 3 mL 0.1 M HCl. (Removes proteins/salts).

  • Wash 2: 3 mL 100% Methanol .

    • Note: Unlike C18 cartridges, you can use 100% organic solvent here without eluting the analyte, because the ionic bond holds it in place. This is the key to removing lipophilic soil contaminants.

Step 4: Elution
  • Elute with 2 x 2 mL of 5% NH4OH in Methanol .

    • Mechanism:[2][3] The base neutralizes the protonated nitrogen (pH > pKa + 2), breaking the ionic bond and releasing the analyte.

  • Evaporate to dryness under N2 at 40°C. Reconstitute in Mobile Phase A.

Step 5: LC-MS/MS Parameters
  • Column: C18 (e.g., Acquity BEH), 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Transitions (MRM):

    • Quantifier: 167.2 → 149.1 (Loss of H2O/CH3)

    • Qualifier: 167.2 → 123.1 (Ring fragmentation)

References

  • Marín-Benito, J. M., et al. (2014). "Effect of different organic amendments on the dissipation of linuron, diazinon and myclobutanil in an agricultural soil." Science of The Total Environment. Link

    • Context: Establishes baseline extraction challenges for pyrimidinol-based metabolites (IMP) in soil.
  • Sannino, A., & Bolzoni, L. (2013). "Determination of pyrimidinol derivatives in soil by liquid chromatography with mass spectrometry." Journal of Chromatography A. Link

    • Context: Validates the use of cation-exchange mechanisms for aminopyrimidines to overcome m
  • Getzin, L. W. (1967). "Metabolism of Diazinon and Zinophos in Soils." Journal of Economic Entomology. Link

    • Context: Foundational work identifying the hydrolysis pathways yielding alkyl-pyrimidinols in soil m
  • PubChem. (2025).[1] "Compound Summary: 2-Isopropyl-6-methyl-4-pyrimidinol."[1][3][4][5] National Library of Medicine. Link

    • Context: Source for physicochemical properties (pKa, tautomerism) used to design the pH-switching protocol for the structural analog.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Isopropyl-4,6-dimethyl-5-pyrimidinol

Comprehensive Safety and Operational Guide: Handling 2-Isopropyl-4,6-dimethyl-5-pyrimidinol As a Senior Application Scientist, I recognize that handling specialized pyrimidine derivatives requires more than simply readin...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 2-Isopropyl-4,6-dimethyl-5-pyrimidinol

As a Senior Application Scientist, I recognize that handling specialized pyrimidine derivatives requires more than simply reading a Safety Data Sheet (SDS). It requires a mechanistic understanding of the molecule to anticipate risks before they materialize.

This guide provides researchers and drug development professionals with a self-validating, step-by-step operational framework for handling 2-Isopropyl-4,6-dimethyl-5-pyrimidinol (CAS: 88070-33-1) . By understanding the causality behind these safety protocols, you can ensure a secure, highly efficient laboratory environment.

Hazard Assessment & Mechanistic Causality

Before donning Personal Protective Equipment (PPE), we must understand the chemical's behavior. 2-Isopropyl-4,6-dimethyl-5-pyrimidinol is a solid building block commonly utilized in organic synthesis and pharmaceutical development [1].

  • Respiratory Hazard (H335): As a fine, crystalline solid, this compound poses a significant inhalation risk. The particulate matter can easily aerosolize and deposit in the upper respiratory tract.

  • Dermal and Ocular Irritation (H315, H319): The pyrimidine ring contains slightly basic nitrogen atoms, while the hydroxyl group at the 5-position allows it to act as a mild nucleophile. If this powder contacts the moisture of the eyes or sweat on the skin, it can disrupt the local lipid bilayer and alter cellular pH, leading to acute irritation [1].

  • Systemic Toxicity (H302): It is harmful if swallowed, necessitating strict hygiene controls to prevent hand-to-mouth transfer.

Personal Protective Equipment (PPE) Matrix

To mitigate these hazards, a multi-layered barrier system is required. Do not rely on PPE as your first line of defense; it is your final safety net.

PPE CategoryRequired SpecificationMechanistic Causality & Justification
Eye/Face ANSI Z87.1 Chemical GogglesSafety glasses leave gaps. Goggles seal the orbital area, preventing aerosolized dust from settling on the moist cornea and causing pH-induced irritation.
Hands Nitrile Gloves (≥4 mil thickness)Nitrile provides a robust barrier against solid organic particulates. If dissolving the compound in halogenated solvents (e.g., DCM), employ the "glove-within-a-glove" double-layering technique.
Body Flame-Resistant Lab CoatPrevents the accumulation of micro-particulates on street clothing, which could otherwise lead to chronic, low-dose exposure outside the laboratory.
Engineering Chemical Fume HoodThe primary control. Must operate at a face velocity of 80–100 feet per minute (fpm) to ensure complete capture of aerosolized powders [2].

Operational Workflow: Handling & Synthesis

The following protocol is a self-validating system designed to prevent the aerosolization of the solid powder during transfer and dissolution.

Step-by-Step Methodology
  • Workspace Preparation: Verify the fume hood monitor reads between 80 and 100 fpm. Clear all unnecessary equipment to reduce air turbulence.

  • Spatial Positioning: Place the reagent bottle, the receiving vessel (e.g., tared vial or round-bottom flask), and the balance at least 6 inches inside the fume hood sash . This utilizes the "capture zone" where airflow is most laminar [2].

  • Static Mitigation (Critical Step): Use a grounded, anti-static micro-spatula for weighing. Causality: Fine organic powders hold static charges. Standard metal or plastic spatulas can cause the particles to violently repel each other, generating an invisible aerosol plume that bypasses the sash containment.

  • Transfer & Weighing: Slowly transfer the solid. Do not drop the powder from a height; lower the spatula directly into the receiving vessel before releasing the solid.

  • Dissolution: When adding solvent (e.g., anhydrous ethanol or dichloromethane), pipette the liquid slowly down the inner wall of the vessel. Causality: Rapidly injecting solvent directly onto the powder displaces the air inside the flask too quickly, ejecting dry particulate matter into the hood atmosphere.

  • Decontamination: Immediately wipe down the spatula and balance pan with a lint-free wipe dampened with isopropanol.

Workflow Visualization

Below is the logical workflow mapping the relationship between hazard identification, engineering controls, and emergency response.

G Start Hazard Assessment: CAS 88070-33-1 PPE Don PPE: Nitrile Gloves, Goggles Start->PPE Hood Engineering Control: Fume Hood (80-100 fpm) PPE->Hood Weigh Weighing Protocol: Anti-static Spatula Hood->Weigh Spill Spill Occurs? Weigh->Spill Decon Wet Wipe Protocol (No Dry Sweeping) Spill->Decon Yes Reaction Proceed to Dissolution Spill->Reaction No Waste Hazardous Organic Waste Disposal Decon->Waste Reaction->Waste

Operational workflow for the safe handling and disposal of 2-Isopropyl-4,6-dimethyl-5-pyrimidinol.

Spill Response & Waste Disposal Plan

Even with flawless technique, accidents occur. Your response dictates the severity of the exposure.

Spill Response (The Wet-Wipe Protocol): If 2-Isopropyl-4,6-dimethyl-5-pyrimidinol spills on the benchtop, do not dry sweep it. Dry sweeping mechanically forces the solid into the air, creating a massive inhalation hazard.

  • Obtain an absorbent pad or heavy paper towel.

  • Dampen the pad slightly with water or a low-volatility solvent (like ethanol).

  • Gently lay the damp pad over the powder to suppress dust generation.

  • Wipe inward from the edges of the spill to the center.

  • Wash the affected area with soap and water to remove any residual basic pyrimidine film.

Waste Disposal Plan:

  • Solid Waste: Place contaminated wipes, empty reagent bottles, and unused solid into a sealable, compatible container. Label strictly as "Hazardous Organic Solid Waste - Pyrimidine Derivatives."

  • Liquid Waste: If the compound has been dissolved, segregate the waste based on the solvent. Do not mix halogenated solvent waste (e.g., Chloroform, DCM) with non-halogenated waste (e.g., Ethanol, Ethyl Acetate).

  • Final Destruction: High-temperature chemical incineration is the mandated disposal route for this class of compounds [1].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Isopropyl-4,6-dimethyl-5-pyrimidinol
Reactant of Route 2
2-Isopropyl-4,6-dimethyl-5-pyrimidinol
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